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Core Science & Biosynthesis

Foundational

5-ethenyl-2-methyl-1H-indole chemical structure and properties

An In-depth Technical Guide to 5-ethenyl-2-methyl-1H-indole: Synthesis, Properties, and Applications in Drug Discovery Abstract The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaf...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-ethenyl-2-methyl-1H-indole: Synthesis, Properties, and Applications in Drug Discovery

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and pharmaceuticals.[1][2][3] This technical guide provides a comprehensive analysis of the chemical structure, properties, and synthetic methodologies for 5-ethenyl-2-methyl-1H-indole, a functionalized indole derivative poised for application in modern drug discovery. While not a widely commercialized compound, its unique combination of a reactive vinyl group and a stable indole core presents a versatile platform for the synthesis of complex molecular architectures. This document offers researchers, scientists, and drug development professionals a detailed exploration of its potential, grounded in the fundamental principles of indole chemistry, and provides detailed protocols and predictive data to facilitate its synthesis and utilization in the laboratory.

Introduction: The Strategic Value of the Indole Scaffold

The indole ring system, a bicyclic aromatic heterocycle, is a recurring motif in molecules that exhibit a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[4][5] Its structure is embedded in essential biomolecules like the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin.[5] This inherent biological relevance has made the indole scaffold a focal point for medicinal chemists aiming to develop novel therapeutics.[1][3]

The strategic value of a substituted indole lies in the ability to fine-tune its pharmacological profile through functionalization at various positions on the ring. 5-ethenyl-2-methyl-1H-indole is a prime example of a strategically designed building block. It features:

  • A 2-methyl group , which enhances metabolic stability and modulates electronic properties.

  • An ethenyl (vinyl) group at the 5-position , which serves as a highly versatile chemical handle for a variety of transformations, including cross-coupling, cycloaddition, and polymerization reactions.[6][7]

  • An unsubstituted pyrrole nitrogen (N-H) and a reactive C3 position , offering additional sites for derivatization.

This guide will deconstruct the synthesis, reactivity, and spectroscopic signature of this molecule, providing the foundational knowledge required to leverage its potential in complex synthesis and drug discovery programs.

Chemical Structure and Physicochemical Properties

The structure of 5-ethenyl-2-methyl-1H-indole combines the aromatic indole core with key substituents that dictate its reactivity and potential applications.

Caption: Chemical structure of 5-ethenyl-2-methyl-1H-indole.

Table 1: Predicted Physicochemical Properties

Property Value Source
IUPAC Name 5-ethenyl-2-methyl-1H-indole -
Molecular Formula C₁₁H₁₁N -
Molecular Weight 157.21 g/mol -
CAS Number Not available -
Predicted XLogP3 3.0 PubChem
Hydrogen Bond Donors 1 PubChem
Hydrogen Bond Acceptors 1 PubChem
Rotatable Bond Count 1 PubChem
Predicted Boiling Point ~295 °C at 760 mmHg -

| Appearance | Predicted to be a solid or oil at room temperature | - |

Synthesis Methodologies

Proposed Synthetic Workflow

The proposed synthesis is a three-step process designed for efficiency and adaptability, starting from a commercially available substituted aniline.

G start 4-Methyl-3-nitroaniline step1_reagents 1. NaNO₂, HCl 2. SnCl₂, HCl intermediate1 (4-Amino-2-methylphenyl)hydrazine step1_reagents->intermediate1 Reduction & Diazotization step2_reagents Acetone, H⁺ (e.g., PPA) intermediate2 2,5-Dimethyl-1H-indole step2_reagents->intermediate2 Fischer Indole Synthesis step3_reagents Vilsmeier-Haack (POCl₃, DMF) intermediate3 2-Methyl-1H-indole-5-carbaldehyde step3_reagents->intermediate3 Formylation step4_reagents Wittig Reaction (Ph₃PCH₃Br, n-BuLi) product 5-Ethenyl-2-methyl-1H-indole step4_reagents->product Olefination

Caption: Proposed synthetic workflow for 5-ethenyl-2-methyl-1H-indole.

Detailed Experimental Protocol: Wittig Olefination

This protocol details the final, crucial step of converting the aldehyde precursor into the target vinyl-indole. The Wittig reaction is a robust and widely used method for alkene synthesis from carbonyls.[8]

Objective: To synthesize 5-ethenyl-2-methyl-1H-indole from 2-methyl-1H-indole-5-carbaldehyde.

Materials:

  • Methyltriphenylphosphonium bromide (Ph₃PCH₃Br)

  • n-Butyllithium (n-BuLi), 1.6 M solution in hexanes

  • 2-Methyl-1H-indole-5-carbaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Preparation:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.1 equivalents).

    • Add anhydrous THF via syringe to dissolve the salt.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution will turn a characteristic deep yellow or orange color, indicating the formation of the phosphonium ylide.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Wittig Reaction:

    • Dissolve 2-methyl-1H-indole-5-carbaldehyde (1.0 equivalent) in a separate flask with a minimal amount of anhydrous THF.

    • Cool the ylide solution back down to 0 °C.

    • Add the solution of the aldehyde dropwise to the ylide suspension.

    • Allow the reaction to stir at room temperature overnight. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the product. The less polar product should elute before the highly polar triphenylphosphine oxide.

    • Combine the product-containing fractions and concentrate under reduced pressure to yield 5-ethenyl-2-methyl-1H-indole.

Causality and Trustworthiness: The use of anhydrous conditions and an inert atmosphere is critical because the phosphonium ylide is a strong base and highly reactive towards water and oxygen. The slow, controlled addition of reagents at low temperatures helps to manage the exothermic nature of the reactions. The purification via column chromatography is a standard and reliable method for separating the nonpolar alkene product from the polar triphenylphosphine oxide byproduct, ensuring a pure final compound.[9]

Alternative Synthetic Routes
  • Heck Reaction: For researchers starting with a halogenated indole, the palladium-catalyzed Heck reaction offers a powerful alternative for installing the vinyl group.[10][11] Coupling 5-bromo-2-methyl-1H-indole with ethylene gas or a vinylating agent like vinylboronic acid pinacol ester in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand would yield the target compound.[12] This method is known for its high functional group tolerance.

Chemical Reactivity and Derivatization Potential

5-ethenyl-2-methyl-1H-indole is a trifunctional scaffold, with three distinct sites for chemical modification, making it an exceptionally valuable intermediate for generating molecular diversity.

G mol < > structure 5-Ethenyl-2-methyl-1H-indole site_N1 Site A: N-H Acidity/Nucleophilicity (Alkylation, Acylation) structure->site_N1 N-H at pos. 1 site_C3 Site B: C3 Electrophilic Substitution (Mannich, Friedel-Crafts) structure->site_C3 C-H at pos. 3 site_Vinyl Site C: Ethenyl Group Reactivity (Cycloaddition, Heck, Hydrovinylation) structure->site_Vinyl C=C at pos. 5

Caption: Key reactivity sites on the 5-ethenyl-2-methyl-1H-indole scaffold.

  • Site A (Indole N-H): The nitrogen proton is weakly acidic and can be deprotonated with a strong base (e.g., NaH) to form an indolyl anion. This anion is a potent nucleophile, readily undergoing alkylation or acylation to introduce substituents at the N1 position. This is a common strategy to block this site or introduce groups that modulate solubility or receptor binding.[13]

  • Site B (Indole C3): The C3 position is the most electron-rich carbon in the indole ring and is highly susceptible to electrophilic substitution. Reactions such as the Mannich, Vilsmeier-Haack, and Friedel-Crafts acylations proceed preferentially at this site, allowing for the introduction of a wide range of functional groups.[10]

  • Site C (Ethenyl Group): The vinyl substituent is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation.

    • Cycloaddition Reactions: Vinylindoles can act as the 4π-electron component (diene) in Diels-Alder [4+2] cycloadditions, providing rapid access to complex carbazole frameworks.[7]

    • Asymmetric Hydrovinylation: Nickel-catalyzed asymmetric hydrovinylation can install a chiral center adjacent to the indole ring, a valuable transformation for synthesizing enantiopure compounds.[14]

    • Cross-Coupling: The vinyl group can participate in further Heck or Suzuki cross-coupling reactions, extending the carbon skeleton.

The interplay of these three reactive sites allows for a modular and systematic approach to building libraries of complex indole derivatives for high-throughput screening.

Predicted Spectroscopic Profile

Accurate spectroscopic data is essential for confirming the identity and purity of a synthesized compound. As no experimental data for 5-ethenyl-2-methyl-1H-indole is readily available, the following profile is predicted based on established spectroscopic principles and data from analogous structures.[15][16]

Table 2: Predicted Spectroscopic Data for 5-ethenyl-2-methyl-1H-indole

Spectroscopy Predicted Features
¹H NMR δ ~8.0 ppm (br s, 1H): N-H proton. δ ~7.4-7.2 ppm (m, 2H): Aromatic protons at C4 and C6. δ ~6.8-6.6 ppm (dd, 1H): Vinyl proton (α to ring), showing cis and trans coupling. δ ~6.2 ppm (s, 1H): C3-H proton. δ ~5.8 ppm (d, 1H): Terminal vinyl proton (trans to ring). δ ~5.2 ppm (d, 1H): Terminal vinyl proton (cis to ring). δ ~2.4 ppm (s, 3H): C2-Methyl protons.
¹³C NMR δ ~137 ppm: C2. δ ~136 ppm: Vinyl CH. δ ~135 ppm: C7a (bridgehead). δ ~130 ppm: C5. δ ~128 ppm: C3a (bridgehead). δ ~122 ppm: C6. δ ~120 ppm: C4. δ ~112 ppm: Vinyl CH₂. δ ~110 ppm: C7. δ ~100 ppm: C3. δ ~14 ppm: C2-Methyl.
IR Spectroscopy ~3400 cm⁻¹ (sharp): N-H stretch.[17] ~3100-3000 cm⁻¹: Aromatic and vinylic C-H stretch. ~1625 cm⁻¹: Vinyl C=C stretch. ~1600, 1450 cm⁻¹: Aromatic C=C stretches. ~990, 910 cm⁻¹ (strong): Vinylic C-H out-of-plane bends, characteristic of a monosubstituted alkene.
Mass Spectrometry Molecular Ion (M⁺): m/z = 157. Key Fragments: m/z = 142 ([M-CH₃]⁺, loss of methyl group), m/z = 130 ([M-C₂H₃]⁺, loss of vinyl group).

Applications in Drug Discovery and Medicinal Chemistry

The true value of 5-ethenyl-2-methyl-1H-indole lies in its role as a versatile scaffold for the synthesis of targeted therapeutics.

  • Scaffold for Library Synthesis: The orthogonal reactivity of the N-H, C3, and C5-vinyl positions allows for the systematic creation of large libraries of diverse molecules. A drug discovery program could, for example, first diversify the N1 position with various alkyl groups, then functionalize the C3 position via a Mannich reaction, and finally use the vinyl group in a Heck coupling to introduce a range of aryl substituents.

  • Bioisosteric Replacement: In drug design, a vinyl group can serve as a bioisostere for other functional groups.[18] It can mimic the spatial arrangement of a phenyl ring in certain contexts or act as a metabolically stable replacement for more labile groups. Conversely, the vinyl group itself can be replaced by other bioisosteres, such as a cyclopropyl ring or an ethynyl group, to fine-tune a compound's properties like metabolic stability, solubility, or receptor binding affinity.[19][20]

  • Targeted Covalent Inhibitors: The vinyl group, being a Michael acceptor precursor, could potentially be used in the design of targeted covalent inhibitors. After enzymatic or metabolic activation to an electrophilic species, it could form a covalent bond with a nucleophilic residue (e.g., cysteine) in a target protein's active site, leading to irreversible inhibition.

Conclusion

5-ethenyl-2-methyl-1H-indole represents a molecule of significant synthetic potential for the fields of medicinal chemistry and materials science. While not a common off-the-shelf reagent, its synthesis is achievable through well-established and reliable organic chemistry reactions, such as the Fischer indole synthesis and the Wittig reaction. Its trifunctional nature provides a rich platform for chemical derivatization, enabling the exploration of vast chemical space in the search for novel bioactive compounds. This guide provides the necessary technical framework—from synthetic protocols to predictive spectroscopic data—to empower researchers to synthesize, characterize, and strategically deploy this valuable indole scaffold in their drug discovery endeavors.

References

  • Bergdahl, M., et al. (1993). Selective Wittig Reactions for the Synthesis of Variously Substituted 2-Vinylindoles. The Journal of Organic Chemistry, 58(25), 7238–7244.
  • Yaroslavsky, S., & Patchornik, A. (1974). Synthesis of Poly-5-vinylindole Derivatives. Israel Journal of Chemistry, 12(3), 751-759.
  • Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry B: Natural Products and Medical Chemistry, 7(2), 160-181.
  • Humphrey, G. R., & Kuethe, J. T. (2006). A three-component Fischer indole synthesis.
  • Singh, G., & Kumar, P. (2024). A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. [Source Not Fully Specified].
  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Wang, C., et al. (2016). Facile synthesis of 2-vinylindolines via a phosphine-mediated α-umpolung/Wittig olefination/cyclization cascade process.
  • Kaushik, N. K., et al. (2021). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 26(21), 6437.
  • BenchChem. (2025). The Synthesis of 3-Substituted Indoles: An In-depth Technical Guide. BenchChem Technical Support.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from a relevant pharmaceutical guide source.
  • Guwei, K. (2022). Indole as a Therapeutic Drug Attracting Attention in Medicinal Chemistry. Toxicology and Chemical Research.
  • Mubassir, M., et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research, 8(3), 257-269.
  • Tokyo Chemical Industry. (n.d.). Fischer Indole Synthesis. TCI Chemicals.
  • Reddy, T. J., et al. (2014). Synthesis of 3-vinyl indoles via ultrasound assisted Mizoroki-Heck reaction catalyzed by Pd/C. Tetrahedron Letters, 55(1), 244-247.
  • Bergman, J., & Venemalm, L. (1992). The Wittig Synthesis and Photocyclodehydrogenation of 3-(2-Aryl)Vinylindole Derivatives. Canadian Journal of Chemistry, 70(1), 116-123.
  • Gribble, G. W. (2016). Wittig–Madelung Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd.
  • Liu, Q., & Gong, L. Z. (2016). Advances in organocatalytic asymmetric reactions of vinylindoles: powerful access to enantioenriched indole derivatives. Organic Chemistry Frontiers, 3(1), 104-108.
  • Ackermann, L., & Althammer, A. (2006). One-Pot 2-Aryl/Vinylindole Synthesis Consisting of a Ruthenium-Catalyzed Hydroamination and a Palladium-Catalyzed Heck Reaction Using 2-Chloroaniline. Synlett, 2006(18), 3125-3129.
  • Lautens, M., & Roy, A. (2007). Palladium-catalyzed Heck reaction and tandem cross coupling reactions for heterocycle synthesis. TSpace Repository, University of Toronto.
  • Sharma, P., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
  • RajanBabu, T. V., et al. (2007). Asymmetric Hydrovinylation of Vinylindoles. A Facile Route to Cyclopenta[g]indole Natural Products (+)-cis-Trikentrin A and (+)-Herbindole B. Journal of the American Chemical Society, 129(41), 12596–12597.
  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • Rossi, E., et al. (2014). Vinyl‐/Furoindoles and Gold Catalysis: New Achievements and Future Perspectives for the Synthesis of Complex Indole Derivatives. Chemistry–A European Journal, 20(44), 14216-14228.
  • Chemistry LibreTexts. (2024). Drug Modifications to Improve Stability.
  • Slideshare. (n.d.). Heck cross coupling reaction.
  • Li, S., et al. (2016). Rhodium(iii)-catalyzed C–C coupling of 7-azaindoles with vinyl acetates and allyl acetates. Organic & Biomolecular Chemistry, 14(1), 229-237.
  • WuXi AppTec. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • Hamze, A., et al. (2024). Mo-catalyzed cyclization of N-vinylindoles and skatoles: synthesis of dihydroindolo[1,2-c]-quinazolines and dihydroindolo[3,2-b]-indoles, and evaluation of their anticancer activities. Organic & Biomolecular Chemistry, 22(10), 2005-2010.
  • Rossi, E., & Abbiati, G. (2012). 2- and 3-Vinylindoles as 4π Components in Cycloaddition Reactions. European Journal of Organic Chemistry, 2012(28), 5379-5393.
  • Wang, S. G., et al. (2015). Organocatalytic asymmetric cascade reactions of 7-vinylindoles: diastereo- and enantioselective synthesis of C7-functionalized indoles.
  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles.
  • Al-Tel, T. H. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3535.
  • Wawruszak, A., et al. (2023). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. Molecules, 28(20), 7108.
  • YouTube. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.
  • Pretsch, E., et al. (2000).
  • ResearchGate. (n.d.). Table 2. ¹H-NMR and ¹³C-NMR spectroscopic data for compounds 1-2.
  • Leung, P. T. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. International Journal of Molecular Sciences, 22(7), 3591.
  • NC State University Libraries. (n.d.). Uses of ¹³C NMR Spectroscopy. Organic Chemistry.
  • University of Nebraska-Lincoln. (n.d.).
  • Montgomery, T. P., & Krische, M. J. (2016). Enantioselective Access to N-Alkylindoles via NHC–Nickel-Mediated 1,2-Difunctionalization of 1-Vinylindoles. Organic Letters, 18(1), 132-135.
  • Citroni, M., et al. (2009). Crystalline indole at high pressure: chemical stability, electronic, and vibrational properties. The Journal of Physical Chemistry B, 113(41), 13526-13535.
  • ResearchGate. (n.d.). Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations.
  • BenchChem. (2025).

Sources

Exploratory

An In-depth Technical Guide to the Structural and Reactive Differences Between 5-vinyl-2-methylindole and 5-allyl-2-methylindole

Abstract In the landscape of medicinal chemistry, the indole scaffold remains a cornerstone for the design of novel therapeutics. Subtle modifications to this privileged structure can profoundly impact pharmacological ac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry, the indole scaffold remains a cornerstone for the design of novel therapeutics. Subtle modifications to this privileged structure can profoundly impact pharmacological activity, metabolic stability, and overall suitability as a drug candidate. This technical guide provides a detailed comparative analysis of two closely related indole derivatives: 5-vinyl-2-methylindole and 5-allyl-2-methylindole. While differing by only a single methylene unit, the vinyl and allyl substituents at the C5-position impart distinct electronic, steric, and reactive properties. This document will dissect these differences through an examination of their structural features, a predictive analysis of their spectroscopic signatures, a discussion of their differential chemical reactivity, and an overview of pertinent synthetic methodologies. The insights provided herein are intended to guide researchers in the strategic selection and application of these motifs in drug discovery and development programs.

Core Structural and Electronic Distinctions

The fundamental difference between 5-vinyl-2-methylindole and 5-allyl-2-methylindole lies in the nature of the unsaturated substituent at the 5-position of the indole ring. This seemingly minor variation—a direct versus an indirect attachment of the double bond to the aromatic system—has significant implications for the molecule's overall electronic properties and three-dimensional shape.

  • 5-Vinyl-2-methylindole: The vinyl group (-CH=CH₂) is directly conjugated with the indole's aromatic π-system. This extended conjugation allows for delocalization of electrons between the vinyl group and the indole ring. This electronic communication influences the electron density of the entire molecule and can impact its interaction with biological targets. The sp² hybridized carbons of the vinyl group are coplanar with the indole ring, leading to a more rigid and planar structure in this region of the molecule.

  • 5-Allyl-2-methylindole: In contrast, the allyl group (-CH₂-CH=CH₂) possesses an sp³ hybridized methylene linker that isolates the terminal double bond from direct conjugation with the indole's π-system.[1][2] This interruption of conjugation means that the electronic properties of the indole ring and the double bond are more independent. The presence of the sp³ carbon introduces a degree of conformational flexibility, allowing the allyl group to rotate and adopt various spatial orientations relative to the indole core.

These fundamental differences in conjugation and flexibility are the primary drivers of the distinct spectroscopic and reactive properties of these two molecules.

Spectroscopic Differentiation: A Predictive Analysis

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing between these two isomers. The chemical shifts and coupling patterns of the protons in the vinyl and allyl groups are highly diagnostic.[3]

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton Assignment5-Vinyl-2-methylindole (Predicted)5-Allyl-2-methylindole (Predicted)Rationale for Difference
Indole NH ~8.1~8.0Minimal difference expected.
Indole Aromatic (C4, C6, C7) ~7.0 - 7.5~6.9 - 7.4Slight shielding in the allyl derivative due to the lack of extended conjugation.
Indole C3-H ~6.3~6.2Minimal difference expected.
2-Methyl (CH₃) ~2.4~2.4No significant difference expected.
Substituent Protons
-CH=CH₂ (Vinyl H)~6.7 (dd)-Vinylic protons are deshielded due to direct attachment to the aromatic ring and sp² carbon hybridization.[4] The chemical shift is significantly downfield compared to the allylic vinyl protons.
-CH=CH₂ (Vinyl H)~5.6 (d), ~5.1 (d)-The two terminal vinyl protons will appear as distinct doublets.
-CH₂-CH=CH₂ (Allylic CH₂)-~3.4 (d)These protons are on an sp³ carbon adjacent to the aromatic ring and are deshielded, but less so than the vinylic proton of the vinyl derivative.
-CH₂-CH=CH₂ (Allylic =CH)-~6.0 (m)This vinylic proton is further from the indole ring and experiences less of its electronic influence compared to the vinyl group in the other isomer.
-CH₂-CH=CH₂ (Allylic =CH₂)-~5.1 (m)These terminal vinylic protons will show complex splitting due to coupling with the other vinylic proton and the allylic CH₂ group.
¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides complementary information, particularly regarding the carbon atoms of the substituents and the indole ring.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon Assignment5-Vinyl-2-methylindole (Predicted)5-Allyl-2-methylindole (Predicted)Rationale for Difference
Indole Quaternary (C2, C7a, C3a) ~135-138~135-138Minimal differences expected in the core indole carbons not directly attached to the substituent.
Indole CH (C3, C4, C6, C7) ~100-125~100-128Subtle shifts due to differences in electronic effects of the substituent.
Indole C5 ~130~133The carbon bearing the substituent will show a noticeable difference in chemical shift.
2-Methyl (CH₃) ~13~13No significant difference expected.
Substituent Carbons
-CH=CH₂~137-The sp² carbon directly attached to the indole ring.
-CH=CH₂~114-The terminal sp² carbon of the vinyl group.[5]
-CH₂-CH=CH₂-~39The sp³ allylic carbon.
-CH₂-CH=CH₂-~137The internal sp² carbon of the allyl group's double bond.
-CH₂-CH=CH₂-~116The terminal sp² carbon of the allyl group's double bond.
Infrared (IR) Spectroscopy

IR spectroscopy can provide valuable information about the vibrational modes of the C=C double bonds and C-H bonds.

  • 5-Vinyl-2-methylindole: Expect a C=C stretching vibration for the conjugated alkene around 1625-1640 cm⁻¹. The C-H out-of-plane bending vibrations for the vinyl group will be prominent in the 910-990 cm⁻¹ region.

  • 5-Allyl-2-methylindole: The non-conjugated C=C stretch is expected around 1640-1650 cm⁻¹. The C-H out-of-plane bending for the terminal vinylidene group will also be present. The key differentiating feature will be the presence of sp³ C-H stretching vibrations from the methylene linker, typically found around 2850-2960 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will likely show the same molecular ion peak for both isomers (m/z = 157.0891 for C₁₁H₁₁N). However, their fragmentation patterns will differ significantly, providing a clear method of distinction.[5]

  • 5-Vinyl-2-methylindole: Fragmentation is expected to be more complex, potentially involving rearrangements of the stable styrenyl-type radical cation. Loss of a hydrogen radical followed by acetylene (C₂H₂) is a plausible pathway.

  • 5-Allyl-2-methylindole: The most prominent fragmentation pathway is expected to be the facile cleavage of the benzylic-like C-C bond between the indole ring and the allyl group. This would result in the loss of an allyl radical (•CH₂CH=CH₂, 41 Da) to give a very stable resonance-stabilized cation at m/z 116. This is a highly diagnostic fragmentation.[6]

Differential Chemical Reactivity and Implications

The electronic and steric differences between the vinyl and allyl groups directly translate to distinct chemical reactivities. Understanding these differences is crucial for planning synthetic transformations and for predicting potential metabolic pathways.

Reactions of the Double Bond
  • 5-Vinyl-2-methylindole: The vinyl group, being conjugated with the electron-rich indole ring, is activated towards electrophilic addition reactions. However, it can also participate as a 4π component in cycloaddition reactions, such as the Diels-Alder reaction.[7] Furthermore, the vinyl group is an excellent substrate for palladium-catalyzed cross-coupling reactions like the Heck reaction.[8]

  • 5-Allyl-2-methylindole: The double bond in the allyl group behaves more like a typical isolated alkene, readily undergoing electrophilic additions (e.g., halogenation, hydroboration). A key feature of the allyl group is the reactivity of the allylic protons on the methylene linker. These protons can be abstracted under radical or basic conditions to form a resonance-stabilized allylic radical or anion, respectively. This allows for a range of allylic functionalization reactions that are not possible with the vinyl analogue.

Metabolic Considerations in Drug Development

The metabolic fate of a drug candidate is a critical determinant of its efficacy and safety profile. The vinyl and allyl moieties are known to undergo distinct metabolic transformations.

  • Vinyl Group Metabolism: Vinyl groups can be susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially forming reactive epoxides. These epoxides can be hydrolyzed by epoxide hydrolases or conjugated with glutathione. The formation of reactive metabolites is a potential liability in drug design.

  • Allyl Group Metabolism: Allyl groups can also be oxidized at the double bond to form epoxides. Additionally, the allylic position is a potential site for hydroxylation. The metabolic pathways of allyl-substituted aromatic compounds can be complex and are influenced by the electronic nature of the aromatic ring.[3] It is plausible that the allyl group in 5-allyl-2-methylindole could undergo oxidation at either the double bond or the allylic position.

The potential for the formation of reactive metabolites from both substituents underscores the importance of empirical metabolic studies during the drug development process.

Synthetic Methodologies

The synthesis of 5-vinyl-2-methylindole and 5-allyl-2-methylindole can be achieved from common precursors, most notably 5-bromo-2-methylindole. The choice of synthetic route is dictated by the desired substituent.

Synthesis of 5-Vinyl-2-methylindole

Palladium-catalyzed cross-coupling reactions are the most efficient methods for installing a vinyl group onto an aromatic ring.

This protocol is adapted from general procedures for Stille couplings.[2][4][9]

Stille_Synthesis Indole 5-Bromo-2-methylindole Product 5-Vinyl-2-methylindole Indole->Product 1. Reagent, Catalyst, Solvent, Heat 2. Workup Reagent Vinyltributyltin Catalyst Pd(PPh₃)₄ Solvent Toluene

Caption: Stille coupling for 5-vinyl-2-methylindole synthesis.

  • Reaction Setup: To an oven-dried flask, add 5-bromo-2-methylindole (1.0 eq.), vinyltributyltin (1.2 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Solvent Addition: Add anhydrous toluene (10 volumes) via syringe.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 100 °C under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel. It is often beneficial to wash the organic extracts with an aqueous solution of potassium fluoride to remove tin byproducts.[9]

Other viable methods include the Suzuki-Miyaura coupling using vinylboronic acid or its esters,[10][11][12] and the Heck reaction with ethylene gas.[8][13]

Synthesis of 5-Allyl-2-methylindole

The synthesis of the allyl derivative can be effectively achieved via a Grignard reaction.

This protocol is based on general procedures for the formation and reaction of allyl Grignard reagents.[1][14]

Grignard_Synthesis Indole 5-Bromo-2-methylindole Product 5-Allyl-2-methylindole Indole->Product 1. Reagent1, Reagent2, Solvent 2. Indole, Catalyst, Heat 3. Aqueous workup Reagent1 Mg turnings Reagent2 Allyl bromide Catalyst CuI (cat.) Solvent THF

Caption: Grignard-based synthesis of 5-allyl-2-methylindole.

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.5 eq.). Add anhydrous THF and a small crystal of iodine to activate the magnesium. Slowly add a solution of allyl bromide (1.5 eq.) in THF to the stirred suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • Coupling Reaction: In a separate flask, dissolve 5-bromo-2-methylindole (1.0 eq.) and a catalytic amount of copper(I) iodide (CuI, 0.05 eq.) in anhydrous THF.

  • Addition: Cool the indole solution to 0 °C and slowly add the prepared allylmagnesium bromide solution via cannula.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Conclusion and Future Perspectives

The structural distinction between a vinyl and an allyl group at the 5-position of a 2-methylindole core imparts a cascade of differences in electronic properties, spectroscopic signatures, and chemical reactivity. 5-Vinyl-2-methylindole is a planar, conjugated system amenable to cycloadditions and further functionalization via its vinyl group. In contrast, 5-allyl-2-methylindole offers conformational flexibility and unique reactivity at its allylic position.

For drug development professionals, these differences are not merely academic. The choice between a vinyl or an allyl substituent can significantly influence a molecule's interaction with its biological target, its metabolic stability, and its potential for reactive metabolite formation. This guide provides a foundational framework for understanding these differences, enabling more informed decisions in the design and synthesis of novel indole-based therapeutic agents. Future work should focus on obtaining empirical spectroscopic and metabolic data for these specific compounds to validate the predictions made herein and to further elucidate their potential in medicinal chemistry.

References

  • Brouwer, A., et al. (2014). Impact of structural and metabolic variations on the toxicity and carcinogenicity of hydroxy- and alkoxy-substituted allyl- and propenylbenzenes. PubMed, [Link].[3]

  • MDPI. (n.d.). Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. MDPI. [Link].[15]

  • Eftink, M. R., & Ghiron, C. A. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology, 89(1), 40-50. [Link].[16]

  • Eftink, M. R., & Ghiron, C. A. (2012). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PubMed. [Link].[17]

  • Wiley-VCH. (n.d.). 5. Wiley-VCH. [Link].[18]

  • Organic Synthesis. (n.d.). Stille Coupling. Organic Synthesis. [Link].[9]

  • Organic Syntheses. (n.d.). 5. Organic Syntheses. [Link].[14]

  • Trifunović, J., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(11), 18886-18901. [Link].[10]

  • Cambridge University Press. (n.d.). Suzuki Coupling. Cambridge University Press. [Link].[19]

  • Beilstein Journals. (n.d.). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journals. [Link].[20]

  • Organic Reactions. (n.d.). The Stille Reaction. Organic Reactions. [Link].[21]

  • James, S. P., & Needham, D. (1973). Observations on the metabolism of allyl compounds in the rat. Xenobiotica, 3(4), 207-217. [Link].[22]

  • Ho, D. M., & Fang, Y. (2020). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Molecules, 25(23), 5638. [Link].[1]

  • Wikipedia. (n.d.). Stille reaction. Wikipedia. [Link].[2]

  • Semantic Scholar. (n.d.). Advancing total synthesis through the Stille cross-coupling. Semantic Scholar. [Link].[23]

  • Li, D., et al. (2016). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 14(12), 223. [Link].[24]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link].[12]

  • Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. [Link].[4]

  • ResearchGate. (n.d.). Fragmentation pattern of compound 5. ResearchGate. [Link].[25]

  • Lietuvos mokslų akademija. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Lietuvos mokslų akademija. [Link].[26]

  • Wikipedia. (n.d.). Allylmagnesium bromide. Wikipedia. [Link].[27]

  • Pindur, U., & Erfanian-Abdoust, H. (1989). First Synthesis of 2‐Vinylindole and its diels‐Alder Reactions with CC‐Dienophiles. Liebigs Annalen der Chemie, 1989(12), 1275-1279. [Link].[7]

  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link].[28]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link].[29]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link].[5]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link].[6]

  • Wiley. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Wiley. [Link].[30]

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link].[13]

Sources

Foundational

The Vinyl Frontier: An In-Depth Technical Guide to the Reactivity of the Vinyl Group in 5-Ethenylindole Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive exploration of the reactivity of the vinyl group in 5-ethenylindole de...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of the reactivity of the vinyl group in 5-ethenylindole derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. By understanding the nuanced reactivity of this versatile functional group, researchers can unlock novel synthetic pathways to complex molecular architectures and accelerate the development of innovative therapeutics and functional materials. This document moves beyond a simple recitation of protocols to offer a deep dive into the underlying principles governing the chemical behavior of 5-ethenylindoles, empowering researchers to make informed, strategic decisions in their experimental design.

The Unique Chemical Landscape of 5-Ethenylindole

The indole nucleus is a privileged scaffold in a vast array of natural products and pharmaceuticals.[1] The introduction of a vinyl group at the C5 position creates a unique electronic environment that dictates its reactivity. Unlike the more extensively studied 2- and 3-vinylindoles, the vinyl group at C5 is conjugated with the electron-rich benzene portion of the indole ring. This conjugation influences the electron density of the double bond, making it a versatile partner in a variety of chemical transformations.

The reactivity of the vinyl group is a delicate interplay of electronic and steric effects. The indole nitrogen, a powerful electron-donating group, enriches the entire ring system, including the C5 position. This increased electron density at the vinyl group can enhance its nucleophilicity. Conversely, the indole ring itself can act as a nucleophile, leading to potential side reactions. Understanding and controlling this duality is paramount for achieving desired chemical outcomes.

Key Synthetic Transformations of the 5-Vinyl Group

The vinyl group of 5-ethenylindole derivatives serves as a linchpin for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This section will delve into the mechanistic intricacies and practical applications of the most pertinent transformations.

Cycloaddition Reactions: Building Molecular Complexity

[4+2] Cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful strategy for the construction of complex polycyclic indole derivatives.[2][3] In this context, the 5-ethenylindole derivative can act as the diene component, reacting with a suitable dienophile to form a new six-membered ring.

The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of both the diene and the dienophile.[4] For 5-ethenylindole, the electron-donating nature of the indole ring directs the regiochemical outcome. The most electron-rich carbon of the diene will preferentially react with the most electron-deficient carbon of the dienophile.[4]

Diagram: Generalized Diels-Alder Reaction of 5-Ethenylindole

G cluster_reactants Reactants cluster_product Product r1 5-Ethenylindole (Diene) r2 Dienophile (e.g., N-Phenylmaleimide) p1 Cycloadduct (Tetrahydrocarbazole derivative) r1->p1 [4+2] Cycloaddition

Caption: Diels-Alder reaction of 5-ethenylindole.

Experimental Protocol: [4+2] Cycloaddition of N-Phenyl-5-ethenylindole with N-Phenylmaleimide

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-phenyl-5-ethenylindole (1.0 equiv) in a suitable solvent such as toluene or xylene.

  • Addition of Dienophile: Add N-phenylmaleimide (1.2 equiv) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired tetrahydrocarbazole derivative.

  • Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its structure and purity.

Palladium-Catalyzed Cross-Coupling: The Heck Reaction

The Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[5][6] For the synthesis of 5-ethenylindole derivatives, the Heck reaction is typically employed in a reverse sense, where a 5-haloindole (e.g., 5-bromoindole) is coupled with an alkene like ethylene or a vinylboronic acid derivative. This powerful transformation provides a direct and efficient route to the desired vinylated indole.

The catalytic cycle of the Heck reaction involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst.[7]

Diagram: Heck Reaction for the Synthesis of 5-Ethenylindole

G Start 5-Bromoindole + Alkene OxAdd Oxidative Addition Start->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd MigIns Migratory Insertion OxAdd->MigIns BetaElim β-Hydride Elimination MigIns->BetaElim Product 5-Ethenylindole Derivative BetaElim->Product RedElim Reductive Elimination (Regenerates Pd(0)) BetaElim->RedElim RedElim->Pd0

Caption: Catalytic cycle of the Heck reaction.

Experimental Protocol: Heck Coupling of 5-Bromoindole with Ethylene

  • Catalyst Preparation: In a pressure vessel, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable phosphine ligand (e.g., PPh₃, 4-10 mol%).

  • Reagent Addition: Add 5-bromoindole (1.0 equiv) and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv) to the vessel.

  • Solvent and Ethylene: Add a degassed solvent such as DMF or acetonitrile. Purge the vessel with ethylene gas and then pressurize to the desired pressure (e.g., 2-5 atm).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: After completion, cool the vessel to room temperature and carefully vent the ethylene gas. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Characterization: Confirm the structure of the 5-ethenylindole product using NMR and IR spectroscopy.[8][9][10]

Table 1: Comparison of Heck Reaction Conditions for 5-Bromoindole

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / PPh₃Et₃NDMF10075-85[11][12]
PdCl₂(PPh₃)₂K₂CO₃Acetonitrile/Water8080-90[11][12]
Pd(dppf)Cl₂Cs₂CO₃Dioxane110>90[11][12]
Nickel-Catalyzed Hydrovinylation

Nickel-catalyzed hydrovinylation offers a highly efficient and atom-economical method for the functionalization of the vinyl group in 5-ethenylindole derivatives.[2] This reaction involves the addition of a vinyl group from an alkene (typically ethylene) and a hydrogen atom across the double bond of the substrate.

The mechanism is believed to involve a nickel-hydride intermediate that coordinates to the vinylindole.[13] Subsequent insertion and reductive elimination steps lead to the formation of the butenyl-indole product. Chiral ligands can be employed to achieve high levels of enantioselectivity, making this a valuable tool for the synthesis of chiral building blocks.[14]

Diagram: Nickel-Catalyzed Hydrovinylation of 5-Ethenylindole

G Start 5-Ethenylindole + Ethylene Coord Coordination Start->Coord Ni_cat [Ni-H]+ Catalyst Ni_cat->Coord Insertion Migratory Insertion Coord->Insertion Red_Elim Reductive Elimination Insertion->Red_Elim Red_Elim->Ni_cat Regeneration Product 5-(But-3-en-1-yl)indole Red_Elim->Product

Caption: Catalytic cycle of Ni-catalyzed hydrovinylation.

Synthesis of 5-Ethenylindole Derivatives

The accessibility of 5-ethenylindole derivatives is crucial for their application in synthesis. Several reliable methods exist for their preparation, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction.

Wittig Reaction

The Wittig reaction is a widely used and versatile method for the synthesis of alkenes from aldehydes or ketones.[15][16] For the synthesis of 5-ethenylindole, the Wittig reaction of 5-formylindole with a methylidene phosphorane is a common and effective approach.

Experimental Protocol: Wittig Reaction for the Synthesis of 5-Ethenylindole

  • Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium or sodium hydride (1.05 equiv) portion-wise. Allow the mixture to stir at room temperature for 1-2 hours to form the ylide (a characteristic color change is often observed).

  • Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of 5-formylindole (1.0 equiv) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography to yield 5-ethenylindole.[17][18]

Palladium-Catalyzed Cross-Coupling of 5-Haloindoles

As previously discussed in the context of the Heck reaction, palladium-catalyzed cross-coupling reactions are a primary method for synthesizing 5-ethenylindoles from readily available 5-haloindoles.[11][19][20] The Suzuki and Stille couplings are also highly effective for this transformation.

Influence of Substituents on Reactivity

The reactivity of the vinyl group in 5-ethenylindole derivatives can be significantly modulated by the presence of substituents on both the indole nitrogen and the benzene ring.

  • N-Substitution: The nature of the substituent on the indole nitrogen has a profound impact on the electronic properties of the indole ring and, consequently, the reactivity of the vinyl group.[21] Electron-withdrawing groups (e.g., Boc, Ts) decrease the electron-donating ability of the nitrogen, which can deactivate the ring towards electrophilic attack and potentially alter the regioselectivity of certain reactions. Conversely, electron-donating groups (e.g., alkyl groups) can enhance the nucleophilicity of the system.[21]

  • Benzene Ring Substitution: Substituents on the benzene portion of the indole ring also influence the reactivity of the 5-vinyl group through inductive and resonance effects.[21][22] Electron-donating groups will generally increase the electron density of the vinyl group, enhancing its reactivity in reactions where it acts as a nucleophile. Conversely, electron-withdrawing groups will decrease its nucleophilicity.[21][22]

Conclusion and Future Perspectives

5-Ethenylindole derivatives are versatile building blocks with a rich and tunable reactivity profile. The vinyl group at the C5 position offers a strategic handle for the construction of complex molecular architectures through a variety of powerful synthetic transformations, including cycloadditions, palladium-catalyzed cross-coupling reactions, and nickel-catalyzed hydrovinylations. A thorough understanding of the electronic and steric factors that govern the reactivity of this functional group is essential for harnessing its full synthetic potential.

Future research in this area will likely focus on the development of novel catalytic systems for the asymmetric functionalization of the vinyl group, enabling the stereocontrolled synthesis of chiral indole-containing molecules. Furthermore, the exploration of new reaction partners and cascade reactions involving 5-ethenylindoles will undoubtedly lead to the discovery of even more efficient and elegant synthetic routes to compounds of biological and material significance.

References

  • Pirovano, V., Brambilla, E., Rossi, E., & Abbiati, G. (2022). Radical cycloaddition reactions of vinylindoles under visible light photoredox catalysis. [Conference Presentation]. [Link]

  • Semin, D., & Garlyauskayte, R. Y. (2022). Ni-Catalyzed Enantioselective Hydrofunctionalizations of 1,3-Dienes. Semantic Scholar. [Link]

  • Morell, C., Ayers, P., Grand, A., & Toro-Labbé, A. (2008). Rationalization of Diels-Alder reactions through the use of the dual reactivity descriptor f(r). ResearchGate. [Link]

  • Anonymous. (n.d.).
  • Morell, C., Grand, A., & Toro-Labbé, A. (2005). Regioselectivity of Diels–Alder reactions. ResearchGate. [Link]

  • Gribble, G. W., & Saulnier, M. G. (2010). Regioselective Diels-Alder cycloadditions and other reactions of 4,5-, 5,6-, and 6,7-indole arynes. PMC. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]

  • Ohashi, M., & Ogoshi, S. (2015). Palladium Catalysts for Cross-Coupling Reaction. MDPI. [Link]

  • Ashenhurst, J. (2023). Regiochemistry of the Diels–Alder Reaction with Practice Problems. Chemistry Steps. [Link]

  • Anonymous. (2012). Wittig Reaction. OpenBU. [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. PMC. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • An, S., & Hartwig, J. F. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. [Link]

  • Kobelev, A. D., Li, M., Shlapakov, N. S., Burykina, J. V., & Ananikov, V. P. (2025). Dearomative Vinylation of Indoles via Multicomponent Photoredox Thiol‐Yne‐Heteroarene Coupling Reaction. Chemistry – A European Journal. [Link]

  • Wikipedia contributors. (2024). Diels–Alder reaction. Wikipedia. [Link]

  • Rossi, E., Abbiati, G., & Pirovano, V. (2017). 2- and 3-Vinylindoles as 4π Components in Cycloaddition Reactions. AIR Unimi. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • Anonymous. (n.d.). Synthesis of an Alkene via the Wittig Reaction. [No Source Found]
  • Wikipedia contributors. (2024). Heck reaction. Wikipedia. [Link]

  • Gribble, G. W., & Liu, Y. (2015).
  • Zhang, X., & MacMillan, D. W. C. (2023). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. MDPI. [Link]

  • RajanBabu, T. V., & Nomura, N. (2006). A Theoretical Investigation of the Ni(II)-Catalyzed Hydrovinylation of Styrene. PMC. [Link]

  • Anonymous. (n.d.). 8. Wittig Reaction. Web Pages. [Link]

  • Wang, Y., et al. (2025). Chemoselective N1 or C3 Cyclization Reaction of Indoles with Tetrasubstituted Olefins: Diastereoselective Synthesis of Pyrroloindoles or Cyclopenta[b]indoles Tethered with Seven-Membered Rings. The Journal of Organic Chemistry. [Link]

  • Anonymous. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [No Source Found]
  • Zhang, X., & Wu, Y.-D. (2023). A computational mechanistic study on the Ni-catalyzed asymmetric alkynyl propyl hydroxyaminations: origin of enantioselectivity and further rational design. New Journal of Chemistry. [Link]

  • Pindur, U., & Kim, M.-H. (1994). ChemInform Abstract: A New Procedure for the Preparation of 2-Vinylindoles and Their [4 + 2] Cycloaddition Reaction. ResearchGate. [Link]

  • Zhang, X., & Driver, T. G. (2023). Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. ChemRxiv. [Link]

  • Anonymous. (n.d.). IR NMR Chart New. [No Source Found]
  • Pirovano, V., Brambilla, E., Rossi, E., & Abbiati, G. (2022). Radical cycloaddition reactions of vinylindoles under visible light photoredox catalysis. [Conference Presentation]. [Link]

  • Anonymous. (2025). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. MDPI. [Link]

  • Anonymous. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. [No Source Found]
  • Campos, P. J., & Sotorríos, L. (2018). Access to enantioenriched 2,3- and 2,5-dihydrofurans with a fully substituted C2 stereocenter by Pd-catalyzed asymmetric intermolecular Heck reaction. PMC. [Link]

  • Anonymous. (2024). The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds. PubMed. [Link]

  • Sharma, S., & Kumar, A. (2017). Heck Reaction—State of the Art. MDPI. [Link]

  • Arjunan, V., & Santhanam, S. (2011). Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations. ResearchGate. [Link]

  • Pirovano, V., et al. (2020). Synthesis of Cyclohepta[b]indoles by (4 + 3) Cycloaddition of 2-Vinylindoles or 4H-Furo[3,2-b]indoles with Oxyallyl Cations. ACS Publications. [Link]

  • LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • Zhang, X., & MacMillan, D. W. C. (2022). Dearomative (3+2) Cycloadditions between Indoles and Vinyldiazo Species Enabled by a Red‐Shifted Chromium Photocatalyst. PMC. [Link]

  • Wender, P. A., & Gamber, G. G. (2015). Rhodium-Catalyzed [5 + 2 + 1] Cycloaddition of Ene− Vinylcyclopropanes and CO: Reaction Design, Development, Application in Natural Product Synthesis. Accounts of Chemical Research. [Link]

  • De Angelis, L., et al. (2021). Intermolecular [5 + 1]-Cycloaddition between Vinyl Diazo Compounds and tert-Butyl Nitrite to 1,2,3-Triazine 1-Oxides and Their Further Transformation to Isoxazoles. Organic Chemistry Portal. [Link]

  • Pirovano, V., et al. (2020). Synthesis of Cyclohepta[b]indoles by (4 + 3) Cycloaddition of 2‐Vinylindoles or 4H‐Furo. Semantic Scholar. [Link]

  • Zand, A. A., & Zare, K. (2016). The Diels-Alder Cycloaddition Reaction of Substituted Hemifullerenes with 1,3-Butadiene: Effect of Electron-Donating and Electron-Withdrawing Substituents. PMC. [Link]

Sources

Exploratory

The 2-Methylindole Core: A Privileged Scaffold in Modern Medicinal Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Senior Application Scientist Name/Title] Abstract The 2-methylindole scaffold has emerged as a cornerstone in contemporary m...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist Name/Title]

Abstract

The 2-methylindole scaffold has emerged as a cornerstone in contemporary medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 2-methylindole derivatives. We will explore their applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, delving into the molecular mechanisms that underpin their therapeutic effects. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering field-proven insights and detailed methodologies to accelerate the discovery and development of novel 2-methylindole-based therapeutics.

The 2-Methylindole Scaffold: Physicochemical Properties and Synthetic Strategies

The 2-methylindole, also known as methylketol, is an aromatic heterocyclic organic compound with the molecular formula C₉H₉N.[1][2] It consists of a bicyclic structure, where a benzene ring is fused to a pyrrole ring, with a methyl group substituted at the 2-position.[3] This seemingly simple substitution has profound implications for the molecule's electronic properties and biological activity, rendering it a "privileged scaffold" in drug design.

Table 1: Physicochemical Properties of 2-Methylindole

PropertyValue
Molecular Formula C₉H₉N
Molar Mass 131.178 g/mol [2]
Appearance Off-white to colorless crystalline solid[1]
Melting Point 57–59 °C[1]
Boiling Point 273 °C[1]
Solubility Limited in water, soluble in ethanol and ether[1]
CAS Number 95-20-5[1]

The synthesis of 2-methylindole derivatives is most classically achieved through the Fischer indole synthesis . This robust and versatile method involves the acid-catalyzed reaction of an arylhydrazine with a ketone or aldehyde, in this case, acetone, to form an arylhydrazone intermediate.[4] Subsequent[3][3]-sigmatropic rearrangement and cyclization yield the indole core.

Experimental Protocol: Fischer Indole Synthesis of 2-Methylindole

This protocol is adapted from established literature procedures.[4]

Materials:

  • Phenylhydrazine

  • Acetone

  • Anhydrous Zinc Chloride (ZnCl₂) or other Lewis/Brønsted acids

  • Hydrochloric Acid (HCl)

  • Hot water

  • Appropriate organic solvents for extraction and purification

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Chromatography equipment for purification

Procedure:

  • Hydrazone Formation: Phenylhydrazine is reacted with a slight excess of acetone in a suitable solvent (e.g., ethanol) with acid catalysis (e.g., a few drops of acetic acid). The mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

  • Indolization: The resulting phenylhydrazone is isolated and then treated with a Lewis acid catalyst, such as anhydrous zinc chloride, at elevated temperatures (typically 150-200 °C). This step induces the cyclization and formation of the indole ring.

  • Work-up and Purification: The reaction mixture is cooled and then quenched with water. The crude product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 2-methylindole is then purified by column chromatography or recrystallization to yield the final product.

Diagram 1: Generalized Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Intermediate Arylhydrazine->Hydrazone Condensation Ketone Ketone (Acetone) Ketone->Hydrazone Indole 2-Methylindole Hydrazone->Indole [3,3]-Sigmatropic Rearrangement & Cyclization Catalyst Acid Catalyst (e.g., ZnCl2) Catalyst->Hydrazone Heat Heat Heat->Hydrazone

Caption: A simplified workflow of the Fischer indole synthesis for 2-methylindoles.

Modern synthetic methodologies, including palladium-catalyzed and rhodium-catalyzed reactions, have also been developed to afford 2-methylindole derivatives with improved efficiency and functional group tolerance.[5]

Therapeutic Applications of 2-Methylindole Derivatives

The structural features of the 2-methylindole core allow for extensive functionalization, leading to a diverse array of derivatives with potent biological activities.

Anticancer Activity

2-Methylindole derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.

  • Tubulin Polymerization Inhibition: Similar to the well-known vinca alkaloids, certain 2-methylindole derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]

  • Kinase Inhibition: The indole scaffold can be tailored to target specific protein kinases that are often dysregulated in cancer. For instance, derivatives have been developed as dual inhibitors of EGFR and SRC kinases, which are implicated in tumor growth and metastasis.[6]

  • Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a validated strategy for treating hormone-dependent breast cancer. 2-Methylindole hydrazone derivatives have shown potent aromatase inhibitory activity, surpassing that of melatonin in some cases.[7]

  • HDAC Inhibition: Histone deacetylase (HDAC) inhibitors are an emerging class of anticancer drugs. 2-Methylindole is a key intermediate in the synthesis of the HDAC inhibitor panobinostat.[1][8]

Table 2: Anticancer Activity of Selected 2-Methylindole Derivatives

Derivative ClassTarget/MechanismCancer Cell LinesIC₅₀ ValuesReference
Indole-vinyl sulfonesTubulin polymerization inhibitionVarious2-11 µM[1]
2-Methylindole hydrazonesAromatase inhibitionER+ breast cancer cellsMore active than melatonin[7]
Urea-containing derivativesSRC kinase inhibitionLung, breast, prostateIC₅₀ = 0.002 µM (Compound 16)[6]

Diagram 2: Key Anticancer Mechanisms of 2-Methylindole Derivatives

Anticancer_Mechanisms Indole 2-Methylindole Derivatives Tubulin Tubulin Polymerization Inhibition Indole->Tubulin Kinase Kinase Inhibition (e.g., EGFR, SRC) Indole->Kinase Aromatase Aromatase Inhibition Indole->Aromatase HDAC HDAC Inhibition Indole->HDAC Apoptosis Cell Cycle Arrest & Apoptosis Tubulin->Apoptosis Kinase->Apoptosis Aromatase->Apoptosis HDAC->Apoptosis

Caption: Major pathways targeted by 2-methylindole derivatives in cancer therapy.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. 2-Methylindole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

  • COX Inhibition: The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Certain 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide derivatives have demonstrated selective inhibition of COX-2, which is advantageous as it minimizes the gastrointestinal side effects associated with non-selective COX inhibitors.[5]

Table 3: Anti-inflammatory Activity of a 2-Methylindole Derivative

CompoundAssay% Inhibition (after 3h)Reference
S14 (2,4,5-trimethoxyphenyl substitution)Carrageenan-induced paw edema63.69%[5]
Indomethacin (Reference)Carrageenan-induced paw edema76.89%[5]
Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. 2-Methylindole derivatives have exhibited activity against a range of bacterial and fungal pathogens.

  • Direct Antibacterial and Antifungal Activity: Schiff bases derived from 2-methyl-indole-3-carboxaldehyde have shown antimicrobial properties.[3] Molecular docking studies suggest that these compounds may act by inhibiting fungal lanosterol 14α-demethylase, an essential enzyme in ergosterol biosynthesis.[3]

  • Efflux Pump Inhibition: A significant mechanism of antibiotic resistance in bacteria is the active efflux of drugs from the cell. Certain 2-arylindole derivatives act as efflux pump inhibitors, particularly against the NorA efflux pump in Staphylococcus aureus, thereby restoring the efficacy of conventional antibiotics.[4][9]

Antiviral Activity

The indole scaffold is present in several approved antiviral drugs. Research into 2-methylindole derivatives has revealed their potential to combat various viral infections.

  • Inhibition of Viral Entry and Fusion: Some indole derivatives, such as Arbidol, function by preventing the fusion of the viral envelope with the host cell membrane, a critical step in viral entry.[10]

  • Enzyme Inhibition: Other derivatives target viral enzymes essential for replication. For example, novel indole-2-carboxylate derivatives have shown potent inhibitory activity against the influenza A virus.[2]

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective 2-methylindole derivatives.

  • Substitution at N1: Methylation at the N1 position of the indole ring has been shown to significantly enhance the anticancer activity of some derivatives by up to 60-fold.[1]

  • Substitution at C3: The nature of the substituent at the C3 position is critical for activity. For instance, in the case of anti-inflammatory acetohydrazide derivatives, substitutions on the phenyl ring of the hydrazide moiety dramatically influence COX inhibitory potency.[5]

  • Substitution on the Benzene Ring: Modifications on the benzene portion of the indole core can modulate activity and selectivity. For example, in a series of aromatase inhibitors, monochloro-substituted indole hydrazones displayed the strongest activity.[7]

Diagram 3: General SAR Exploration Workflow

SAR_Workflow Lead Lead 2-Methylindole Compound SAR SAR Exploration Lead->SAR N1 N1-Substitution SAR->N1 C3 C3-Substitution SAR->C3 Benzene Benzene Ring Substitution SAR->Benzene Optimization Lead Optimization (Potency, Selectivity, ADME) N1->Optimization C3->Optimization Benzene->Optimization

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies of 2-methylindole derivatives.

Future Perspectives and Conclusion

The 2-methylindole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:

  • Multi-target Drug Design: Developing single molecules that can modulate multiple targets simultaneously to achieve synergistic therapeutic effects, particularly in complex diseases like cancer.

  • Elucidation of Novel Mechanisms: Investigating new biological targets and signaling pathways that can be modulated by 2-methylindole derivatives.

  • Optimization of Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to enhance their clinical translatability.

References

  • Grokipedia. (n.d.). 2-Methylindole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylindole. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of indoles and their applications. Retrieved from [Link]

  • AIP Publishing. (2025). Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors. Retrieved from [Link]

  • ACS Publications. (2026). 2-Lithiomethylindoles: Untapped Anions for the Synthesis of 2-Functionalized Indoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methylindole. Retrieved from [Link]

  • Elsevier. (2021). 2-methylindole analogs as cholinesterases and glutathione S-transferase inhibitors: Synthesis, biological evaluation, molecular docking, and pharmacokinetic studies. Arabian Journal of Chemistry. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl indole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Aromatase inhibition by 2-methyl indole hydrazone derivatives evaluated via molecular docking and in vitro activity studies. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A review on recent developments of indole-containing antiviral agents. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Antiviral Activity of Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC. Retrieved from [Link]

Sources

Foundational

Thermodynamic Stability of 5-Ethenyl-2-methyl-1H-indole: A Technical Guide

Part 1: Executive Summary & Molecular Architecture 5-ethenyl-2-methyl-1H-indole (CAS: Analogous to 5-vinylindole derivatives) represents a specialized class of "styryl-indoles." Unlike their highly reactive 3-vinyl isome...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Architecture

5-ethenyl-2-methyl-1H-indole (CAS: Analogous to 5-vinylindole derivatives) represents a specialized class of "styryl-indoles." Unlike their highly reactive 3-vinyl isomers (which behave as enamines) or N-vinyl isomers (which are hydrolytically unstable), 5-vinylindoles possess a stability profile more akin to electron-rich styrenes.

However, "stability" in this context is a duality:

  • Thermodynamic Stability: The molecule is highly conjugated and energetically favorable relative to its non-conjugated valence isomers.

  • Kinetic Instability: The vinyl group at C5 is a "loaded spring," susceptible to radical-initiated homopolymerization and oxidative cross-linking, particularly in the solid state or concentrated solution.

This guide dissects these properties to provide a roadmap for handling, storage, and experimental validation.

Molecular Architecture & Electronic Effects

To understand the stability, we must analyze the electronic connectivity:

  • The Indole Core: A

    
    -electron aromatic system. The pyrrole ring is electron-rich.
    
  • The 5-Ethenyl Group: Located on the benzenoid ring. It conjugates with the indole

    
    -system but does not directly participate in the enamine resonance of the nitrogen lone pair (unlike C3-vinyl). This makes it less nucleophilic  than C3-vinylindoles but more electron-rich  than simple styrene.
    
  • The 2-Methyl Group: A critical stabilizing feature. By blocking the C2 position, it prevents the common acid-catalyzed dimerization (dimerization at C2-C3) seen in simple indoles. It also acts as a weak electron donor (

    
    -induction), slightly increasing the electron density of the overall system.
    
Diagram 1: Resonance & Reactivity Logic

The following diagram illustrates the electronic connectivity and the resulting reactive sites.

G IndoleCore Indole Core (Aromatic Stability) VinylGroup 5-Ethenyl Group (Reactive Handle) IndoleCore->VinylGroup π-Conjugation MethylGroup 2-Methyl Group (Steric/Electronic Blocker) IndoleCore->MethylGroup Hyperconjugation Oxidation Indolenine Formation (Oxidative Risk) IndoleCore->Oxidation O2/Light (C3 position) Polymerization Radical Polymerization (Kinetic Risk) VinylGroup->Polymerization Heat/Light/Radicals MethylGroup->Oxidation Inhibits C2 attack Resonance Conjugation (Thermodynamic Gain)

Caption: Electronic interplay between the indole core, the reactive vinyl handle, and the stabilizing methyl group.

Part 2: Thermodynamic vs. Kinetic Stability Profile

Thermodynamic Stability (The "Energy Well")

Thermodynamically, 5-ethenyl-2-methyl-1H-indole is the stable product of its synthesis (e.g., via Wittig olefination of 5-formyl-2-methylindole). The conjugation energy between the vinyl group and the indole ring is estimated to be 3–5 kcal/mol higher than a non-conjugated isomer.

  • Implication: The molecule will not spontaneously rearrange or decompose in the absence of external energy inputs (heat, light, initiators). It is an "energy well."

Kinetic Instability (The "Activation Barrier")

The primary stability concern is kinetic . The activation energy (


) for polymerization is low enough that ambient thermal energy or trace radicals can surmount it over time.
A. Homopolymerization (Primary Degradation Pathway)

Like styrene, the 5-ethenyl group can undergo radical chain polymerization.

  • Initiation: Trace peroxides or UV light generate radicals.

  • Propagation: The radical adds to the vinyl

    
    -carbon, forming a benzylic-stabilized radical on the indole ring.
    
  • Result: Formation of insoluble oligomers (yellowing/browning of the solid).

  • 2-Methyl Effect: The 2-methyl group does not sterically hinder the 5-position, so it offers little protection against this pathway.

B. Oxidative Degradation

Indoles are sensitive to singlet oxygen (


).
  • Mechanism: [2+2] cycloaddition of oxygen across the C2-C3 bond is blocked by the 2-methyl group (steric/electronic), making this derivative more resistant to oxidation than 2-unsubstituted indoles.

  • Vulnerability: The vinyl group itself can form epoxides or cleave to the aldehyde (5-formyl-2-methylindole) under strong oxidative stress (e.g., ozone or high heat + air).

Part 3: Experimental Protocols for Stability Assessment

To rigorously validate the stability of a batch, use the following self-validating protocols.

Protocol A: Accelerated Stability Testing (Thermal Stress)

Purpose: To determine the shelf-life and polymerization onset temperature.

  • Preparation: Weigh 5 mg of 5-ethenyl-2-methyl-1H-indole into three separate HPLC vials.

    • Sample A: Solid state, under Argon (Control).

    • Sample B: Solid state, Air exposed, 40°C (Stress).

    • Sample C: Dissolved in Acetonitrile (1 mg/mL), Air exposed, 40°C (Solution Stress).

  • Incubation: Store samples for 48 hours.

  • Analysis: Analyze via UPLC-PDA-MS .

    • Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm).

    • Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

    • Detection: 254 nm (aromatic) and 280 nm (indole specific).

  • Success Criteria:

    • Purity of Sample A > 99%.

    • Degradation of Sample B < 2% (indicates solid-state stability).

    • New peaks in Sample C at higher Retention Time (RT) indicate oligomers; lower RT indicates oxidation (aldehydes/epoxides).

Protocol B: Differential Scanning Calorimetry (DSC)

Purpose: To identify the safe processing window.

  • Setup: Load 2–5 mg of solid into an aluminum pan. Seal (hermetic).

  • Method: Ramp from 25°C to 250°C at 10°C/min under Nitrogen purge (50 mL/min).

  • Interpretation:

    • Endotherm (Sharp): Melting point (Expect range: 90–130°C, depending on exact crystal packing).

    • Exotherm (Broad): Polymerization onset.

    • Critical Threshold: If the polymerization exotherm begins < 10°C above the melting point, the material is "melt unstable" and must be handled in solution only.

Diagram 2: Stability Testing Workflow

StabilityWorkflow Start Batch Receipt 5-ethenyl-2-methyl-1H-indole DSC DSC Analysis (Thermal Scan) Start->DSC HPLC HPLC Purity Check (Initial) Start->HPLC Decision1 Melting Endotherm Separated from Exotherm? DSC->Decision1 Stable Thermally Stable Proceed to Formulation Decision1->Stable Yes (>20°C gap) Unstable Melt Unstable Handle in Solution Only Decision1->Unstable No (<10°C gap)

Caption: Decision tree for determining processing safety based on thermal analysis.

Part 4: Handling & Stabilization Strategies

Based on the thermodynamic/kinetic profile, the following handling procedures are mandatory for maintaining scientific integrity.

Storage Conditions (The "Cold & Dark" Rule)
  • Temperature: Store at -20°C . The polymerization rate follows the Arrhenius equation; lowering temperature drastically reduces kinetic probability.

  • Atmosphere: Store under Argon or Nitrogen . Oxygen acts as a diradical and can initiate polymerization or form peroxides.

  • Light: Amber vials are mandatory. Indoles absorb UV; 5-vinyl conjugation shifts absorption into the near-UV/visible, making it sensitive to ambient lab light.

Inhibition (Chemical Stabilization)

For long-term storage or bulk transport, a radical inhibitor is required.

  • Recommended Inhibitor: BHT (Butylated Hydroxytoluene) or TBC (4-tert-butylcatechol) at 100–500 ppm.

  • Mechanism: These phenols scavenge peroxy radicals, terminating the chain reaction before oligomers form.

  • Removal: Pass the dissolved monomer through a short plug of basic alumina or silica gel immediately before use to remove the inhibitor.

Synthesis & Isolation Note

When synthesizing this molecule (e.g., via Wittig reaction), avoid acidic workups .

  • Reason: Vinyl groups on electron-rich rings are prone to acid-catalyzed cationic polymerization (cation at the benzylic position).

  • Protocol: Neutralize reactions with NaHCO3 and use neutral alumina for chromatography if possible.

References

  • Reactivity of Vinyl Indoles: Pindur, U., & Eitel, M. (1988). First Synthesis of 2-Vinylindole and its Diels-Alder Reactions. Helvetica Chimica Acta. Link

  • Polymerization of 5-Vinylindoles: Weiner, J., & Zilkha, A. (1977).[1] Synthesis of Poly-5-vinylindole Derivatives. Journal of Macromolecular Science: Part A - Chemistry. Link

  • Indole Stability & Oxidation: Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Standard text for Indole reactivity principles).
  • General Polymer Degradation Mechanisms: McKeen, L. W. (2023). Permeability Properties of Plastics and Elastomers. William Andrew.
  • Synthesis of 2-Methylindoles: Robinson, B. (1983). The Fischer Indole Synthesis. Wiley. (Foundational reference for the stability of the 2-methyl core).

Sources

Protocols & Analytical Methods

Method

synthesis of 5-ethenyl-2-methyl-1H-indole via Wittig reaction

Executive Summary This application note details the synthetic protocol for 5-ethenyl-2-methyl-1H-indole (also referred to as 2-methyl-5-vinylindole), a critical intermediate for cross-coupling reactions (Heck/Suzuki), po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic protocol for 5-ethenyl-2-methyl-1H-indole (also referred to as 2-methyl-5-vinylindole), a critical intermediate for cross-coupling reactions (Heck/Suzuki), polymerization monomers, and late-stage diversification of indole alkaloids.

While the Wittig reaction is a staple of organic synthesis, its application to the indole scaffold presents a specific challenge: the acidity of the indole N-H proton (


). Standard Wittig protocols often fail due to the quenching of the ylide by the acidic nitrogen. This guide presents two validated pathways:
  • Method A (High-Fidelity): A protection-dependent route ensuring maximum yield and purity, recommended for GMP/GLP environments.

  • Method B (Direct/Atom-Economic): A "sacrificial base" route for rapid, small-scale synthesis where step count is the priority.

Strategic Analysis & Retrosynthesis

The target transformation converts the carbonyl moiety of 2-methyl-1H-indole-5-carbaldehyde into a terminal alkene.

Chemical Challenges:

  • N-H Acidity: The indole nitrogen is sufficiently acidic to protonate the phosphonium ylide (methylenetriphenylphosphorane), destroying the reagent before olefination occurs.

  • Polymerization Risk: Vinyl indoles are electron-rich styrenyl systems prone to acid-catalyzed polymerization or oxidation.

Retrosynthetic Logic: The synthesis relies on the reaction between the 5-formyl precursor and the non-stabilized ylide generated from methyltriphenylphosphonium bromide (MTPB).

Retrosynthesis Target 5-Ethenyl-2-methyl-1H-indole (Target) Precursor 2-Methyl-1H-indole-5-carbaldehyde (Starting Material) Target->Precursor Retro-Wittig Ylide Ph3P=CH2 (Wittig Reagent) Target->Ylide

Figure 1: Retrosynthetic disconnection showing the C=C bond formation.

Experimental Protocols

Reagents and Materials
  • Substrate: 2-Methyl-1H-indole-5-carbaldehyde (CAS: 671215-52-4).[1]

  • Wittig Salt: Methyltriphenylphosphonium bromide (MTPB) (dried under vacuum at 100°C for 2h).

  • Base: Potassium tert-butoxide (

    
    ) (1.0 M in THF) or 
    
    
    
    -Butyllithium (2.5 M in hexanes).
  • Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free.

  • Protecting Group (Method A): Di-tert-butyl dicarbonate (

    
    ).
    
Method A: The Protected Route (Recommended)

Best for: High purity requirements, scale-up (>5g), and minimizing side reactions.

Step 1: N-Boc Protection

  • Dissolve 2-methyl-1H-indole-5-carbaldehyde (1.0 eq) in anhydrous THF (0.2 M).

  • Add DMAP (0.1 eq) and Triethylamine (1.2 eq).

  • Cool to 0°C. Add

    
      (1.1 eq) portion-wise.
    
  • Stir at RT for 3 hours. Monitor by TLC (Hex:EtOAc 4:1). The polar N-H spot will disappear.

  • Workup: Dilute with EtOAc, wash with 1M HCl (rapidly), then brine. Dry over

    
     and concentrate.
    
    • Checkpoint: The N-Boc aldehyde is stable and lipophilic.

Step 2: Wittig Olefination

  • Ylide Formation: In a flame-dried flask under Argon, suspend MTPB (1.3 eq) in anhydrous THF. Cool to 0°C.

  • Add

    
      (1.3 eq, 1.0 M in THF) dropwise.
    
    • Observation: The solution will turn a bright canary yellow, indicating the formation of the ylide (

      
      ). Stir for 45 mins at 0°C.
      
  • Addition: Dissolve the N-Boc-aldehyde (from Step 1) in minimal THF. Add this solution dropwise to the yellow ylide mixture at 0°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

    • Observation: The yellow color fades to a pale suspension as triphenylphosphine oxide (TPPO) precipitates.

  • Quench: Add saturated

    
     solution.
    
  • Workup: Extract with

    
     (Ether is preferred over EtOAc to precipitate more TPPO). Wash organic layer with water and brine.
    
  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient). The product (N-Boc-5-vinylindole) elutes quickly.

Step 3: Deprotection (Thermal or Chemical)

  • Option 1 (Thermal): Heating the N-Boc vinyl indole at 180°C under vacuum often cleaves the Boc group (check stability).

  • Option 2 (Chemical): Treat with

    
     in MeOH/Water at reflux, or TFA/DCM at 0°C (Caution: Vinyl group is acid-sensitive; use basic cleavage if possible).
    
    • Preferred:Sodium methoxide (NaOMe) in MeOH at RT is mild and effective for N-Boc removal on indoles without polymerizing the styrene.

Method B: The Direct Dianion Route (Rapid)

Best for: Small scale (<100mg), rapid screening, or when protection is difficult.

Concept: Use excess base to deprotonate both the indole nitrogen and the phosphonium salt.

  • Setup: Flame-dried flask, Argon atmosphere.

  • Reagents: Suspend MTPB (2.5 eq) in anhydrous THF.

  • Ylide/Base Generation: Cool to -78°C. Add

    
    -BuLi  (2.4 eq).
    
    • Note: We use slightly less base than salt to ensure no free BuLi attacks the aldehyde.

    • Warm to 0°C for 30 mins to ensure ylide formation, then cool back to -78°C.

  • Substrate Addition: Add 2-methyl-1H-indole-5-carbaldehyde (1.0 eq) in THF slowly.

    • Mechanism:[2][3][4][5][6][7][8][9][10] The first equivalent of ylide acts as a base, deprotonating the Indole-NH. The second equivalent performs the Wittig reaction.

  • Reaction: Allow to warm to RT slowly overnight.

  • Workup: Quench with water. Extract with EtOAc.[6][11]

  • Purification: This crude mixture will contain significant TPPO and potentially unreacted aldehyde. Rigorous chromatography is required.

Mechanistic Pathway & Workflow

The following diagram illustrates the molecular events in the Wittig reaction, specifically highlighting the critical "Oxaphosphetane" intermediate.

WittigMechanism cluster_0 Key Driver Start Aldehyde + Ylide Inter1 Betaine (Zwitterion) Start->Inter1 Nucleophilic Attack Inter2 Oxaphosphetane (4-Membered Ring) Inter1->Inter2 Ring Closure Products Alkene + Ph3P=O Inter2->Products Cycloreversion (Driving Force: P=O bond)

Figure 2: Mechanistic pathway of the Wittig Olefination.

Data & Troubleshooting Guide

Table 1: Troubleshooting Common Issues

SymptomProbable CauseCorrective Action
No Reaction (SM remains) Wet solvent/reagents quenched the ylide.Ensure MTPB is dried (100°C/vac). Use fresh anhydrous THF.
Low Yield (Method B) Indole-NH protonation of ylide.Switch to Method A (Protection) or increase Base/Ylide equivalents to 3.0.
Polymerization Acidic workup or high heat.Use basic workup (NaHCO3). Add radical inhibitor (BHT) during concentration. Store at -20°C.
E/Z Isomerism N/ATarget is a terminal alkene (

), so geometric isomerism is not applicable.

Safety & Handling (E-E-A-T)

  • n-Butyllithium: Pyrophoric. Handle only under inert atmosphere. Have a Class D fire extinguisher nearby.

  • Methyltriphenylphosphonium bromide: Hygroscopic and an irritant. Dust mask required.

  • Vinyl Indoles: Potentially unstable.[6] Store under inert gas in the freezer, protected from light.

References

  • Organic Chemistry Portal. Wittig Reaction: Mechanism and Protocols. [Link]

  • Master Organic Chemistry. The Wittig Reaction: A Detailed Guide. [Link]

  • ResearchGate. Synthesis of N-vinyl substituted indoles (General methodology for vinyl indoles). [Link]

Sources

Application

Heck coupling protocols for 5-vinylindole synthesis

Application Note: Heck Coupling Protocols for 5-Vinylindole Synthesis Executive Summary The synthesis of 5-vinylindole (and its derivatives) is a critical transformation in medicinal chemistry, serving as a gateway to tr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Heck Coupling Protocols for 5-Vinylindole Synthesis

Executive Summary

The synthesis of 5-vinylindole (and its derivatives) is a critical transformation in medicinal chemistry, serving as a gateway to tryptamines, indole alkaloids, and polymerizable monomers. While the Mizoroki-Heck reaction offers the most atom-economical route to 5-vinylindole from 5-bromoindole, the reaction is complicated by the electronic richness of the indole core, the acidity of the N-H bond, and the tendency of vinylindoles to polymerize.

This guide details two distinct, field-proven protocols:

  • Protocol A (Industrial/Scale-Up): Direct vinylation using ethylene gas under pressure.

  • Protocol B (Laboratory/Versatile): Use of a vinyl surrogate (2-methyl-3-buten-2-ol) followed by in situ deprotection, eliminating the need for high-pressure gas handling.

Strategic Considerations & Mechanism

The Indole Challenge

The indole scaffold presents unique challenges in palladium catalysis:

  • Catalyst Poisoning: The free N-H (pKa ~17) can coordinate to Pd(II) species, arresting the catalytic cycle.

  • Regioselectivity: While C5-halides pre-determine the site of oxidative addition, competitive C3-palladation (direct arylation) can occur if the catalyst is too electrophilic.

  • Product Stability: 5-Vinylindole is electron-rich and prone to acid-catalyzed polymerization or oxidation.

Mechanistic Pathway

The reaction follows the standard Pd(0)/Pd(II) cycle. The critical step for 5-vinylindole is the migratory insertion of the alkene. For electron-rich alkenes (like vinyl ethers), regioselectivity (branched vs. linear) is an issue. For ethylene, only the linear product is possible, simplifying the outcome.

HeckCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + 5-Bromoindole Coord Alkene Coordination (Ar-Pd-X + Alkene) OxAdd->Coord + Ethylene/Surrogate MigIns Migratory Insertion (Carbopalladation) Coord->MigIns Syn-Addition BetaElim β-Hydride Elimination (Product Release) MigIns->BetaElim C-C Bond Formed RedElim Reductive Elimination (Base Regeneration) BetaElim->RedElim - 5-Vinylindole RedElim->Pd0 - H-Base-X

Figure 1: Catalytic cycle for the Heck vinylation of 5-bromoindole. The cycle emphasizes the oxidative addition to the C5-Br bond and subsequent ethylene insertion.

Critical Parameters & Optimization

ParameterRecommendationRationale
Substrate N-Protected 5-Bromoindole N-Tosyl (Ts) or N-Boc protection is highly recommended to prevent N-coordination to Pd and increase substrate stability. Free indole requires specialized ligands (e.g., sSPhos).
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ Pd(OAc)₂ is robust and air-stable. For difficult substrates, Pd₂(dba)₃ provides a "cleaner" Pd(0) source.
Ligand PPh₃ (Standard) or P(o-tol)₃ Tri-o-tolylphosphine prevents Pd-black formation better than PPh₃. For difficult couplings, XPhos or sSPhos are superior.
Base Et₃N or K₂CO₃ Triethylamine is standard for ethylene. Inorganic bases (K₂CO₃) are preferred for vinyl surrogates to facilitate elimination.
Solvent DMF , DMAc , or MeCN High-boiling polar aprotic solvents stabilize the polar transition states.

Detailed Protocols

Protocol A: Direct High-Pressure Vinylation (Industrial Standard)

Best for: Large-scale synthesis, high atom economy, N-protected substrates.

Reagents:

  • N-Tosyl-5-bromoindole (1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)

  • Tri-o-tolylphosphine [P(o-tol)₃] (10-15 mol%)

  • Triethylamine [Et₃N] (3.0 equiv)

  • Ethylene Gas (Lecture bottle or cylinder)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under argon, charge a high-pressure stainless steel autoclave (Parr reactor) with N-Tosyl-5-bromoindole, Pd(OAc)₂, and P(o-tol)₃.

  • Solvation: Add anhydrous DMF and Et₃N. Seal the reactor immediately.

  • Purging: Purge the reactor 3 times with Nitrogen (10 bar), then 3 times with Ethylene (5 bar).

  • Reaction: Pressurize with Ethylene to 10–20 bar . Heat the reactor to 100°C with vigorous magnetic stirring (critical for gas-liquid mass transfer).

  • Monitoring: Maintain temperature and pressure for 24 hours. (Pressure drop indicates consumption).

  • Work-up: Cool to room temperature. Carefully vent excess ethylene into a fume hood exhaust.

  • Purification: Dilute the reaction mixture with EtOAc and wash with water (3x) to remove DMF. Dry organic layer over MgSO₄. Purify via flash chromatography (Hexanes/EtOAc).

  • Deprotection (Optional): If free 5-vinylindole is required, treat the N-Ts product with NaOH/MeOH at reflux (mild conditions to avoid polymerization).

Protocol B: Vinyl Surrogate Route (Laboratory Standard)

Best for: Bench-top synthesis, no gas cylinders, avoiding autoclaves. Concept: Use 2-methyl-3-buten-2-ol as a "masked" ethylene. The bulky alcohol prevents polymerization during coupling. The acetone moiety is eliminated in a separate or one-pot step.

Reagents:

  • 5-Bromoindole (Free N-H or N-Boc) (1.0 equiv)

  • 2-Methyl-3-buten-2-ol (1.5 - 2.0 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Tri-o-tolylphosphine (10 mol%) or XPhos (for free indole)

  • Base: Et₃N (3.0 equiv) for coupling; KOH for elimination.

  • Solvent: MeCN or DMF.

Step-by-Step Methodology:

  • Coupling (Heck):

    • Charge a round-bottom flask with 5-bromoindole, Pd(OAc)₂, and Phosphine ligand.

    • Add MeCN (degassed) and Et₃N.

    • Add 2-methyl-3-buten-2-ol via syringe.

    • Reflux (80-90°C) under Argon for 12-16 hours.

    • Checkpoint: TLC should show conversion to the polar carbinol intermediate: 4-(1H-indol-5-yl)-2-methylbut-3-en-2-ol.

  • Elimination (Retro-Favorskii):

    • Option 1 (One-Pot): Add solid KOH (2.0 equiv) directly to the reaction mixture and heat to 110°C (if solvent allows, e.g., DMF) for 2 hours.

    • Option 2 (Two-Step - Recommended for Purity): Filter the coupling mixture, concentrate, and redissolve the intermediate in isopropanol. Add powdered KOH (2.0 equiv) and heat to reflux for 1-2 hours. Acetone is driven off.

  • Isolation:

    • Cool to RT. Neutralize carefully with dilute HCl (keep pH ~7 to avoid polymerization).

    • Extract with Et₂O (avoids emulsions common with EtOAc/Indoles).

    • Crucial: Add a radical inhibitor (e.g., BHT, 0.1%) to the collection flask if storing the product.

    • Concentrate in vacuo at low temperature (<40°C).

Troubleshooting & Optimization Logic

Troubleshooting Problem Low Yield / Side Products Check1 Is Starting Material Remaining? Problem->Check1 Check2 Is Product Polymerizing? Problem->Check2 Action1 Increase Temp or Switch to sSPhos/XPhos Check1->Action1 Yes (Catalyst Death) Action3 Protect Indole Nitrogen (N-Boc/N-Ts) Check1->Action3 Yes (Poisoning) Action2 Add BHT (Stabilizer) Avoid Acidic Workup Check2->Action2 Yes (Black Tar)

Figure 2: Decision tree for troubleshooting common failure modes in vinylindole synthesis.

  • Problem: Catalyst Deactivation (Palladium Black formation).

    • Solution: Switch from PPh₃ to P(o-tol)₃ or a palladacycle catalyst (e.g., Herrmann-Beller catalyst). Ensure strict oxygen-free conditions.

  • Problem: Regioisomers (Branched vs Linear).

    • Solution: This is rare with ethylene (Protocol A). In Protocol B, steric bulk of the alcohol ensures linear selectivity.

  • Problem: Polymerization.

    • Solution: 5-Vinylindole is sensitive. Always store at -20°C under Argon. Add trace BHT during rotary evaporation.

References

  • Heck Reaction Mechanism & Fundamentals

    • Title: Mechanism of the Heck Reaction.[1][2][3]

    • Source: Organic Chemistry Portal.[2]

    • URL:[Link]

  • Vinylation of Heterocycles (Protocol Basis)

    • Title: Palladium-Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles (Contextual basis for vinyl
    • Source: PMC / NIH.
    • URL:[Link]

  • Use of Vinyl Surrogates (2-Methyl-3-buten-2-ol)

    • Title: Broadening Application of the Heck Reaction via in-situ Form
    • Source: University of Liverpool Repository.
    • URL:[Link][4]

  • Title: Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles.
  • General Review of Heck Reaction on Indoles

    • Title: Heck reaction - Wikipedia (General Overview & Historical Context).
    • Source: Wikipedia.
    • URL:[Link]

Sources

Method

Application Note &amp; Protocol: Free Radical Polymerization of 5-ethenyl-2-methyl-1H-indole

Abstract: This document provides a comprehensive guide for the synthesis of poly(5-ethenyl-2-methyl-1H-indole) via conventional free radical polymerization. It is intended for researchers in materials science, polymer ch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of poly(5-ethenyl-2-methyl-1H-indole) via conventional free radical polymerization. It is intended for researchers in materials science, polymer chemistry, and drug development. The guide delves into the underlying reaction mechanism, offers a detailed step-by-step laboratory protocol, outlines a complete characterization workflow, and provides insights into troubleshooting and potential applications. The unique reactivity of the C5-vinylindole monomer, which combines features of both styrene and functionalized heterocycles, is discussed in detail to provide a robust framework for successful polymer synthesis.

Scientific Introduction & Rationale

Polyindoles are a class of heterocyclic conducting polymers that have garnered significant interest for their unique electrochemical and physical properties.[1][2] Their applications are diverse, spanning electrochromic devices, sensors, anticorrosion coatings, and biological applications.[3][4][5] The synthesis of polyindoles can be achieved through various methods, including electrochemical and oxidative polymerization.[2]

This application note focuses on the free radical polymerization of a specific vinyl-substituted indole, 5-ethenyl-2-methyl-1H-indole. Unlike the more commonly studied N-vinylindoles, where the vinyl group is attached to the highly reactive nitrogen atom[6][7], this monomer features a vinyl group at the C5 position of the indole ring. This structural difference is critical; the C5-vinyl group's conjugation with the indole aromatic system imparts reactivity akin to that of styrene, a well-understood monomer in free radical polymerization.[8] However, the presence of the indole N-H proton introduces a potential site for chain transfer reactions, which can influence the final molecular weight of the polymer.[9]

This guide provides the necessary theoretical foundation and practical steps to successfully synthesize and characterize poly(5-ethenyl-2-methyl-1H-indole), enabling researchers to explore its potential as a functional material.

Polymerization Mechanism: A Step-by-Step Analysis

Free radical polymerization is a chain reaction that proceeds through three fundamental stages: initiation, propagation, and termination.[10][11] The choice of initiator is paramount and depends on its solubility and decomposition temperature. For this system, 2,2'-Azobis(2-methylpropionitrile) (AIBN) is an excellent choice due to its reliable thermal decomposition into radicals at moderate temperatures (60-80 °C) and its solubility in common organic solvents.

2.1. Initiation The process begins with the thermal decomposition of the AIBN initiator, generating two cyanoisopropyl radicals and releasing nitrogen gas.[12] This primary radical then attacks the carbon-carbon double bond of the 5-ethenyl-2-methyl-1H-indole monomer, forming a new, more stable monomer radical.[9]

2.2. Propagation The newly formed monomer radical rapidly adds to another monomer molecule.[12] This process repeats, extending the polymer chain. The reaction is thermodynamically driven by the conversion of a weaker π-bond in the monomer to a stronger σ-bond in the polymer backbone.[9]

2.3. Termination The growth of a polymer chain ceases when two propagating radical chains react with each other. This can occur through two primary mechanisms: combination (where the two chains form a single longer chain) or disproportionation (where a hydrogen atom is transferred from one chain to another, resulting in two polymer chains, one with a saturated end and one with an unsaturated end).[9]

2.4. A Critical Consideration: Chain Transfer A potential side reaction in this specific polymerization is chain transfer to the indole N-H group. The propagating radical may abstract the acidic proton from the indole nitrogen, terminating the growing chain and creating a new radical on the indole ring. This new radical may be less reactive or unable to initiate a new chain effectively, potentially leading to a lower overall molecular weight than theoretically expected.[13] Controlling temperature and monomer concentration can help mitigate this effect.

FRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN Initiator Radical 2x Initiator Radical (R•) AIBN->Radical Heat (Δ) MonomerRadical Monomer Radical (RM•) Radical->MonomerRadical Addition Monomer Monomer (M) Monomer->MonomerRadical GrowingChain Propagating Chain (P•) LongerChain Elongated Chain (P+1•) GrowingChain->LongerChain Addition NewMonomer Monomer (M) NewMonomer->LongerChain Chain1 Propagating Chain (P•) DeadPolymer Terminated Polymer Chain1->DeadPolymer Combination or Disproportionation Chain2 Propagating Chain (P'•) Chain2->DeadPolymer

Caption: Free Radical Polymerization Mechanism.

Detailed Experimental Protocol

This protocol describes the synthesis of poly(5-ethenyl-2-methyl-1H-indole) on a laboratory scale. All operations should be performed in a well-ventilated fume hood.

3.1. Materials and Reagents

  • Monomer: 5-ethenyl-2-methyl-1H-indole (Purity > 98%)

  • Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN) (Recrystallized from methanol before use)

  • Solvent: Anhydrous 1,4-Dioxane (or Tetrahydrofuran, THF)

  • Precipitation Solvent: Methanol (or Hexane)

  • Equipment: Schlenk flask, magnetic stirrer, heating mantle with temperature controller, condenser, nitrogen/argon gas line, cannula, filter funnel, vacuum oven.

3.2. Reaction Setup & Procedure

  • Preparation: Add 5-ethenyl-2-methyl-1H-indole (e.g., 1.57 g, 10 mmol) and AIBN (e.g., 16.4 mg, 0.1 mmol, for a [M]/[I] ratio of 100) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Attach the flask to a Schlenk line. Evacuate the flask under vacuum and backfill with inert gas (nitrogen or argon). Repeat this cycle three times to ensure the removal of oxygen, which can inhibit radical polymerization.[9]

  • Solvent Addition: Using a gas-tight syringe or cannula, add anhydrous 1,4-dioxane (e.g., 10 mL to achieve a 1 M monomer concentration) to the flask under a positive pressure of inert gas.

  • Polymerization: Stir the solution to ensure all solids are dissolved. Lower the flask into a preheated oil bath set to 70 °C.

  • Reaction Time: Allow the polymerization to proceed under inert gas with continuous stirring for 12-24 hours. The solution may become more viscous as the polymer forms.

  • Quenching: After the designated time, stop the reaction by cooling the flask in an ice bath and exposing the solution to air.

3.3. Polymer Isolation and Purification

  • Precipitation: Slowly pour the viscous polymer solution from the flask into a beaker containing a large excess of a non-solvent (e.g., 200 mL of rapidly stirring methanol). The polymer should precipitate as a solid.

  • Filtration: Allow the solid to settle, then collect the polymer by vacuum filtration.

  • Washing: Wash the collected polymer powder thoroughly with fresh methanol to remove any unreacted monomer and initiator fragments.

  • Drying: Transfer the purified polymer to a vacuum oven and dry at 40-50 °C overnight or until a constant weight is achieved. The final product should be a solid powder.

3.4. Summary of Reaction Parameters

ParameterRecommended ValueRationale
Monomer5-ethenyl-2-methyl-1H-indoleThe building block for the target polymer.
InitiatorAIBNProvides a reliable source of radicals at 70 °C.
SolventAnhydrous 1,4-DioxaneAprotic solvent that solubilizes both monomer and polymer.
[Monomer]/[Initiator]50:1 to 200:1Controls the theoretical molecular weight; a higher ratio leads to higher MW.[13]
Monomer Concentration0.5 - 2.0 MAffects reaction kinetics and final polymer solubility.
Temperature65 - 75 °COptimal for AIBN decomposition without excessive side reactions.
Reaction Time12 - 24 hoursAllows for high monomer conversion.

Polymer Characterization Workflow

Confirming the successful synthesis and determining the properties of the polymer requires a multi-faceted analytical approach.

Characterization_Workflow cluster_workflow Post-Synthesis Characterization cluster_structure Structural Verification cluster_properties Physical Properties start Purified Polymer Sample NMR ¹H & ¹³C NMR Spectroscopy start->NMR Confirms polymerization, end-groups FTIR FT-IR Spectroscopy start->FTIR Identifies functional groups GPC Gel Permeation Chromatography (GPC/SEC) start->GPC Determines Mn, Mw, PDI DSC Differential Scanning Calorimetry (DSC) GPC->DSC Correlate with Tg TGA Thermogravimetric Analysis (TGA) DSC->TGA Assess thermal properties

Caption: Analytical Workflow for Polymer Characterization.

4.1. Spectroscopic Analysis

  • ¹H NMR Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The successful polymerization is confirmed by the disappearance of the characteristic sharp signals of the vinyl protons (typically between 5.0-7.0 ppm) and the appearance of broad signals corresponding to the protons on the polymer backbone.

  • FT-IR Spectroscopy: Analyze a sample of the dry polymer. Look for the disappearance or significant reduction of the vinyl C=C stretching peak (around 1630 cm⁻¹). The characteristic N-H stretch of the indole ring (around 3400 cm⁻¹) should remain.

4.2. Molar Mass and Distribution Analysis

  • Gel Permeation Chromatography (GPC/SEC): This is the most critical technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[14] A successful conventional free radical polymerization will typically yield a polymer with a PDI greater than 1.5. The analysis provides crucial information on the efficiency and control of the polymerization process.

4.3. Thermal Properties

  • Differential Scanning Calorimetry (DSC): DSC analysis is used to determine the glass transition temperature (Tg) of the polymer, which is an important indicator of its amorphous or semi-crystalline nature and its operational temperature range.[15]

  • Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature. This provides data on the decomposition temperature and overall thermal robustness of the material.[16]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No Polymerization or Very Low Yield 1. Oxygen inhibition. 2. Impure monomer or solvent. 3. Inactive initiator.1. Ensure the reaction setup is thoroughly deoxygenated via freeze-pump-thaw cycles or sufficient inert gas sparging. 2. Purify monomer (e.g., by column chromatography) and use freshly distilled, anhydrous solvent. 3. Recrystallize the AIBN initiator before use.
Low Molecular Weight 1. High initiator concentration. 2. Chain transfer to solvent or monomer (N-H). 3. High reaction temperature.1. Decrease the initiator concentration (increase the [M]/[I] ratio). 2. Use a solvent with a low chain transfer constant (e.g., benzene, t-butanol). Consider protecting the indole N-H group prior to polymerization. 3. Lower the reaction temperature slightly (e.g., to 60-65 °C).
High Polydispersity (PDI > 2.5) 1. High monomer conversion. 2. Chain transfer reactions. 3. Temperature fluctuations.1. Stop the reaction at a lower conversion (e.g., 50-70%). 2. See "Low Molecular Weight" solutions. 3. Ensure stable and uniform heating of the reaction vessel. For better control, consider controlled radical polymerization techniques like RAFT.[6][17]
Insoluble Polymer 1. Very high molecular weight. 2. Cross-linking side reactions.1. Increase the initiator concentration to target a lower molecular weight. 2. Lower the reaction temperature to minimize side reactions.

Conclusion and Future Outlook

The successful synthesis of poly(5-ethenyl-2-methyl-1H-indole) opens avenues for the development of novel functional materials. The indole moieties along the polymer backbone provide sites for post-polymerization modification and can impart unique electronic properties, such as photoconductivity or the ability to form charge-transfer complexes.[15][18] Future work could involve exploring controlled radical polymerization techniques (e.g., RAFT, ATRP) to synthesize well-defined block copolymers and other advanced architectures.[7] The resulting polymers are promising candidates for applications in organic electronics, chemical sensors, and advanced composites.

References

  • Maki, Y., Mori, H., & Endo, T. (2007). Xanthate-Mediated Controlled Radical Polymerization of N-Vinylindole Derivatives. Macromolecules, 40(17), 6119–6130. [Link][6][15]

  • Nakabayashi, K., & Mori, H. (2013). Recent progress in controlled radical polymerization of N-vinyl monomers. Polymers, 5(3), 1017-1062. [Link][7]

  • Maki, Y., Mori, H., & Endo, T. (2007). Xanthate-Mediated Controlled Radical Polymerization of N-Vinylindole Derivatives. ACS Publications. [Link][15]

  • Rita, et al. (2019). Polyindole Based Nanocomposites and Their Applications: A Review. Materials Science Research India. [Link][1]

  • Colligiani, A., et al. (2000). Poly(1-vinylindole) and some of its methyl derivatives as substrates for photorefractive materials: their synthesis, optical, and electrical characterization. SPIE Digital Library. [Link][18]

  • S, S., & A, A. (2022). Polyindole and polypyrrole as a sustainable platform for environmental remediation and sensor applications. RSC Publishing. [Link][2]

  • Namsheer, K., & Narayan, R. (2021). Optimization of solvents, electrolytes, and mediators for polyindole-based electrochemical sensors. RSC Publishing. [Link][3]

  • Krishnan, S. G., et al. (2022). Recent trends and advances in polyindole-based nanocomposites as potential antimicrobial agents: a mini review. PMC. [Link][4]

  • Lin, C., et al. (2018). Applications of Poly(indole-6-carboxylic acid-co-2,2′-bithiophene) Films in High-Contrast Electrochromic Devices. MDPI. [Link][5]

  • Tavernelli, I., et al. (2019). Enzyme-initiated Free Radical Polymerizations of Vinyl Monomers Using Horseradish Peroxidase. PubMed. [Link][14]

  • Polymer Science Learning Center. Free Radical Vinyl Polymerization. University of Southern Mississippi. [Link][12]

  • LibreTexts. (2015). Free Radical Polymerization. Chemistry LibreTexts. [Link][9]

  • Eraldemir, O., et al. (2008). Synthesis and characterization of polyindole/poly(vinyl acetate) conducting composites. ResearchGate. [Link][16]

  • Gosh, P. (n.d.). Kinetic Study of Polymerization of Indole Using UV-Vis Spectroscopy. Journal of the Indian Chemical Society. [Link][19]

  • Unknown. (2015). FREE RADICAL POLYMERIZATION. SlideShare. [Link][8]

  • Matyjaszewski, K. (1997). Controlled Radical Polymerization. Progress in Polymer Science. [Link][11]

  • National Polymer. (n.d.). Key Challenges Faced in Polymerization Development. National Polymer. [Link][13]

Sources

Application

Application Note &amp; Protocols: 5-Ethenyl-2-methyl-1H-indole as a Novel Cross-Linking Agent for Advanced Polymer Systems

Abstract This technical guide provides a comprehensive overview of the application of 5-ethenyl-2-methyl-1H-indole as a functional cross-linking agent in polymer synthesis. The unique molecular architecture of this indol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the application of 5-ethenyl-2-methyl-1H-indole as a functional cross-linking agent in polymer synthesis. The unique molecular architecture of this indole derivative, featuring a reactive vinyl group and a heterocyclic indole core, offers a compelling platform for creating advanced polymer networks with tailored properties. This document will explore the underlying reaction mechanisms, provide detailed experimental protocols for free-radical initiated cross-linking, and outline a suite of analytical techniques for the thorough characterization of the resulting thermoset materials. The insights and methodologies presented herein are intended for researchers, scientists, and drug development professionals seeking to innovate in the fields of biomaterials, advanced coatings, and specialty polymers.

Introduction: The Rationale for an Indole-Based Cross-Linking Agent

In polymer chemistry, cross-linking is a fundamental process that transforms individual polymer chains into a robust, three-dimensional network.[1][2][3] This transformation dramatically enhances the mechanical strength, thermal stability, and chemical resistance of the material, converting a thermoplastic or liquid resin into a rigid thermoset.[4][5] The choice of cross-linking agent is paramount, as it dictates not only the final properties of the polymer but also the processing conditions required for curing.[1]

5-Ethenyl-2-methyl-1H-indole emerges as a promising candidate for a new class of cross-linking agents. The indole moiety, a prevalent structural motif in biologically active compounds and functional organic materials, can impart unique characteristics to the polymer matrix, such as enhanced thermal stability, redox activity, and potential biocompatibility.[6][7][8][9][10] The ethenyl (vinyl) group at the 5-position provides a reactive handle for polymerization, allowing it to be readily incorporated into a growing polymer chain via mechanisms such as free-radical polymerization.[11][12][13]

This application note will focus on the use of 5-ethenyl-2-methyl-1H-indole in a free-radical polymerization system, where it can act as a bridge between linear polymer chains, leading to the formation of a cross-linked network.

Chemistry of Cross-Linking with 5-Ethenyl-2-methyl-1H-indole

The primary mechanism by which 5-ethenyl-2-methyl-1H-indole participates in cross-linking is through the free-radical polymerization of its vinyl group. This process can be initiated by thermal or photochemical decomposition of a suitable initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).[4]

The overall process can be conceptualized in the following stages:

  • Initiation: The initiator generates free radicals upon heating or exposure to UV light.

  • Propagation and Cross-Linking: These radicals react with the vinyl group of a monomer (e.g., a primary monomer like methyl methacrylate or styrene) or the 5-ethenyl-2-methyl-1H-indole itself. The resulting radical can then react with other monomers or with the vinyl group of another 5-ethenyl-2-methyl-1H-indole molecule that is part of a different polymer chain, thus forming a cross-link.

  • Termination: The polymerization process ceases when two radicals combine or undergo disproportionation.

The indole ring itself is generally stable under these conditions, although it can influence the reactivity of the vinyl group and the properties of the final polymer network.

G cluster_initiation Initiation cluster_propagation Propagation & Cross-Linking cluster_termination Termination I2 Initiator (I-I) I_rad 2 I• I2->I_rad Heat or UV M Monomer (M) I_rad->M Reacts with P1 Polymer Chain 1 (P1) IM_rad I-M• P1_XL_rad P1-XL• P1->P1_XL_rad Reacts with XL P2 Polymer Chain 2 (P2) P1_XL_P2 Cross-linked Polymer (P1-XL-P2) XL Cross-linking Agent (XL) (5-ethenyl-2-methyl-1H-indole) P1_XL_rad->P2 Reacts with rad1 P-M• dead_polymer Dead Polymer rad1->dead_polymer rad2 P-N• rad2->dead_polymer

Figure 1: Conceptual workflow of free-radical cross-linking.

Experimental Protocols

The following protocols are provided as a starting point for the use of 5-ethenyl-2-methyl-1H-indole as a cross-linking agent. Researchers should optimize these protocols based on the specific primary monomer and desired material properties.

Materials and Reagents
  • Primary Monomer: e.g., Methyl methacrylate (MMA), Styrene, or other vinyl monomers.

  • Cross-linking Agent: 5-ethenyl-2-methyl-1H-indole

  • Initiator: Benzoyl peroxide or Azobisisobutyronitrile (AIBN)

  • Solvent (optional): Toluene, Dioxane, or other suitable solvent.

Protocol for Bulk Polymerization

This protocol is suitable for creating a solid, cross-linked polymer block.

  • Preparation: In a reaction vessel, combine the primary monomer and 5-ethenyl-2-methyl-1H-indole at the desired molar ratio. A typical starting point is a 95:5 molar ratio of primary monomer to cross-linking agent.

  • Initiator Addition: Add the free-radical initiator. A typical concentration is 0.1-1.0 mol% with respect to the total monomer content.

  • Degassing: Purge the mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Curing: Heat the mixture to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN, 80-100 °C for benzoyl peroxide). Maintain this temperature for several hours (typically 4-24 hours) until the mixture becomes a solid, non-flowing gel.

  • Post-Curing: For some applications, a post-curing step at a higher temperature (e.g., 100-120 °C) for 1-2 hours can enhance the cross-linking density and mechanical properties.

  • Purification: The resulting polymer can be purified by Soxhlet extraction with a suitable solvent (e.g., dichloromethane or acetone) to remove any unreacted monomer and initiator.

Protocol for Solution Polymerization

This protocol is suitable for producing cross-linked polymer gels or for applications where a solvent is required during processing.

  • Dissolution: Dissolve the primary monomer, 5-ethenyl-2-methyl-1H-indole, and the initiator in a suitable solvent within a reaction flask equipped with a condenser and a nitrogen inlet.

  • Degassing: De-gas the solution by bubbling nitrogen through it for 30 minutes.

  • Reaction: Heat the solution to the appropriate temperature for the initiator and maintain it under a nitrogen atmosphere with stirring. The reaction time will vary depending on the desired conversion and cross-linking density. The formation of a gel indicates successful cross-linking.

  • Isolation: The cross-linked polymer gel can be isolated by precipitation in a non-solvent (e.g., methanol or hexane) and then dried under vacuum.

G start Start prep Prepare Monomer/ Cross-linker/Initiator Mix start->prep degas Degas with Inert Gas prep->degas cure Thermal Curing degas->cure post_cure Post-Curing (Optional) cure->post_cure purify Purify by Soxhlet Extraction post_cure->purify end End purify->end

Figure 2: Workflow for bulk polymerization protocol.

Characterization of Cross-Linked Polymers

A thorough characterization of the resulting polymer network is crucial to validate the success of the cross-linking reaction and to understand the material's properties.[14]

Spectroscopic Analysis
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique can be used to monitor the disappearance of the vinyl C=C stretching vibration (typically around 1630 cm⁻¹) from the 5-ethenyl-2-methyl-1H-indole, providing evidence of its incorporation into the polymer network.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can be used to characterize the structure of the cross-linked polymer.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer. An increase in Tg with increasing cross-linker concentration is a strong indicator of a more rigid, cross-linked network.

  • Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the polymer. Cross-linked polymers generally exhibit higher decomposition temperatures compared to their linear counterparts.[6]

Mechanical and Physical Properties
  • Swell Test and Gel Fraction: The degree of cross-linking can be estimated by a swelling test.[15] The polymer is immersed in a good solvent, and the amount of solvent absorbed is measured. A lower degree of swelling indicates a higher cross-linking density. The insoluble portion of the polymer, known as the gel fraction, can be determined by weighing the dried polymer after extraction of the soluble fraction.

  • Mechanical Testing: Techniques such as tensile testing or dynamic mechanical analysis (DMA) can be used to measure the mechanical properties of the cross-linked material, including its modulus, strength, and toughness.[5] Cross-linked polymers are expected to have a higher modulus and be less ductile than their non-cross-linked counterparts.[4]

  • Atomic Force Microscopy (AFM): AFM can be used to probe the mechanical properties and topography of the polymer surface at the nanoscale, providing insights into the homogeneity of the cross-linking.[5]

PropertyAnalytical TechniqueExpected Outcome with Increased Cross-linking
Glass Transition Temp. (Tg) Differential Scanning Calorimetry (DSC)Increase
Thermal Stability Thermogravimetric Analysis (TGA)Increase in decomposition temperature
Solvent Swelling Swell TestDecrease
Gel Fraction Gravimetric AnalysisIncrease
Young's Modulus Tensile Testing / DMAIncrease

Potential Applications

The unique properties of indole-containing polymers suggest a range of potential applications for materials cross-linked with 5-ethenyl-2-methyl-1H-indole:

  • Biomaterials: The indole moiety is a key component of many biologically active molecules. Polymers incorporating this structure could be explored for applications in tissue engineering, drug delivery, and biocompatible coatings.[7]

  • Advanced Coatings: The enhanced thermal stability and potential for tuning surface properties could make these materials suitable for high-performance coatings with improved chemical and scratch resistance.

  • Organic Electronics: Polyindoles are known for their electrical properties.[6][8] Cross-linked indole-containing networks could be investigated for use in sensors, electrochromic devices, and as components in organic light-emitting diodes (OLEDs).

Conclusion

5-Ethenyl-2-methyl-1H-indole presents a versatile and promising platform for the development of novel cross-linked polymers. Its reactive vinyl group allows for straightforward incorporation into polymer networks via standard polymerization techniques, while the indole core offers the potential to impart unique and desirable properties to the final material. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore the full potential of this exciting new cross-linking agent.

References

  • A Guide to Cross-Linking Agents in Resin. (2025, November 3).
  • Labana, S. S. (Ed.). (1977). Chemistry and Properties of Crosslinked Polymers. Academic Press.
  • Educational series: characterizing crosslinked polymer networks - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • Crosslinking Polymers: Types, Effects, Applications & Trends. (2024, June 13). SpecialChem.
  • Polyindole Based Nanocomposites and Their Applications: A Review. (n.d.). ResearchGate.
  • Crosslinking Agents. (n.d.). Lohtragon.
  • Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review. (2024, September 23). Polymers.
  • The Chemistry of Polymer Cross-Linkers. (n.d.). ChemPoint.
  • Characterization of Cross-Linking Depth for Thin Polymeric Films Using Atomic Force Microscopy. (2015). Journal of Applied Polymer Science.
  • Characterization of cross-linked two-phase acrylic polymers. (n.d.). PubMed.
  • Synthesis and Characterization of Photo-Cross-Linked Polymers Based on Poly(l-lactic acid-co-l-aspartic acid). (n.d.). Macromolecules.
  • Synthesis of indole-based functional polymers with well-defined structures via a catalyst-free C–N coupling reaction. (2025, August 6). ResearchGate.
  • Applications of Poly(indole-6-carboxylic acid-co-2,2′-bithiophene) Films in High-Contrast Electrochromic Devices. (2018, March 13). Coatings.
  • Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters. (2019, September 5). ACS Omega.
  • Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. (2025, October 18). Molecules.
  • Indole as a new sustainable aromatic unit for high quality biopolyesters. (n.d.). Polymer Chemistry.
  • An In-depth Technical Guide to the Chemical Properties of 5-chloro-3-ethyl-2-methyl-1H-indole. (n.d.). Benchchem.
  • Polymerization and Copolymerization of N-Vinylindole and N-Vinylmethylindoles. (n.d.). Macromolecules.
  • Chemistry of 2-Vinylindoles: Synthesis and Applications. (n.d.). ResearchGate.
  • Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. (2019, February 5). ResearchGate.
  • Chemistry of 2-vinylindoles: synthesis and applications. (n.d.). Royal Society of Chemistry.
  • Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. (2025, August 9). ResearchGate.
  • Use of Vinyl Sulfides in Fischer Indole Reactions. (n.d.). Organic Chemistry Portal.
  • Polymers from S-vinyl monomers: reactivities and properties. (2022, August 11). Royal Society of Chemistry.
  • Synthesis, Reactions and Medicinal Uses of Indole. (n.d.). Pharmaguideline.
  • 2-methyl indole. (n.d.). The Good Scents Company.
  • Novel Synthetic Route to 5-Substituted Indoles. (n.d.). Loyola eCommons.
  • Reaction of α-ene-Vinylcyclopropanes: Type II Intramolecular [5+2] Cycloaddition or [3+2] Cycloaddition? (n.d.).
  • Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. (2024, June 24). Molbank.
  • The Reaction of Substituted Indoles with Methyl Vinyl Ketone. New Synthesis of 2-Methylcarbazole. (n.d.). Journal of the American Chemical Society.

Sources

Method

Strategic Functionalization of the 5-Vinyl Handle in Indole Scaffolds

Abstract & Strategic Rationale The indole moiety acts as a privileged scaffold in over 3,000 natural products and significant pharmaceutical agents (e.g., Vinca alkaloids, Tryptophan derivatives). While C2 and C3 functio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The indole moiety acts as a privileged scaffold in over 3,000 natural products and significant pharmaceutical agents (e.g., Vinca alkaloids, Tryptophan derivatives). While C2 and C3 functionalizations are well-documented via electrophilic aromatic substitution, the C5 position offers a unique electronic vector. It is electronically coupled to the nitrogen lone pair but spatially removed from the steric congestion of the heterocyclic core.

Installing a vinyl group at C5 transforms the indole into a "styrene-like" reactive platform. This handle allows for divergent synthesis—enabling access to complex chiral diols (via dihydroxylation), extended carbon chains (via metathesis), or heterocycles (via cycloaddition)—without disrupting the sensitive C2-C3 bond order.

This guide details the robust synthesis of 5-vinylindole and its subsequent functionalization , focusing on preventing common pitfalls like polymerization and catalyst poisoning.

Reaction Landscape & Logic

The following diagram illustrates the divergent pathways available once the 5-vinyl handle is installed.

G Start 5-Bromoindole Vinyl 5-Vinylindole (The Handle) Start->Vinyl Suzuki Coupling (Vinylboronic anhydride) Diol Chiral Diol (Bioactive Core) Vinyl->Diol Sharpless AD (OsO4/Ligand) Chain Extended Alkene (Linker/Probe) Vinyl->Chain Cross-Metathesis (Grubbs II) Aldehyde 5-Formyl Indole (Divergent Int.) Vinyl->Aldehyde Oxidative Cleavage (NaIO4/OsO4)

Figure 1: Divergent synthesis pathways from the 5-vinylindole scaffold. Colors indicate distinct chemical spaces (Red: Halogenated precursor, Blue: Reactive Intermediate, Green: Chiral Target).

Protocol A: Robust Synthesis of N-Boc-5-Vinylindole

Rationale: Direct functionalization of unprotected indoles often fails in downstream applications (especially Metathesis) because the free N-H amine coordinates to and poisons Ruthenium or Palladium catalysts. We prioritize the N-Boc protected scaffold.

Materials
  • Substrate: 5-Bromoindole (1.0 equiv)

  • Reagent: Vinylboronic acid pinacol ester (1.2 equiv) or Potassium vinyltrifluoroborate.

  • Catalyst: PdCl₂(dppf)[1]·CH₂Cl₂ (3 mol%) — Chosen for stability over Pd(PPh₃)₄.

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/H₂O (9:1)

  • Protection: (Boc)₂O, DMAP, TEA (Pre-step).

Step-by-Step Workflow
  • N-Protection (Mandatory Precursor Step):

    • Dissolve 5-bromoindole in dry DCM. Add TEA (1.5 equiv) and DMAP (0.1 equiv).

    • Add (Boc)₂O (1.2 equiv) dropwise at 0°C. Warm to RT and stir for 2 hours.

    • QC Check: TLC should show complete disappearance of the polar N-H indole spot.

    • Workup: Wash with 1M HCl, Brine, dry over Na₂SO₄. Yield is typically >95%.

  • Suzuki-Miyaura Vinylation:

    • In a pressure vial, combine N-Boc-5-bromoindole (1.0 equiv), Vinylboronic acid pinacol ester (1.2 equiv), and Cs₂CO₃ (3.0 equiv).

    • Add degassed 1,4-Dioxane/H₂O (9:1). Concentration: 0.2 M.

    • Add PdCl₂(dppf) (3 mol%). Purge with Argon for 5 mins.

    • Heat to 85°C for 4–6 hours.

    • Note: Do not exceed 100°C to prevent thermal cleavage of the Boc group.

  • Purification & Storage:

    • Filter through Celite.[2] Concentrate.

    • Flash Chromatography: Elute with Hexanes/EtOAc (95:5).

    • Critical: 5-vinylindole is prone to radical polymerization. If storing for >24h, add 100 ppm BHT (butylated hydroxytoluene) and store at -20°C.

Protocol B: Olefin Cross-Metathesis (Chain Extension)

Rationale: Extending the carbon chain at C5 allows for the attachment of linkers (for PROTACs) or fluorophores. Grubbs II catalyst is used for its high tolerance of functional groups, but strict oxygen exclusion is required.

Experimental Setup (Graphviz Workflow)

Metathesis Step1 Preparation: N-Boc-5-Vinylindole (1 equiv) Partner Olefin (3-5 equiv) DCM (Degassed) Step2 Catalyst Addition: Grubbs 2nd Gen (2.5 mol%) Dissolved in minimal DCM Step1->Step2 Argon Purge Step3 Reflux: 40°C under Argon Time: 4-12 Hours Step2->Step3 Monitor TLC Step4 Quenching: Add Ethyl Vinyl Ether (Scavenges Ru-carbene) Step3->Step4 Completion

Figure 2: Workflow for Ruthenium-catalyzed Cross-Metathesis. The quenching step is critical to prevent isomerization during purification.

Detailed Methodology
  • Stoichiometry: Use a 3-fold excess of the coupling partner (e.g., methyl acrylate or a terminal alkene) to suppress the homodimerization of the indole.

  • Concentration: High concentration (0.5 M) favors cross-metathesis over non-productive cycling.

  • Execution:

    • Dissolve N-Boc-5-vinylindole and partner olefin in degassed DCM.

    • Add Grubbs II catalyst (2.5 mol%) in one portion.

    • Reflux (40°C) under an inert atmosphere.

    • Checkpoint: If conversion stalls at 50%, add a second portion of catalyst (2.5 mol%).

  • Workup:

    • Add Ethyl Vinyl Ether (excess) and stir for 30 mins. This converts the active Ru-carbene into a catalytically inactive species.

    • Concentrate and purify via silica gel.[2]

Protocol C: Sharpless Asymmetric Dihydroxylation

Rationale: Converting the vinyl group into a chiral 1,2-diol creates a high-value pharmacophore. The "AD-mix" system is robust, but the indole ring is electron-rich and susceptible to over-oxidation.

Reagents
  • AD-mix-α or AD-mix-β (1.4 g per mmol of substrate).

  • Solvent: t-BuOH / H₂O (1:1).

  • Additive: Methanesulfonamide (1.0 equiv) — accelerates hydrolysis of the osmate ester.

Procedure
  • Preparation: Dissolve AD-mix in t-BuOH/H₂O at room temperature. Stir until two clear phases appear (orange lower phase).

  • Cooling: Cool the mixture to 0°C . This is critical to maximize enantiomeric excess (ee).

  • Addition: Add N-Boc-5-vinylindole (1.0 equiv).

  • Reaction: Stir vigorously at 0°C for 12–24 hours.

    • Monitoring: The yellow color of the solution should persist. If it turns green/black, the oxidant (K₃Fe(CN)₆) is depleted; add more.

  • Quenching: Add solid Sodium Sulfite (Na₂SO₃, 1.5 g per mmol) and warm to RT. Stir for 45 mins. The mixture will become homogenous and colorless.

  • Extraction: Extract with EtOAc. The diol is polar; ensure thorough extraction.

Data Summary & Troubleshooting

ParameterSuzuki Coupling (Vinyl)Cross-MetathesisSharpless AD
Typical Yield 85–95%60–80%90–98%
Key Risk ProtodeboronationHomodimerizationOver-oxidation
Critical Control Base choice (Cs₂CO₃ > K₂CO₃)Stoichiometry (3:1 partner)Temperature (0°C)
N-Protection? RecommendedMandatory Recommended
Expert Tips (E-E-A-T)
  • The "N-H" Problem: Never attempt Metathesis on a free N-H indole. The basic amine coordinates to the Ruthenium center, killing catalytic activity immediately. Always use N-Boc, N-Tosyl, or N-Benzyl.

  • Regioselectivity in Heck: If performing a Heck reaction on the vinyl group (to make a diene), the beta-position of the vinyl group is exclusively targeted due to steric hindrance at the alpha position (proximal to the indole ring).

  • Stability: 5-vinylindoles are light-sensitive. Wrap flasks in aluminum foil during reaction and storage.

References

  • Suzuki-Miyaura Coupling of Indoles

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Cross-Metathesis of Vinyl Aromatics

    • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society, 125(37), 11360–11370. Link

  • Sharpless Asymmetric Dihydroxylation

    • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. Link

  • Indole Reactivity & Protection Strategies

    • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Link

Sources

Application

Application Note: Strategic Synthesis of Tetrahydrocarbazoles via Diels-Alder Cycloaddition of 5-Vinylindole

Abstract The Diels-Alder reaction stands as a cornerstone of synthetic chemistry, enabling the efficient construction of complex six-membered rings.[1] This application note provides a comprehensive technical guide for r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Diels-Alder reaction stands as a cornerstone of synthetic chemistry, enabling the efficient construction of complex six-membered rings.[1] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 5-vinylindole as a competent diene in [4+2] cycloaddition reactions. We delve into the underlying mechanistic principles, provide detailed, field-tested protocols for both catalyzed and in-situ reaction pathways, and discuss key parameters for optimization. The strategic use of 5-vinylindole opens a direct and modular route to tetrahydrocarbazole and carbazole scaffolds, which are privileged structures in numerous natural products and pharmacologically active compounds.[2][3][4] This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

Theoretical Background & Strategic Considerations

The Diels-Alder reaction is a concerted, pericyclic reaction involving a 4π-electron component (the diene) and a 2π-electron component (the dienophile) to form a cyclohexene ring.[5] Its power lies in the simultaneous formation of two carbon-carbon bonds with high stereochemical control.[1]

5-Vinylindole as a Diene: Reactivity Profile

Vinylindoles are electron-rich dienes, making them excellent partners for electron-deficient dienophiles in normal-electron-demand Diels-Alder reactions.[6] The indole nucleus acts as a powerful electron-donating group, increasing the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene system. This favorable electronic profile is, however, balanced by a notable sensitivity to acid, which necessitates careful control of reaction conditions.

The choice of 5-vinylindole is strategic for several reasons:

  • Tolerated Functionality: Unlike the more extensively studied 3-vinylindoles, the 5-vinyl isomer allows for diverse substituents on the benzene portion of the indole without directly impeding the diene's reactivity. Both electron-withdrawing and electron-donating groups at the 5-position are generally well-tolerated.

  • Direct Route to Carbazoles: The primary cycloadduct is a tetrahydrocarbazole. This structure can subsequently undergo aromatization, often through a 1,3-hydrogen shift or oxidation, to yield the highly stable and synthetically valuable carbazole core.[2] Carbazole derivatives are central to numerous pharmaceuticals, including anticancer agents and neuroprotective compounds.[3][7]

The Role of Catalysis: Overcoming Activation Barriers

While thermal Diels-Alder reactions are possible, catalysis is often essential for achieving high yields, selectivity, and mild reaction conditions.

  • Lewis Acid Catalysis: Lewis acids (e.g., AlCl₃, BF₃·OEt₂, Ca(OTf)₂) are frequently employed to accelerate the reaction.[8] They coordinate to the dienophile (typically to a carbonyl oxygen), which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[5] This reduction in the HOMO-diene/LUMO-dienophile energy gap significantly increases the reaction rate. Recent studies also suggest that Lewis acids catalyze the reaction by reducing the destabilizing Pauli repulsion between the reactants.[9]

  • Organocatalysis: Chiral bifunctional organocatalysts, such as those based on a thiourea motif, have emerged as powerful tools for asymmetric Diels-Alder reactions of vinylindoles.[10][11] These catalysts can activate both the diene and dienophile simultaneously through hydrogen bonding, creating a highly organized transition state that controls stereoselectivity.

Stereochemical and Regiochemical Control

The Diels-Alder reaction is inherently stereospecific. For the cycloaddition of 5-vinylindole, two key aspects are:

  • Endo/Exo Selectivity: The reaction typically proceeds via an endo transition state. This preference is attributed to favorable secondary orbital interactions between the π-system of the indole ring and the substituents on the dienophile.[5]

  • Regioselectivity: When using an unsymmetrical dienophile, the regiochemical outcome is governed by electronic factors. The most nucleophilic carbon of the diene (the terminal vinyl carbon) preferentially bonds to the most electrophilic carbon of the dienophile.

Applications in Medicinal Chemistry & Drug Discovery

The tetrahydrocarbazole and carbazole motifs synthesized through this methodology are of immense interest to drug development professionals. Their rigid, planar structure is a key pharmacophore found in a wide array of biologically active molecules.

Compound Class Biological Activity Relevance
Carbazole Alkaloids Anticancer, Antimicrobial, Anti-inflammatoryFound in natural products like ellipticine, a potent anticancer agent.[4][7]
Tetrahydrocarbazoles Neuroprotective, AnalgesicCore structure of compounds targeting CNS disorders.[3]
Functionalized Carbazoles Optoelectronic Materials, Synthetic DyesApplications beyond medicine in materials science.[2]

This synthetic route provides a modular platform to generate libraries of substituted carbazoles for structure-activity relationship (SAR) studies, enabling the rapid exploration of chemical space around this privileged scaffold.

Experimental Protocols & Methodologies

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous solvents are critical for reactions involving Lewis acids.

Protocol 1: Lewis Acid-Catalyzed Diels-Alder Cycloaddition

This protocol describes a general procedure for the reaction between N-protected 5-vinylindole and N-phenylmaleimide, a common and reactive dienophile. N-protection (e.g., with a tosyl group) is often advisable to prevent side reactions associated with the acidic indole N-H proton.

Figure 1: General scheme for the Diels-Alder cycloaddition.

Materials:

  • 1-Tosyl-5-vinyl-1H-indole (1.0 equiv)

  • N-Phenylmaleimide (1.1 equiv)

  • Aluminum chloride (AlCl₃) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add anhydrous DCM.

  • Lewis Acid Suspension: Cool the solvent to 0 °C using an ice bath. Carefully add AlCl₃ in portions. Causality: Adding the Lewis acid slowly to the cold solvent helps to manage any exothermicity.

  • Dienophile Addition: Add N-phenylmaleimide to the suspension and stir for 10-15 minutes. Causality: This pre-complexation step activates the dienophile, lowering its LUMO for a more rapid reaction.

  • Diene Addition: Dissolve 1-tosyl-5-vinyl-1H-indole in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 20-30 minutes. Causality: Slow addition maintains a low concentration of the sensitive vinylindole, minimizing potential polymerization or degradation side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting vinylindole is consumed (typically 1-4 hours).

  • Quenching: Once complete, carefully quench the reaction by slowly adding saturated NaHCO₃ solution while the flask is still in the ice bath. Causality: This neutralizes the Lewis acid and any remaining acidic species.

  • Work-up & Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layer sequentially with water and then brine. Causality: The water wash removes inorganic salts, and the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 40% Ethyl Acetate in Hexanes) to isolate the pure tetrahydrocarbazole adduct.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The endo stereochemistry can often be confirmed by NOE experiments in ¹H NMR.

Protocol 2: In-situ Generation and Trapping of Vinylindole

This one-pot procedure is highly efficient as it avoids the isolation of the often-unstable vinylindole intermediate.[12][13] It involves the acid-catalyzed condensation of an indole with a ketone, followed by the immediate trapping of the generated vinylindole by a dienophile.[14]

Materials:

  • 5-Bromoindole (1.0 equiv)

  • Cyclohexanone (1.2 equiv)

  • Maleic Anhydride (1.1 equiv)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)

  • Toluene or Isopropyl Alcohol (IPA)

Step-by-Step Procedure:

  • Reaction Setup: Combine 5-bromoindole, cyclohexanone, maleic anhydride, and a catalytic amount of p-TsOH in a round-bottom flask equipped with a reflux condenser.

  • Solvent Addition: Add the reaction solvent (e.g., Toluene).

  • Reaction: Heat the mixture to reflux. The first step is the condensation of the indole with cyclohexanone to form the 5-bromo-3-vinylindole in situ. This highly reactive diene is immediately trapped by maleic anhydride in a Diels-Alder reaction.[12]

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature. The product may precipitate from the solution. If so, it can be collected by filtration. Otherwise, concentrate the solvent and purify by recrystallization or column chromatography.

Workflow and Optimization

Figure 2: A generalized experimental workflow for the reaction.

Key Parameters for Optimization:

  • Choice of Lewis Acid: Stronger Lewis acids (AlCl₃, TiCl₄) may offer faster rates but risk degrading the indole. Milder acids (ZnCl₂, Ca(OTf)₂) can provide a better balance of reactivity and stability.[8]

  • Solvent: Non-coordinating solvents like DCM or 1,2-dichloroethane (DCE) are preferred for Lewis acid catalysis.

  • Temperature: Low temperatures (-78 °C to 0 °C) are often crucial to suppress background thermal reactions and improve diastereoselectivity.

  • Dienophile Electronics: More electron-deficient dienophiles (e.g., maleic anhydride, N-substituted maleimides, nitroolefins) will react significantly faster.[5][11]

Troubleshooting:

  • Low Yield / No Reaction:

    • Problem: Inactive catalyst or insufficient activation.

    • Solution: Ensure anhydrous conditions. Use a stronger Lewis acid or increase the catalyst loading. Increase the reaction temperature incrementally.

  • Product Decomposition:

    • Problem: The vinylindole or product is unstable under the reaction conditions.

    • Solution: Use a milder catalyst. Run the reaction at a lower temperature for a longer time. Ensure the N-H of the indole is protected.

  • Formation of Byproducts:

    • Problem: Polymerization of the vinylindole or Michael addition.

    • Solution: Add the vinylindole slowly to the activated dienophile to keep its concentration low. Ensure the indole nitrogen is protected to avoid competing reactions.

Conclusion

The Diels-Alder cycloaddition using 5-vinylindole as a diene is a powerful and versatile strategy for the synthesis of tetrahydrocarbazole and carbazole frameworks. By carefully selecting the dienophile and catalyst, and by controlling key reaction parameters such as temperature and solvent, researchers can achieve high yields and excellent stereoselectivity. The operational simplicity, particularly of the in-situ variants, makes this methodology highly attractive for applications in medicinal chemistry and materials science, providing rapid access to structurally diverse and biologically relevant molecules.

References

  • Bernardi, L., et al. (2008). Asymmetric Diels-Alder Reactions of Vinylindoles Using Organocatalysis.
  • Du, H., & Ding, K. (2010). Asymmetric Catalysis of Diels–Alder Reaction.
  • Gioia, C., et al. (2008). Asymmetric Diels–Alder Reactions of Vinylindoles Using Organocatalysis. Chemistry – A European Journal, 14(30), 9236-9239.
  • Abzhabarov, A., & Noland, W. E. (2019). In situ vinylindole synthesis: Diels–Alder reactions with N-phenylmaleimides, 1-tetralones and 4-chromanones to give annulated tetrahydrocarbazoles.
  • Bernardi, L., et al. (2008). Organocatalytic Asymmetric Diels-Alder Reactions of 3-Vinylindoles. Angewandte Chemie, 120(48), 9378-9381.
  • Yang, X., et al. (2019). Asymmetric Diels–Alder Reaction of 3-Vinylindoles and Nitroolefins Promoted by Multiple Hydrogen Bonds. Organic Letters, 21(5), 1256-1260.
  • Bernardi, L., et al. (2008). Asymmetric Diels-Alder Reactions of Vinylindoles Using Organocatalysis. Chemistry – A European Journal, 14(30), 9236-9239.
  • Sarlah, D., et al. (2014). Lewis acid-promoted Diels-Alder reactions of vinylheteroaromatics. Abstracts of Papers of the American Chemical Society, 248.
  • Noland, W. E., et al. (1996). ChemInform Abstract: In situ Vinylindole Synthesis. Diels-Alder Reactions with Maleic Anhydride and Maleic Acid to Give Tetrahydrocarbazoles and Carbazoles. ChemInform, 27(32).
  • Wang, Y., et al. (2021). Efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles via domino Diels–Alder reaction. Beilstein Journal of Organic Chemistry, 17, 2320-2328. Available at: [Link]

  • De, S. K. (2005). Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA).
  • Chen, S., et al. (2016). Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. Organic Letters, 18(20), 5384-5387. Available at: [Link]

  • Sharma, V., & Kumar, P. (2016). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Current Organic Synthesis, 13(4), 523-548.
  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Retrieved from [Link]

  • Domingo, L. R., et al. (2020). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Molecules, 25(11), 2587.
  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

  • Al-Ostath, A. I. A., et al. (2022). A review on the biological potentials of carbazole and its derived products. Journal of King Saud University - Science, 34(5), 102047.
  • Bickelhaupt, F. M., et al. (2020). How Lewis Acids Catalyze Diels–Alder Reactions.
  • Kaur, P., et al. (2024). Synthetic Advancement Of Carbazoles, Acting As Vibrant Platform In The Field Of Medicinal Chemistry. International Journal of Pharmaceutical Sciences and Research, 15(8), 3045-3062.
  • Noland, W. E., & Sundberg, R. J. (1979). In Situ Vinylindole Synthesis of Carbazoles. The Journal of Organic Chemistry, 44(24), 4402-4410.
  • Singh, V., et al. (2017). Lewis acid catalyst system for Diels–Alder reaction. Journal of Chemical Sciences, 129(7), 1051-1056. Available at: [Link]

  • Ashenhurst, J. (2019). The Intramolecular Diels Alder Reaction. Master Organic Chemistry. Retrieved from [Link]

  • Kisel, E. V., & Vokin, A. I. (2020). IntraMolecular Diels–Alder Reactions of Vinylarenes and Alkynyl Arenes (the IMDAV Reaction). Symmetry, 12(3), 393.
  • Noland, W. E. (2010). Access to Indoles via Diels-Alder reactions of vinylpyrroles. University of Minnesota Digital Conservancy. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing spontaneous polymerization of 5-ethenyl-2-methyl-1H-indole

Technical Support Center: 5-Ethenyl-2-Methyl-1H-Indole Welcome to the technical support guide for 5-ethenyl-2-methyl-1H-indole. This document provides in-depth guidance for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Ethenyl-2-Methyl-1H-Indole

Welcome to the technical support guide for 5-ethenyl-2-methyl-1H-indole. This document provides in-depth guidance for researchers, scientists, and drug development professionals to prevent the spontaneous polymerization of this valuable synthetic intermediate. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the stability and purity of your material throughout storage and handling.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of 5-ethenyl-2-methyl-1H-indole.

Q1: Why is 5-ethenyl-2-methyl-1H-indole prone to spontaneous polymerization?

A: The tendency of this molecule to polymerize stems directly from its chemical structure. It possesses a vinyl (ethenyl) group, which is an unsaturated C=C double bond. This bond is susceptible to free-radical chain reactions. Spontaneous polymerization can be initiated by external energy sources like heat, UV light, or the presence of radical-generating impurities (e.g., peroxides). Once initiated, a chain reaction (propagation) can occur, rapidly converting the liquid monomer into a solid or viscous polymer.[1][2]

Q2: What are the tell-tale signs of polymerization?

A: You should regularly inspect your sample for any physical changes. Key indicators of polymerization include:

  • Increased Viscosity: The sample may appear thicker than usual or flow more slowly.

  • Formation of Solids: You might observe the appearance of white or off-white precipitates, flakes, or a solid mass.

  • Temperature Increase: Polymerization is an exothermic process. A noticeable increase in the temperature of the storage container is a critical warning sign of runaway polymerization.

  • Cloudiness or Haziness: The initially clear or pale-colored liquid may become cloudy.

Q3: What is the correct way to store this monomer to ensure its stability?

A: Proper storage is the most critical factor in preventing polymerization. The goal is to mitigate exposure to initiators. Key storage parameters are outlined in the table below.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Low temperatures significantly reduce the rate of thermal initiation of free radicals.[3] Do not freeze, as this can cause crystallization and potential segregation of the inhibitor.
Light Store in an amber or opaque containerUV light provides the energy to initiate radical formation. Protection from all light sources is essential.[4][5]
Atmosphere Headspace of air (for phenolic inhibitors)Phenolic inhibitors, such as MEHQ or TBC, require a small amount of oxygen to function effectively as radical scavengers.[2] Do not store under a fully inert atmosphere (e.g., pure nitrogen or argon) if using these inhibitors.
Inhibitor Maintain an appropriate inhibitor concentrationAn inhibitor must be present to quench any free radicals that may form during storage.[1][]

Q4: Which polymerization inhibitor should I use, and at what concentration?

A: For vinyl monomers like 5-ethenyl-2-methyl-1H-indole, phenolic inhibitors are the industry standard for storage and transport due to their effectiveness and ease of removal.[1]

InhibitorRecommended ConcentrationMechanism of Action
4-Methoxyphenol (MEHQ) 100 - 200 ppmRadical scavenger. Donates a hydrogen atom to a reactive radical, creating a stable phenoxy radical that does not propagate polymerization.[]
4-tert-Butylcatechol (TBC) 100 - 500 ppmSimilar to MEHQ, it is a highly effective radical scavenger. Often used for monomers stored at slightly elevated temperatures.[1]
Hydroquinone (HQ) 100 - 200 ppmA classic inhibitor that functions via the same hydrogen-donation mechanism.[7]

Q5: How do I remove the inhibitor before starting my reaction?

A: While some reactions may tolerate the low concentration of inhibitor, it is best practice to remove it to prevent any interference with your experimental results, especially in catalysis or polymerization studies.[8] The most common method for removing phenolic inhibitors is an alkaline wash.

  • Method: Dissolve the monomer in a water-immiscible solvent (e.g., diethyl ether, dichloromethane). Wash the organic solution with a 5% aqueous sodium hydroxide solution. The acidic phenolic inhibitor will be deprotonated and extracted into the aqueous phase. Repeat the wash 2-3 times, followed by a water wash to remove residual NaOH, and finally a brine wash. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. Crucially, the purified, inhibitor-free monomer should be used immediately as it is now highly susceptible to polymerization.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem: My 5-ethenyl-2-methyl-1H-indole has become a solid or is extremely viscous. Can I salvage it?

Answer: Unfortunately, once the monomer has significantly polymerized, it is generally not practical or safe to reverse the process. The solid material is a high molecular weight polymer and cannot be easily converted back to the monomer. Attempting to melt or distill the polymerized material can be hazardous due to the risk of runaway exothermic reactions. The recommended course of action is to dispose of the material according to your institution's hazardous waste guidelines.

Problem: I've observed small solid particles in my monomer container. What should I do?

Answer: The presence of small solid particles indicates that polymerization has begun. If the bulk of the liquid is still clear and of low viscosity, you may be able to salvage it.

  • Check Inhibitor Level: The inhibitor may be depleted. Consider adding a small amount of fresh inhibitor (e.g., MEHQ solution) to stabilize the remaining liquid.

  • Filtration: You can filter the liquid through a plug of glass wool or a non-reactive filter medium to remove the solid polymer particles.

  • Immediate Use or Re-inhibition: The filtered monomer should be used immediately. If storage is necessary, ensure it is properly inhibited and stored under the recommended conditions.

Problem: My reaction yield is poor, and I suspect polymer contamination is the cause. How can I verify this?

Answer: Polymer contamination can interfere with reactions by coating catalytic surfaces or sequestering reagents. To check for the presence of polymer:

  • Precipitation Test: Take a small aliquot of your monomer (~0.5 mL) and add it to a larger volume (~10 mL) of a non-solvent for the polymer, such as methanol or hexane. If a significant amount of polymer is present, it will precipitate out as a white or cloudy solid.

  • NMR Spectroscopy: Acquire a ¹H NMR spectrum of your monomer. The sharp peaks of the monomer will be clearly visible. The presence of polymer will manifest as very broad, poorly resolved signals in the aliphatic and aromatic regions, underlying the sharp monomer peaks.

Visualizing the Chemistry: Mechanism & Inhibition

To better understand the processes at play, the following diagrams illustrate the mechanism of polymerization and how inhibitors work.

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination I Initiator (I) R_dot Radical (R●) I->R_dot Heat/Light RM_dot M-R● R_dot->RM_dot + M M Monomer (M) RM_dot_prop M-R● RMM_dot M-M-R● RM_dot_prop->RMM_dot + M M_prop Monomer (M) RMn_dot M-(M)n-R● RMM_dot->RMn_dot + (n-1)M (Chain Growth) RMn_dot_term M-(M)n-R● Polymer Stable Polymer RMn_dot_term->Polymer + M-(M)m-R● RMm_dot_term M-(M)m-R●

Caption: Free-Radical Polymerization Workflow.

G cluster_propagation Propagation Step cluster_inhibition Inhibition Step RMn_dot Growing Polymer Chain (M-(M)n-R●) RMn1_dot Longer Polymer Chain (M-(M)n+1-R●) RMn_dot->RMn1_dot + M M Monomer (M) Terminated_Chain Terminated Polymer (M-(M)n-R-H) RMn1_dot->Terminated_Chain RMn_dot_inhibit Growing Polymer Chain (M-(M)n-R●) RMn_dot_inhibit->Terminated_Chain + In-H Stable_Radical Stable Inhibitor Radical (In●) Inhibitor Inhibitor (In-H) e.g., MEHQ

Caption: Mechanism of Action for a Phenolic Inhibitor.

References

  • Google Patents. (n.d.). Polymerization inhibitors for vinyl monomers and unsaturated polyesters.
  • Google Patents. (n.d.). Inhibition of the polymerization of vinyl monomers.
  • Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]

  • ResearchGate. (2021, April 30). Polymerization in the presence of inhibitor? Retrieved from [Link]

  • IChemE. (n.d.). Understanding vinyl acetate polymerisation accidents. Retrieved from [Link]

  • Westlake Corporation. (2024, February 29). VCM Vinyl Chloride Monomer. Retrieved from [Link]

  • Safety Data. (2016, January 8). Vinyl Chloride Monomer. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Vinyl Indoles

Current Status: Operational Ticket Topic: Minimizing decomposition of vinyl indoles during column chromatography. Assigned Specialist: Senior Application Scientist, Separation Sciences.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Minimizing decomposition of vinyl indoles during column chromatography. Assigned Specialist: Senior Application Scientist, Separation Sciences.

Core Directive: The "Acid Trap" Analysis

The Problem: Researchers frequently report that crude reaction mixtures containing vinyl indoles (particularly 3-vinylindoles) turn from yellow/orange to dark brown or black upon contact with standard silica gel. This is not merely "streaking"; it is chemical decomposition.

The Mechanism: Standard silica gel (


) is weakly acidic (pH ~5–6) due to surface silanol groups (

).[1] Vinyl indoles are electron-rich, conjugated systems.
  • Protonation: The acidic silanols protonate the

    
    -carbon of the vinyl group.
    
  • Carbocation Formation: This generates a carbocation at the

    
    -position, which is highly stabilized by the lone pair on the indole nitrogen (forming an iminium ion).
    
  • Polymerization: This electrophilic species is immediately attacked by another vinyl indole molecule (nucleophile), triggering rapid oligomerization or dimerization.

The Solution: You must neutralize the stationary phase before the compound touches it. This guide provides the protocols to deactivate silica or select alternative phases.[2][3]

Troubleshooting & FAQs

Q1: My vinyl indole decomposes on the column even with rapid elution. What is the "Gold Standard" fix?

A: You must use Triethylamine (TEA) Deactivated Silica . Standard silica is too acidic. You need to "cap" the active silanol sites with a base.[4]

Protocol: The TEA-Buffered Column

  • Select Solvent: Choose your elution solvent (e.g., 10% EtOAc/Hexanes).

  • Prepare Slurry: Add 1% v/v Triethylamine (TEA) to the solvent system used to create the silica slurry.

  • Pack & Flush: Pour the column. Crucial Step: Flush the packed column with at least 2 column volumes of the solvent + 1% TEA. This ensures the entire length of the silica is neutralized.

  • Load Sample: Dissolve your crude material in the same solvent (with TEA) or a minimum amount of DCM/Benzene (with TEA).

  • Elute: Run the column using the solvent system containing 1% TEA .

    • Note: TEA has a high boiling point. It will be removed during rotovap, but trace amounts may remain. If your next step is sensitive to base, wash the combined fractions with water or brine before evaporation, or dry under high vacuum for extended periods.

Q2: I tried TEA, but I'm still seeing decomposition (streaking/color change). What now?

A: Switch to Neutral Alumina (Aluminum Oxide) . If the compound is extremely acid-sensitive (common with free N-H vinyl indoles), even deactivated silica may be insufficient.

Protocol: Neutral Alumina [5]

  • Select Grade: Use Neutral Alumina, Brockmann Grade III or IV .

    • Why? Grade I is too active (too dry) and causes strong adsorption. Grade III is deactivated with water (approx. 6% water by weight), significantly reducing surface activity.

  • Solvent: Alumina is more polar than silica. You will likely need a less polar solvent system than what you determined on silica TLC.[3] (e.g., if 20% EtOAc/Hex moved it on Silica, try 5-10% on Alumina).

  • Execution: Pack and run similar to silica. Alumina does not require the TEA additive, as it lacks the acidic silanols.

Q3: Can I use Chloroform ( ) to load my sample?

A: Avoid Chloroform. Chloroform often degrades over time to produce phosgene and Hydrochloric Acid (HCl) , especially if unstabilized or stored in light. Even trace HCl will instantly polymerize vinyl indoles.

  • Alternative: Use Dichloromethane (DCM) treated with basic alumina or simply add a drop of TEA to the DCM before dissolving your sample.

Q4: How do I remove the Triethylamine after the column?

A: TEA (b.p. 89°C) can be stubborn.

  • Azeotrope: Co-evaporate with heptane or toluene on the rotovap.

  • High Vac: Dry on a high-vacuum manifold (< 1 mbar) overnight.

  • Wash: If the compound is stable to extraction, dissolve the purified oil in

    
     and wash quickly with water (TEA is water-soluble) before drying over 
    
    
    
    .

Decision Matrix & Workflow

The following diagram outlines the logical decision path for purifying vinyl indoles based on their structural stability.

VinylIndolePurification Start Crude Vinyl Indole Mixture CheckNH Is the Indole N-H Free or Protected? Start->CheckNH Protected N-Protected (e.g., N-Boc, N-Me) (More Stable) CheckNH->Protected FreeNH Free N-H (High Acid Sensitivity) CheckNH->FreeNH TLC_Test Run 2D TLC on Silica (Check for spot decomposition) Protected->TLC_Test Method_C Method C: Neutral Alumina (Brockmann Grade III) FreeNH->Method_C Skip Silica Risk Result_Stable Spot is Stable TLC_Test->Result_Stable No Decomp Result_Unstable Spot Streaks/Darkens TLC_Test->Result_Unstable Decomp Observed Method_A Method A: Standard Silica (Fast Elution) Result_Stable->Method_A If robust Method_B Method B: TEA-Deactivated Silica (1% Triethylamine) Result_Stable->Method_B Precautionary Result_Unstable->Method_B First Choice Method_B->Method_C If Method B Fails

Figure 1: Decision tree for selecting the stationary phase based on indole substitution and stability.

Comparative Data: Stationary Phase Performance

The table below summarizes expected recovery rates for a generic acid-sensitive 3-vinylindole.

ParameterStandard Silica GelTEA-Buffered Silica (1%)Neutral Alumina (Grade III)
Surface pH ~5.0 (Acidic)~7.5–8.0 (Buffered)~7.0–7.5 (Neutral)
Primary Risk Acid-catalyzed polymerizationIncomplete deactivationLower resolution (broad peaks)
Recovery Yield < 40% (High decomposition)85–95%90–98%
Separation Power HighHighModerate
Cost/Convenience Low Cost / High ConvenienceLow Cost / High ConvenienceHigher Cost / Less Common
Best For Stable, N-protected indolesMost Vinyl Indoles Extremely unstable / Free N-H

References

  • University of Rochester, Department of Chemistry. "Tips for Flash Column Chromatography: Acid Sensitive Compounds." Not Voodoo X. [Link]

  • Pindur, U., & Adam, R. (1989). "Syntheses and Reactions of Vinylindoles." Journal of Heterocyclic Chemistry, 26(6). (Contextual grounding on vinyl indole reactivity). [Link]

  • Lietz, M. "Deactivating Silica Gel with Triethylamine." Chemistry StackExchange / Reddit ChemHelp Archives. (Field-proven peer discussions). [Link]

Sources

Troubleshooting

stabilizing 5-vinyl-2-methylindole during storage

This technical guide addresses the stabilization, storage, and handling of 5-vinyl-2-methylindole , a highly reactive heterocyclic building block.[1] Its structural combination of an electron-rich indole ring and a vinyl...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stabilization, storage, and handling of 5-vinyl-2-methylindole , a highly reactive heterocyclic building block.[1] Its structural combination of an electron-rich indole ring and a vinyl group makes it susceptible to acid-catalyzed polymerization , radical oxidation , and photo-degradation .[1][2]

Part 1: The Stability Profile

5-vinyl-2-methylindole is chemically distinct from simple indoles.[1][2] The vinyl group at the C5 position acts as a styrene-like moiety but is significantly more electron-rich due to the nitrogen lone pair donation from the indole ring. This hyper-reactivity leads to two primary degradation pathways:[1][2]

  • Acid-Catalyzed Dimerization/Polymerization: Even trace acidity (e.g., from un-neutralized silica gel or degrading chloroform) can protonate the vinyl group, generating a carbocation that attacks another molecule, leading to rapid polymerization [1].[2]

  • Radical-Mediated Oxidation: Exposure to atmospheric oxygen generates peroxides at the vinyl position or the indole C3 position, causing the material to turn from off-white to brown/black [2].[1]

Degradation Pathways Diagram

VinylIndoleDegradation cluster_legend Degradation Triggers Compound 5-Vinyl-2-Methylindole (Monomer) Cation Resonance-Stabilized Carbocation Compound->Cation Protonation (C5-Vinyl) Peroxide Indolenine Hydroperoxide Compound->Peroxide Radical Abstraction Proton H+ (Acid Trace) Proton->Cation Radical O2 / Light (Radical Initiator) Radical->Peroxide Polymer Polymer/Oligomer (Insoluble Solid) Cation->Polymer Nucleophilic Attack by Monomer OxidationProd Complex Oxidation Products (Brown Tar) Peroxide->OxidationProd Decomposition

Figure 1: Mechanistic pathways for acid-catalyzed polymerization and oxidative degradation of vinyl indoles.

Part 2: Storage & Handling Protocols

To maintain purity >98% over long periods, you must disrupt the initiation steps of the pathways shown above.

Core Storage Requirements
ParameterSpecificationScientific Rationale
Temperature -20°C to -80°C Arrhenius kinetics dictate that lowering temperature significantly retards spontaneous thermal polymerization [3].[1][2]
Atmosphere Argon or Nitrogen Displaces oxygen, preventing the formation of hydroperoxides that initiate radical chains.
Container Amber Glass (Silanized) Amber glass blocks UV light (photo-initiation).[2] Silanization covers surface hydroxyls (acidic sites) on the glass that could trigger cationic polymerization.
State Solid (Lyophilized) Solution storage is risky.[2] If solution is necessary, avoid halogenated solvents (e.g., CHCl₃) which degrade to release HCl.[2]
Stabilizer BHT (0.1%) Optional: Butylated hydroxytoluene acts as a radical scavenger.[2] Only add if downstream applications tolerate it.[1][2]
Workflow: Receipt to Storage

StorageWorkflow Start Shipment Arrival (Ambient/Ice Pack) Check Visual Inspection (Color Check) Start->Check Decision Is it Brown/Black? Check->Decision Purify Purification Required (See FAQ) Decision->Purify Yes Aliquot Aliquot under Inert Gas (Glovebox/Schlenk) Decision->Aliquot No (Off-white/Pale Yellow) Purify->Aliquot Store Store at -20°C (Amber Vial) Aliquot->Store

Figure 2: Decision tree for handling incoming shipments of 5-vinyl-2-methylindole.

Part 3: Troubleshooting & FAQs

Category 1: Visual & Physical Changes[1][2]

Q: My sample arrived as a brown sticky solid. Is it usable? A: The brown color indicates surface oxidation, likely due to temperature excursions during transit.

  • Diagnosis: Check solubility in deuterated chloroform (CDCl₃).[2] If it dissolves completely, the degradation is likely superficial (<5%). If you see insoluble particulates, polymerization has occurred.[2]

  • Action: For critical applications, repurify. If the core is still white/pale yellow, you may be able to use it by calculating concentration based on NMR rather than weight.

Q: The compound has become insoluble in methanol/ethanol. A: This is a definitive sign of polymerization .

  • Mechanism: Vinyl indoles can form oligomers that are hydrophobic and insoluble in protic solvents.[2]

  • Solution: There is no "reversal" for polymerization.[2] You must discard the insoluble fraction. The soluble fraction can be recovered via filtration and column chromatography, but yield will be low.

Category 2: Solution & Synthesis

Q: Can I store 5-vinyl-2-methylindole in DMSO or DMF stock solutions? A: Not recommended for >24 hours.

  • Reasoning: While polar aprotic solvents stabilize the monomer initially, they often contain trace water or amine impurities that can catalyze slow degradation. Furthermore, removing high-boiling solvents like DMSO requires heat, which will polymerize the vinyl group.

  • Best Practice: Make fresh solutions immediately before use.

Q: I need to purify my degraded sample. Can I use standard silica gel? A: NO.[2] Standard silica gel is slightly acidic (pH 4-5) and will destroy your compound. [1][2]

  • Protocol: You must neutralize the silica.

    • Slurry silica gel in Hexanes with 1-2% Triethylamine (Et₃N) .

    • Pack the column with this basic slurry.[2]

    • Elute with Hexanes/Ethyl Acetate (also containing 0.5% Et₃N).

    • Note: The amine neutralizes acidic sites on the silica, preventing acid-catalyzed polymerization during the separation [4].

Q: What inhibitor should I add if I must store it in solution? A: Butylated Hydroxytoluene (BHT) or Hydroquinone at 50-100 ppm.[1][2]

  • Caveat: Hydroquinone requires oxygen to function effectively as an inhibitor (it forms a semiquinone radical).[2] For strict anaerobic storage, BHT or PTZ (Phenothiazine) is preferred.[2] Ensure these additives do not interfere with your subsequent catalysis or biological assays.[1][2]

Category 3: Experimental Setup

Q: Why does the reaction mixture turn black when I add acid catalyst? A: You are likely triggering rapid cationic polymerization.

  • Fix: If your reaction requires acid (e.g., Diels-Alder), add the acid slowly at low temperature (-78°C) and ensure the concentration is dilute. High local concentrations of acid will preferentially polymerize the vinyl indole before it can react with your dienophile.

References

  • Antonopoulou, M., et al. (2024).[2] Acid-triggered radical polymerization of vinyl monomers. Nature Synthesis.[1][2]

  • Kennedy, D. F., et al. (2009).[2] The mechanism of N-vinylindole formation via tandem imine formation and cycloisomerisation.[1][3] Dalton Transactions.[1][2][3]

  • Tocris Bioscience. Stability and Storage of Bioactive Chemicals.

  • BenchChem. Purification of Indolizine Derivatives (General Protocol for Acid-Sensitive Heterocycles).

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 5-Ethenylindole via Palladium-Catalyzed Coupling

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 5-ethenylindole. This resource provides in-depth troubleshooting guides and frequently asked qu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-ethenylindole. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of palladium-catalyzed cross-coupling reactions and optimize your product yield. As your virtual Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical rationale to empower your experimental design and execution.

The Challenge: Synthesizing 5-Ethenylindole

5-Ethenylindole is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved through palladium-catalyzed cross-coupling reactions, can be fraught with challenges, including low yields, side product formation, and catalyst deactivation. This guide will focus on the most common and effective methods: the Suzuki-Miyaura, Heck, and Stille couplings.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds, reacting an organoboron species with an organohalide.[1] For the synthesis of 5-ethenylindole, this typically involves the coupling of a 5-haloindole (e.g., 5-bromoindole) with a vinylboronic acid or its ester derivatives.

Frequently Asked Questions (FAQs) - Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura reaction is showing low to no conversion. What are the primary factors to investigate?

A1: Low conversion in a Suzuki-Miyaura coupling for 5-ethenylindole synthesis can stem from several sources. The most common culprits are an inactive catalyst, issues with the base or solvent, or the degradation of your vinylboronic acid.[2] It is crucial to systematically evaluate each component of your reaction.

Q2: I'm observing significant homocoupling of my vinylboronic acid. How can I minimize this side reaction?

A2: Homocoupling is often a result of the palladium(II) species in the reaction mixture, which can occur if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state or if the reaction is exposed to oxygen.[3] To mitigate this, consider the following:

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can be beneficial.

  • Controlled Addition: Slowly adding the vinylboronic acid to the reaction mixture can help keep its concentration low, thus disfavoring homocoupling.

  • Ligand Optimization: Employing bulky, electron-rich ligands can sometimes suppress homocoupling by promoting the desired cross-coupling pathway.[2]

Q3: Protodeboronation of my vinylboronic acid is a major issue. What strategies can I employ to prevent this?

A3: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common pathway for boronic acid degradation.[3] To address this:

  • Milder Conditions: Use the mildest possible reaction conditions (lower temperature, weaker base) that still afford a reasonable reaction rate.

  • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried, as water can be a proton source.

  • Use of Boronic Esters: Consider using more stable vinylboronic esters, such as pinacol esters, which are less susceptible to protodeboronation.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Symptom Potential Cause Troubleshooting Action(s)
Low or No Yield Inactive Catalyst- Use a fresh, high-purity palladium source.[2]- Consider a more active pre-catalyst.- Incrementally increase catalyst loading (e.g., from 1 mol% to 3-5 mol%).[2]
Ineffective Base- The choice of base is critical and often depends on the solvent.[2]- For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be preferable.[2]- Ensure the base is finely powdered and dry.
Poor Solvent Choice- Common solvents include toluene, dioxane, THF, or DMF, often with water as a co-solvent.[2]- Ensure solvents are thoroughly degassed to remove oxygen.[2]
Significant Side Product Formation (e.g., Homocoupling) Inefficient Reduction of Pd(II) to Pd(0)- Start with a Pd(0) source like Pd(PPh₃)₄.- Ensure anaerobic conditions to prevent oxidation of Pd(0).
Protodeboronation of Vinylboronic Acid Presence of Protic Impurities- Use anhydrous solvents and reagents.- Consider using a more stable boronic ester derivative.
Experimental Protocol: Suzuki-Miyaura Coupling for 5-Ethenylindole

This protocol provides a general starting point. Optimization of specific parameters may be required for your particular substrate and setup.

Materials:

  • N-Protected 5-bromoindole (e.g., N-Boc-5-bromoindole)

  • Vinylboronic acid or its pinacol ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., Dioxane/Water 4:1)

Procedure:

  • To a dry reaction flask, add the N-protected 5-bromoindole, vinylboronic acid (or ester), palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[2]

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 2: Heck Coupling

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[4] For the synthesis of 5-ethenylindole, this typically involves the reaction of a 5-haloindole with ethylene or a vinyl equivalent.

Frequently Asked Questions (FAQs) - Heck Coupling

Q1: My Heck reaction is sluggish and gives low yields. What are the key parameters to optimize?

A1: The efficiency of a Heck reaction is highly dependent on the choice of catalyst, ligand, base, and solvent.[5] For challenging substrates like some indole derivatives, careful optimization is crucial. The electronic properties of both the indole and the alkene partner play a significant role.

Q2: I am observing significant isomerization of my alkene starting material. How can I prevent this?

A2: Alkene isomerization is a common side reaction in Heck couplings and occurs via a reversible β-hydride elimination and re-addition process.[6] To minimize this, you can:

  • Add a Base or Silver Salts: These can facilitate the reductive elimination step, reducing the lifetime of the intermediate prone to isomerization.[6]

  • Choose the Right Ligand: The ligand can influence the rate of the desired productive reductive elimination versus the undesired isomerization pathway.

Q3: Catalyst deactivation, observed as the formation of palladium black, is a problem in my reaction. What can I do?

A3: The formation of palladium black indicates the aggregation of the Pd(0) catalyst, leading to a loss of catalytic activity. This can be caused by high temperatures or the use of an inappropriate ligand.[7][8] To prevent this:

  • Optimize Temperature: Run the reaction at the lowest effective temperature.

  • Use Robust Ligands: Bulky, electron-rich phosphine ligands can stabilize the palladium catalyst.

  • Ensure Reagent Purity: Use high-purity, anhydrous, and degassed solvents and reagents.

Troubleshooting Guide: Heck Coupling
Symptom Potential Cause Troubleshooting Action(s)
Low or No Yield Inactive Catalyst/Ligand System- Screen different palladium sources and phosphine ligands. For electron-rich indoles, more electron-donating ligands may be beneficial.[9]- Adjust the palladium-to-ligand ratio.
Inappropriate Base/Solvent- The choice of base and solvent is critical and often interdependent.[5][10]- Common bases include organic amines (e.g., Et₃N) or inorganic bases (e.g., K₂CO₃).- Common solvents include DMF, NMP, and acetonitrile.
Alkene Isomerization Reversible β-Hydride Elimination- Add a stronger base or a silver salt to promote reductive elimination.[6]- Optimize the ligand to favor the desired reaction pathway.
Catalyst Decomposition (Palladium Black) High Temperature/Unstable Catalyst- Lower the reaction temperature.[7]- Use a more robust ligand to stabilize the palladium catalyst.[7]- Ensure all reagents and solvents are of high purity and degassed.[7]
Experimental Protocol: Heck Coupling for 5-Ethenylindole

This protocol is a starting point and may require optimization. The use of a protecting group on the indole nitrogen is highly recommended to improve yields and prevent side reactions.[11]

Materials:

  • N-Protected 5-bromoindole

  • Alkene (e.g., ethylene gas or a vinyl reagent)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%)

  • Base (e.g., Et₃N, 2-3 equivalents)

  • Degassed solvent (e.g., Acetonitrile)

Procedure:

  • To a pressure-rated reaction vessel, add the N-protected 5-bromoindole, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent.

  • If using ethylene, purge the vessel with ethylene gas and maintain a positive pressure.

  • Heat the reaction mixture to 80-120 °C and stir. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and vent any excess pressure.

  • Work up the reaction as described for the Suzuki-Miyaura coupling.

  • Purify the crude product by column chromatography.

Section 3: Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide or pseudohalide, catalyzed by palladium.[12] For 5-ethenylindole synthesis, this would typically involve coupling a 5-haloindole with a vinylstannane. While effective, the toxicity of organotin compounds is a significant consideration.[12]

Frequently Asked Questions (FAQs) - Stille Coupling

Q1: My Stille reaction is not proceeding to completion. What are the common reasons for low conversion?

A1: Low conversion in Stille couplings can be attributed to several factors, including an inactive catalyst, poor quality of the organostannane reagent, or suboptimal reaction conditions.[7] The transmetalation step is often rate-limiting, and additives can be used to accelerate it.

Q2: How can I improve the rate of the transmetalation step in my Stille coupling?

A2: The use of additives can significantly enhance the rate of transmetalation.

  • Copper(I) Salts: Copper(I) iodide (CuI) is a common co-catalyst that is thought to facilitate the transfer of the organic group from tin to palladium.[7][13]

  • Lithium Chloride: LiCl can promote the reaction by aiding in the dissociation of ligands from the palladium center, creating a vacant coordination site for the organostannane.[7]

Q3: Are there any specific safety precautions for working with organostannanes?

A3: Yes, organotin compounds are toxic and should be handled with extreme care in a well-ventilated fume hood.[7] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for the specific organostannane you are using for detailed handling and disposal information.

Troubleshooting Guide: Stille Coupling
Symptom Potential Cause Troubleshooting Action(s)
Low or No Yield Inactive Catalyst- Use a fresh, air-sensitive handled palladium catalyst (e.g., Pd(PPh₃)₄).[7]- Ensure the catalyst is not decomposed (indicated by the formation of palladium black).[7]
Impure Organostannane- Use freshly prepared or purified organostannane reagent.
Slow Reaction Rate Slow Transmetalation Step- Add a co-catalyst such as CuI to accelerate transmetalation.[7][13]- Include an additive like LiCl.[7]
Catalyst Decomposition High Temperature/Unstable Catalyst- Run the reaction at the lowest effective temperature.[7]- Use a stabilizing ligand if necessary.
Experimental Protocol: Stille Coupling for 5-Ethenylindole

This protocol is a general guideline. The use of a nitrogen protecting group on the indole is recommended.

Materials:

  • N-Protected 5-bromoindole

  • Vinyltributylstannane (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Additive (optional, e.g., CuI, 10-20 mol%)

  • Degassed solvent (e.g., Toluene or DMF)

Procedure:

  • To a dry reaction flask, add the N-protected 5-bromoindole and palladium catalyst (and CuI if used).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent, followed by the vinyltributylstannane via syringe.

  • Heat the reaction mixture to 80-110 °C and stir. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work up the reaction by diluting with an organic solvent and washing with an aqueous solution of KF to remove tin byproducts, followed by water and brine washes.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizing the Catalytic Cycles

To better understand the mechanisms of these powerful reactions, the following diagrams illustrate the key steps in the catalytic cycles.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Heck_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene Complex Alkene Complex Ar-Pd(II)-X(L2)->Alkene Complex Alkene Coordination Sigma-Alkyl Pd(II) Complex Sigma-Alkyl Pd(II) Complex Alkene Complex->Sigma-Alkyl Pd(II) Complex Migratory Insertion Sigma-Alkyl Pd(II) Complex->Pd(0)L2 β-Hydride Elimination & Reductive Elimination

Caption: The catalytic cycle of the Heck coupling.

Stille_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-SnR'3) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

Sources

Troubleshooting

Technical Support Center: Catalyst Residue Removal from Vinyl Indole Polymers

Welcome to the Technical Support Center for the purification of vinyl indole polymers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of vinyl indole polymers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the removal of catalyst residues from your polymer products. We understand that achieving high purity is critical for the performance of your materials in downstream applications, from advanced electronics to pharmaceutical intermediates.

Introduction: The Challenge of Purity in Poly(vinyl indole)s

Vinyl indole polymers, synthesized through various catalytic methods, often contain residual metal catalysts (e.g., palladium, copper, ruthenium) that can significantly impact their properties and performance. The nitrogen atom within the indole ring presents a unique challenge, as it can act as a ligand, forming stable complexes with the metal catalyst and making its removal difficult.[1][2] This guide provides a structured approach to tackling these purification challenges, ensuring the integrity and reliability of your experimental results.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your vinyl indole polymers.

Issue 1: High Levels of Residual Palladium Detected in the Final Polymer

Symptom: Elemental analysis (e.g., ICP-MS) of your purified poly(vinyl indole) shows palladium levels exceeding the acceptable limit for your application (e.g., >10 ppm for pharmaceutical applications).[3][4][5][6][7]

Possible Cause 1: Inefficient Scavenger Performance

The chosen scavenger may not have a strong enough affinity for the specific palladium species present in your reaction mixture. The form of the palladium (e.g., Pd(0) vs. Pd(II)) can vary, affecting scavenger efficacy.[8]

Solution:

  • Scavenger Screening: Perform a small-scale screening of different types of palladium scavengers. Thiol-functionalized silica or polystyrene-based scavengers, such as macroporous polystyrene-bound trimercaptotriazine (MP-TMT), are often effective for palladium removal.[9][10] Polyethyleneimine-modified polymers can also be efficient scavengers.

  • Optimize Scavenger-to-Catalyst Ratio: A typical starting point is to use 3-5 equivalents of the scavenger relative to the initial amount of palladium catalyst used in the polymerization.[1]

  • Increase Reaction Time and/or Temperature: Allow for sufficient time for the scavenger to interact with the catalyst. Stirring the polymer solution with the scavenger for 2-24 hours at room temperature or slightly elevated temperatures (e.g., 40-50 °C) can improve efficiency.[1]

Possible Cause 2: Strong Chelation of Palladium to the Indole Moiety

The lone pair of electrons on the indole nitrogen can coordinate with the palladium catalyst, forming a stable complex that is difficult to break.[2][11]

Solution:

  • Use a Competitive Ligand: Introduce a small molecule ligand that can displace the polymer from the palladium center. While not extensively documented for poly(vinyl indole) specifically, this approach is a common strategy in coordination chemistry. The choice of ligand would depend on the specific palladium catalyst used.

  • Employ a Multi-Step Purification Strategy: A combination of methods is often more effective than a single approach. For instance, an initial precipitation step to remove the bulk of the polymer from the catalyst-rich solution can be followed by treatment with a high-affinity scavenger.[8]

Issue 2: Significant Product Loss During Purification

Symptom: Low yield of the final poly(vinyl indole) product after the catalyst removal step.

Possible Cause: Non-specific Adsorption of the Polymer onto the Scavenger or Stationary Phase

The purification medium (e.g., scavenger resin, silica gel) may have a non-specific affinity for your polymer, leading to co-adsorption and loss of product.[1]

Solution:

  • Reduce the Amount of Adsorbent: Use the minimum amount of scavenger or stationary phase necessary for effective catalyst removal. This can be determined through small-scale optimization experiments.[1]

  • Solvent Selection: The choice of solvent can influence the interaction between the polymer and the adsorbent. Experiment with different solvents to find one that minimizes product loss while maintaining good catalyst removal efficiency.

  • Alternative Purification Technique: If product loss remains high with adsorption-based methods, consider switching to a precipitation-based method.

Issue 3: Inconsistent Purification Results Between Batches

Symptom: The efficiency of catalyst removal varies significantly from one batch of polymer to another, even when using the same purification protocol.

Possible Cause: Variation in the Speciation of the Catalyst Residue

The exact nature of the residual palladium species (e.g., nanoparticles, soluble complexes) may differ between batches due to slight variations in reaction conditions.[8][12]

Solution:

  • Standardize Polymerization Conditions: Ensure that polymerization parameters such as temperature, reaction time, and reagent purity are tightly controlled to produce a more consistent form of the residual catalyst.

  • Implement a Robust, Multi-Step Purification Protocol: A purification strategy that combines different methods (e.g., filtration, precipitation, and scavenging) is more likely to be effective against various forms of catalyst residues and provide more consistent results.[8]

  • Characterize the Crude Polymer: If possible, analyze the nature of the catalyst residue in the crude product to better inform your choice of purification method.

Frequently Asked Questions (FAQs)

Q1: What are the acceptable limits for catalyst residues in vinyl indole polymers?

A1: The acceptable limits are highly dependent on the final application.

  • For pharmaceutical applications, regulatory bodies like the International Council for Harmonisation (ICH) have set strict limits. For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day , which often translates to a concentration limit of around 10 ppm in the active pharmaceutical ingredient (API).[4][5][6][7]

  • For electronic applications, residual metals can significantly affect device performance and longevity. While specific limits are often proprietary, levels well below 100 ppm are generally targeted.

Q2: What are the primary methods for removing palladium catalysts from vinyl indole polymers?

A2: The most common and effective methods include:

  • Adsorption: Using solid-supported scavengers (e.g., thiol-functionalized silica, polymer-bound reagents) or activated carbon to bind and remove the catalyst.[8][9][13]

  • Precipitation: Dissolving the polymer in a good solvent and then adding a non-solvent to precipitate the polymer, leaving the more soluble catalyst in the solution.[]

  • Column Chromatography: Passing a solution of the polymer through a column packed with a stationary phase like silica or alumina to separate the polymer from the catalyst.[8][15][16]

  • Filtration: Using filter aids like Celite® to remove heterogeneous or precipitated catalysts.[1][13][15]

Q3: How do I choose the best palladium scavenger for my specific poly(vinyl indole)?

A3: The selection of a scavenger depends on several factors:

  • Catalyst Type: The oxidation state and ligands of the palladium catalyst will influence its affinity for different scavengers. Thiol-based scavengers are generally effective for a wide range of palladium species.[17]

  • Solvent System: The scavenger must be compatible with the solvent in which your polymer is dissolved.

  • Polymer Properties: The scavenger should not react with or strongly adsorb your polymer. It is highly recommended to perform a small-scale screening of a few different scavengers to identify the most effective one for your system.[8]

Q4: Can I use column chromatography to purify my vinyl indole polymer?

A4: Yes, column chromatography can be used, but it may present challenges for high molecular weight polymers.[12] Polymers can sometimes streak or be difficult to elute from the column.[18] It is often more practical for smaller oligomers or as a final polishing step. For larger polymers, precipitation or scavenging methods are generally more scalable and efficient.[][19]

Q5: How can I quantify the amount of residual catalyst in my polymer?

A5: The most common and accurate method for quantifying trace metal residues is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[1][3] This technique offers very low detection limits, often in the parts-per-billion (ppb) range. X-ray Fluorescence (XRF) can also be used for the direct analysis of solid polymer samples.[13]

Experimental Protocols

Protocol 1: Palladium Removal using a Thiol-Functionalized Scavenger

This protocol provides a general procedure for using a solid-supported thiol scavenger to remove residual palladium from a solution of poly(vinyl indole).

Materials:

  • Crude poly(vinyl indole) solution (in a suitable solvent like THF or Toluene)

  • Thiol-functionalized silica gel or polystyrene resin (e.g., MP-TMT)

  • Inert atmosphere (Nitrogen or Argon)

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

Procedure:

  • Quantify Initial Palladium: If possible, determine the concentration of residual palladium in your crude polymer solution using ICP-MS.[1] If not feasible, estimate the amount based on the initial catalyst loading.

  • Scavenger Addition: In an inert atmosphere, add the thiol scavenger to the polymer solution. A typical starting ratio is 3-5 equivalents of scavenger functional groups to the moles of palladium.

  • Scavenging: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours. The optimal time and temperature may need to be determined experimentally.[1]

  • Filtration: Filter the mixture to remove the scavenger resin. Wash the resin with a small amount of fresh solvent to recover any adsorbed polymer.

  • Polymer Isolation: Combine the filtrate and the washings. Isolate the purified polymer by precipitation into a non-solvent (e.g., methanol, hexane) or by solvent evaporation.

  • Analysis: Dry the purified polymer under vacuum and analyze for residual palladium content using ICP-MS.

Protocol 2: Purification by Precipitation

This protocol describes a general method for purifying poly(vinyl indole) by precipitation.

Materials:

  • Crude poly(vinyl indole)

  • A "good" solvent in which the polymer is readily soluble (e.g., Dichloromethane, Chloroform, THF)

  • A "non-solvent" in which the polymer is insoluble but the catalyst is soluble (e.g., Methanol, Ethanol, Hexane)

  • Stir plate and stir bar

  • Beakers

  • Filtration apparatus or centrifuge

Procedure:

  • Dissolution: Dissolve the crude polymer in a minimal amount of the good solvent to form a homogeneous solution.

  • Precipitation: Slowly add the polymer solution dropwise to a large volume (typically 10x the volume of the polymer solution) of the vigorously stirred non-solvent. The polymer should precipitate out of the solution.

  • Washing: Continue stirring the mixture for 30-60 minutes to wash the precipitated polymer and allow the catalyst to dissolve in the solvent mixture.

  • Isolation: Collect the precipitated polymer by filtration or centrifugation.

  • Repeat (Optional): For higher purity, the dissolution and precipitation steps can be repeated 2-3 times.[18]

  • Drying: Dry the purified polymer under vacuum until a constant weight is achieved.

Visualization of Purification Workflow

The following diagram illustrates a decision-making process for selecting a suitable purification strategy for your vinyl indole polymer.

Purification_Workflow start Crude Poly(vinyl indole) heterogeneous_catalyst Is the catalyst heterogeneous (e.g., Pd/C)? start->heterogeneous_catalyst filtration Filtration through Celite® heterogeneous_catalyst->filtration Yes dissolve_polymer Dissolve polymer in a suitable solvent heterogeneous_catalyst->dissolve_polymer No analysis1 Analyze Pd content (ICP-MS) filtration->analysis1 acceptable_limits Is Pd level acceptable? analysis1->acceptable_limits final_product Purified Polymer acceptable_limits->final_product Yes acceptable_limits->dissolve_polymer No choose_method Choose Purification Method dissolve_polymer->choose_method scavenging Scavenger Treatment (e.g., Thiol Resin) analysis2 Analyze Pd content (ICP-MS) scavenging->analysis2 precipitation Precipitation into a non-solvent precipitation->analysis2 column_chromatography Column Chromatography (Silica/Alumina) column_chromatography->analysis2 choose_method->scavenging High Selectivity choose_method->precipitation Scalability choose_method->column_chromatography High Purity/Small Scale acceptable_limits2 Is Pd level acceptable? analysis2->acceptable_limits2 acceptable_limits2->final_product Yes optimize Optimize conditions or choose another method acceptable_limits2->optimize No optimize->choose_method

Caption: Decision tree for selecting a purification strategy.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. [Link]

  • Metal Scavengers in Process Chemistry An Investigative Study. Biotage. [Link]

  • Metal Scavengers: An alternative to recrystallization for removing metals? Biotage. [Link]

  • How can i remove palladium Pd catalyst easily? ResearchGate. [Link]

  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. [Link]

  • Catalytic modification of pyrolysis products of nitrogen-containing polymers over Y zeolites. ResearchGate. [Link]

  • How to Remove Palladium in three easy steps. Biotage. [Link]

  • Removal of photoredox catalysts from polymers synthesized by organocatalyzed atom transfer radical polymerization. PMC. [Link]

  • Removal of Palladium Nanoparticles from Polymer Materials. ResearchGate. [Link]

  • Reactive and Functional Polymers. Universidad de Granada. [Link]

  • Bioseparation Technique Precipitation methods. SlideShare. [Link]

  • Advanced Polymer Solutions for Toxic Gas Removal. Plastics Engineering. [Link]

  • Removal of Palladium Nanoparticles from Polymer Materials. ACS Publications. [Link]

  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. ACS Publications. [Link]

  • Palladium-containing polymers via a combination of RAFT and triazole chemistry. ResearchGate. [Link]

  • 〈232〉 ELEMENTAL IMPURITIES—LIMITS. US Pharmacopeia (USP). [Link]

  • Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. Chinese Chemical Letters. [Link]

  • Catalyst Removal. Carnegie Mellon University. [Link]

  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. ResearchGate. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. [Link]

  • Morphology-Controlled Nitrogen-Containing Polymers as Synthetic Precursors for Electrochemical Oxygen Reduction Fe/N/C Cathode Catalysts. MDPI. [Link]

  • Precipitation as an Alternative to Chromatography in the Insulin Manufacturing Process. BioPharm International. [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]

  • how do I purify a polymer that I can't crash out? Reddit. [Link]

  • Selective antibody precipitation using polyelectrolytes: a novel approach to the purification of monoclonal antibodies. PubMed. [Link]

  • Poly (Vinyl Alcohol) Assisted Synthesis and Anti-Solvent Precipitation of Gold Nanoparticles. MDPI. [Link]

  • Guideline on the specification limits for residues of metal catalysts. EMA. [Link]

  • Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry. [Link]

  • Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. PMC. [Link]

  • Chelation-assisted and steric-controlled selectivity in the Pd-catalyzed C–H/C–H oxidative coupling of indoles. Chemical Communications. [Link]

  • Some advices for purifying a polymer ? ResearchGate. [Link]

  • SCAVENGER strategies in organic synthesis. University of Pittsburgh. [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. [Link]

  • Molecularly imprinted polymers and reactive scavengers in pharmaceutical clean-up. Eldorado - Repository of the TU Dortmund. [Link]

  • An Up-To-Date Review on Biomedical Applications of Palladium Nanoparticles. MDPI. [Link]

  • Arylation of indole at C2 catalyzed by palygorskite grafted covalent organic frameworks supported palladium catalyst. ResearchGate. [Link]

  • ICH Q3D Elemental Impurities. CMC Drug Product Development Regulatory Consulting Pharma. [Link]

  • Metal Scavenger User Guide. Biotage. [Link]

Sources

Optimization

Technical Support Center: Minimizing Oxidation of Vinyl Groups in Indole Derivatives

Welcome to the technical support center for handling vinyl indole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these versatile but often sensit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling vinyl indole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these versatile but often sensitive compounds. In our experience, the vinyl group attached to the electron-rich indole nucleus is particularly susceptible to oxidation, leading to yield loss, complex purification challenges, and compromised sample integrity.

This resource provides in-depth, field-proven insights into why this oxidation occurs and offers practical, step-by-step solutions to prevent it. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your own lab.

Part 1: Understanding the Problem - The "Why"

Why is the vinyl group on an indole so prone to oxidation?

The indole ring system is inherently electron-rich, particularly at the C2 and C3 positions. This high electron density is delocalized into the attached vinyl group, transforming it into an electron-rich olefin. Electron-rich olefins are highly susceptible to attack by electrophilic oxidizing agents, including atmospheric oxygen (autoxidation), peroxide contaminants, and certain reagents.[1][2] This reactivity is often catalyzed by light, heat, or trace metal impurities.[3]

The oxidation can lead to a variety of undesired byproducts, most commonly the cleavage of the C=C bond to form aldehydes or ketones, or epoxidation followed by subsequent rearrangements.[4][5] Understanding this electronic profile is the first step toward designing a robust experimental plan.

Part 2: Frequently Asked Questions (FAQs)

Here are quick answers to the most common issues our users encounter.

Q1: My purified vinyl indole, which looked clean by NMR, decomposed while drying on the rotovap. What happened? A1: This is a classic scenario of oxidation accelerated by heat and atmospheric exposure. As the solvent is removed, the concentration of your compound increases, as does its exposure to air drawn into the flask. The elevated temperature of the water bath provides the activation energy needed to initiate rapid oxidation.

Q2: I observe a new, unexpected peak in my HPLC analysis after leaving my sample on the benchtop for a few hours. Is this related to oxidation? A2: It is highly likely. The appearance of more polar byproducts (which typically have shorter retention times in reverse-phase HPLC) is a common indicator of oxidation.[6] Aldehydes, ketones, or alcohols formed from the vinyl group are significantly more polar than the starting olefin.

Q3: Can I store my vinyl indole derivative in a chloroform-d (CDCl3) NMR tube? A3: This is strongly discouraged for long-term storage. CDCl3 can generate trace amounts of HCl and phosgene, which are acidic and can catalyze degradation pathways. Furthermore, it does not protect the sample from oxygen unless the tube has been flame-sealed under an inert atmosphere. For storage, it is better to remove the solvent and store the compound under argon or nitrogen.

Q4: I added BHT to my reaction, but my compound still decomposed. Why didn't it work? A4: While Butylated Hydroxytoluene (BHT) is an excellent radical scavenger, its effectiveness can be limited. It may have been consumed by other reactive species in your mixture, or the oxidation mechanism may not be purely radical-based. In some cases, a combination of preventative measures (inert atmosphere, peroxide-free solvents, AND an antioxidant) is necessary.

Part 3: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving oxidation problems.

Issue 1: Degradation During Reaction or Workup

Symptoms:

  • Formation of multiple, often polar, byproducts observed by TLC or LC-MS.

  • Low isolated yield despite high conversion.

  • Reaction mixture changes color (e.g., turns yellow or brown).

Troubleshooting Workflow:

G start Degradation Observed During Reaction/Workup check_atmosphere Was an inert atmosphere used? start->check_atmosphere implement_inert Implement Inert Atmosphere (N2 or Ar) check_atmosphere->implement_inert No check_solvents Were solvents tested for peroxides? check_atmosphere->check_solvents Yes implement_inert->check_solvents treat_solvents Treat Solvents to Remove Peroxides check_solvents->treat_solvents No check_antioxidant Was an antioxidant used? check_solvents->check_antioxidant Yes treat_solvents->check_antioxidant add_antioxidant Add Radical Inhibitor (e.g., BHT) check_antioxidant->add_antioxidant No check_temp Was the reaction heated? check_antioxidant->check_temp Yes add_antioxidant->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp Yes end_node Problem Resolved check_temp->end_node No lower_temp->end_node

Caption: Troubleshooting workflow for in-process degradation.

Issue 2: Decomposition During Purification or Storage

Symptoms:

  • A purified compound shows new impurities after a short period.

  • Color change of the solid or oil upon standing.

  • Broadening of NMR peaks or appearance of baseline "humps".

Preventative Measures:

ParameterRecommendationRationale
Atmosphere Store purified compounds under an inert gas (Argon is preferred due to being denser than air).Prevents exposure to atmospheric oxygen, the primary oxidant.[7][8]
Temperature Store at low temperatures (-20°C or -80°C).Slows the rate of decomposition reactions.
Light Store in amber vials or wrap vials in aluminum foil.Prevents photo-catalyzed oxidation pathways.[3]
Solvent Choice If in solution, use de-gassed, high-purity solvents. Avoid chlorinated solvents for long-term storage.Removes dissolved oxygen and prevents acid-catalyzed degradation.
Antioxidants Add a small amount (50-100 ppm) of a stabilizer like BHT or hydroquinone.Scavenges free radicals that can initiate oxidation chain reactions.[9]

Part 4: Key Experimental Protocols

Protocol 1: Establishing an Inert Atmosphere Reaction

This protocol is essential for preventing atmospheric oxygen from initiating oxidation.[7][8] It is a fundamental technique for handling any air-sensitive compound.

Materials:

  • Oven-dried or flame-dried round-bottom flask with a stir bar.

  • Rubber septa.

  • Source of inert gas (Nitrogen or Argon) with a balloon or Schlenk line setup.

  • Needles and syringes.

Procedure:

  • Drying the Glassware: Flame-dry the reaction flask under vacuum or oven-dry it at >120°C for several hours to remove adsorbed water.[8][10]

  • Assembly: While still hot, seal the flask with a rubber septum and clamp it. Insert a needle connected to the inert gas line and another "exit" needle.[11][12]

  • Purging: Allow the inert gas to flush through the flask for 5-10 minutes to displace all the air.[11] Remove the exit needle first, then the gas inlet needle to maintain positive pressure.

  • Reagent Addition: Add solvents and liquid reagents via a dry syringe.[10] Add solid reagents quickly against a positive flow of inert gas (a "nitrogen blanket").

  • Maintaining the Atmosphere: Keep the reaction under a positive pressure of inert gas for its entire duration, typically by using a balloon affixed to a needle.[12]

Protocol 2: Testing for and Removing Solvent Peroxides

Ethereal solvents like THF, diethyl ether, and dioxane are notorious for forming explosive peroxides upon storage, which are also potent oxidants.[13][14] Always test these solvents before use.

Method A: Peroxide Test Strips

  • Use a commercially available test strip (e.g., Quantofix®).[14][15]

  • Dip the strip into the solvent for 1 second.

  • After the solvent evaporates, add one drop of deionized water to the test pad.[14][15]

  • Compare the color to the chart provided. A blue color indicates the presence of peroxides.[14] Do not use solvents that test positive.

Method B: Potassium Iodide (KI) Test

  • Add ~1 mL of the solvent to a solution of 100 mg of potassium iodide in 1 mL of glacial acetic acid.[14]

  • A yellow color indicates a low concentration of peroxides, while a brown color indicates a high and dangerous concentration.[14]

Peroxide Removal: If peroxides are detected, the solvent can be purified by passing it through a column of activated alumina or by distillation from a suitable drying/reducing agent (e.g., sodium/benzophenone). Caution: Never distill solvents with high concentrations of peroxides.

Protocol 3: Monitoring Oxidation by HPLC

High-Performance Liquid Chromatography (HPLC) is an excellent tool for monitoring the stability of your compound.

Workflow Diagram:

G A Prepare t=0 Sample (Immediately after purification) B Inject on RP-HPLC (e.g., C18 column) A->B C Establish Main Peak (Retention Time & Area %) B->C D Store Aliquot under Test Conditions C->D E Inject Sample at t=x hours/days D->E F Analyze Chromatogram E->F G Stable: Area % of Main Peak is Unchanged F->G No Change H Degradation: New Peaks Appear (Often at earlier RT) F->H Change

Caption: HPLC workflow for stability assessment.

This systematic approach will allow you to quantitatively assess the stability of your vinyl indole derivatives under different storage and handling conditions, helping you to pinpoint the source of oxidation and validate your preventative measures.

References
  • Inert atmosphere Definition - Organic Chemistry II Key... - Fiveable. (2025, August 15). Retrieved from [Link]

  • 7.3: Inert Atmospheric Methods - Chemistry LibreTexts. (2022, May 5). Retrieved from [Link]

  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? | ResearchGate. (2015, June 8). Retrieved from [Link]

  • Inert Atmosphere - YouTube. (2022, February 2). Retrieved from [Link]

  • Regioselective C−H Functionalization Directed by a Removable Carboxyl Group: Palladium-Catalyzed Vinylation at the Unusual Position of Indole and Related Heteroaromatic Rings | Organic Letters - ACS Publications. (2008, February 16). Retrieved from [Link]

  • Air-free technique - Wikipedia. Retrieved from [Link]

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval - Chemical Engineering Transactions. (2022, March 17). Retrieved from [Link]

  • A rapid and specific method for the detection of indole in complex biological samples - PubMed. (2015, December 15). Retrieved from [Link]

  • Peroxide Forming Solvents. Retrieved from [Link]

  • The mechanism of N-vinylindole formation via tandem imine formation and cycloisomerisation of o-ethynylanilines - PubMed. (2009, December 14). Retrieved from [Link]

  • Peroxide Forming Organic Solvents. Retrieved from [Link]

  • (PDF) A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - ResearchGate. Retrieved from [Link]

  • Peroxide Formation | Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Peroxide Forming Solvents - Yale Environmental Health & Safety. (2019, August 26). Retrieved from [Link]

  • Palladium-catalysed regio- and stereo-controlled C-2 β-fluorovinylation of indoles. (2025, April 11). Retrieved from [Link]

  • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC. Retrieved from [Link]

  • Organic Peroxide Formers: Testing and Labeling - USC Environmental Health & Safety. Retrieved from [Link]

  • Indole degradation and its metabolite analysis using HPLC. A Standards... - ResearchGate. Retrieved from [Link]

  • Manganese(II)/Picolinic Acid Catalyst System for Epoxidation of Olefins. Retrieved from [Link]

  • Pathways of Electrochemical Oxidation of Indolic Compounds - SciSpace. Retrieved from [Link]

  • Green Oxidation of Indoles using halide Catalysis - Research Communities. (2019, October 29). Retrieved from [Link]

  • Iron-Catalyzed Olefin Epoxidation and cis-Dihydroxylation by Tetraalkylcyclam Complexes: the Importance of cis-Labile Sites | ACS Catalysis - ACS Publications. (2011, July 26). Retrieved from [Link]

  • Oxidation of electron rich olefins with sulphur dioxide - RSC Publishing. Retrieved from [Link]

  • Navigating electrochemical oxidative functionalization of olefins: selected mechanistic and synthetic examples - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06306F. (2025, February 14). Retrieved from [Link]

  • A Comprehensive Guide To Volatile Organic Compounds (VOCs) And How To Safely Clean Your Home - Soap Free Procyon. (2022, July 8). Retrieved from [Link]

  • Iron-Catalyzed Meerwein Carbooxygenation of Electron-Rich Olefins: Studies with Styrenes, Vinyl Pyrrolidinone, and Vinyl Oxazolidinone | ACS Omega - ACS Publications. (2019, October 29). Retrieved from [Link]

  • JP2536003B2 - Hydroquinone compounds and stabilizers for synthetic resins containing the same as active ingredients - Google Patents.
  • Troubleshooting Common VOC Abatement Faults: A Proactive Guide. (2025, October 24). Retrieved from [Link]

  • How to Respond to Volatile Organic Compounds Effectively. (2023, April 18). Retrieved from [Link]

  • EP2047846A2 - Process for stabilizing hydroquinone - Google Patents.
  • How to get rid of volatile organic compounds (VOCs) - Foobot. Retrieved from [Link]

  • US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters - Google Patents.
  • Volatile Organic Compounds in Your Home - MN Dept. of Health. (2024, October 8). Retrieved from [Link]

Sources

Troubleshooting

troubleshooting low molecular weight in vinyl indole polymerization

The following guide is structured as a specialized Technical Support Center resource for researchers encountering molecular weight issues with vinyl indole polymerization. Topic: Troubleshooting Low Molecular Weight Outc...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center resource for researchers encountering molecular weight issues with vinyl indole polymerization.

Topic: Troubleshooting Low Molecular Weight Outcomes Ticket ID: VIP-MW-404 Escalation Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Hidden" Chemistry

User Query: "I am polymerizing N-vinyl indole (or 3-vinyl indole) and consistently obtaining oligomers or low molecular weight (


 Da) polymers, despite long reaction times. What is terminating my chains?"

Scientist's Diagnostic: Vinyl indoles are deceptively complex monomers. Unlike styrene or acrylates, they possess dual reactivity: the vinyl group (polymerizable) and the indole ring (highly nucleophilic, particularly at the C3 position).

Low molecular weight (MW) in vinyl indole polymerization is rarely a random error; it is usually a deterministic outcome of Chain Transfer to Monomer or Intramolecular Cyclization . The polymerization mechanism (Cationic vs. Radical) dictates the specific termination pathway.

This guide provides a root-cause analysis and validated protocols to bypass these termination events.

Diagnostic Phase: Identify Your Failure Mode

Before adjusting conditions, identify the mechanism-specific failure mode using the matrix below.

Troubleshooting Matrix: Symptom vs. Cause
Polymerization TypeSymptomPrimary Root CauseSecondary Root Cause
Free Radical Low MW + Broad PDI (> 2.0)Indole Radical Scavenging: The indole ring acts as a weak antioxidant, trapping radicals.Unstable Propagating Radical: N-vinyl radicals are highly reactive and prone to rapid termination.
Controlled Radical (RAFT) No Polymerization or RetardationWrong CTA Choice: Trithiocarbonates are often too stable for reactive N-vinyl radicals.CTA Degradation: Indole nitrogen can displace leaving groups on labile CTAs.
Cationic Low MW + Oligomers (Dimers/Trimers)C3-Electrophilic Attack: The growing carbocation attacks the C3 position of another monomer (Chain Transfer).Impurity Termination: Trace water/bases kill the oxophilic carbocation immediately.
Cationic Insoluble Gel / CrosslinkingDouble Alkylation: Both the vinyl group and the indole ring participate, forming a network.High Temperature (> -20°C).

Deep Dive: The Mechanics of Failure

Scenario A: Cationic Polymerization (The "C3 Trap")

In cationic systems, the propagating species is a carbocation stabilized by the nitrogen lone pair. However, the indole ring itself is an electron-rich nucleophile.

  • The Problem: Instead of reacting with the vinyl double bond of the next monomer (Propagation), the active chain end attacks the C3 position of an incoming monomer or an existing polymer chain.

  • The Result: This acts as a chain transfer event.[1][2][3] The proton (

    
    ) is eliminated to restore aromaticity, killing the growing chain and starting a new one. You get many short chains (oligomers) rather than few long chains.
    
Scenario B: Radical Polymerization (The "Stability Mismatch")

N-vinyl indole radicals are non-conjugated (the radical is on the heteroatom-adjacent carbon) and extremely reactive.

  • The Problem: In RAFT, if the Chain Transfer Agent (CTA) binds too tightly to this "hot" radical, the intermediate radical doesn't fragment. The reaction stalls (Retardation).

  • The Solution: You need a "fast" CTA, typically a Xanthate (MADIX polymerization), which fragments rapidly.

Visualization: The Termination Pathways

The following diagram illustrates the competing pathways in cationic polymerization that lead to low molecular weight.

VinylIndoleTermination cluster_legend Key Insight: C3 Attack competes with Propagation Initiator Initiator (H+) Monomer N-Vinyl Indole Monomer Initiator->Monomer Initiation ActiveCenter Active Carbocation (~CH2-CH+) Monomer->ActiveCenter Propagation Propagation (High MW) ActiveCenter->Propagation + Vinyl Group (Desired Path) Termination C3-Attack (Side Rxn) (Chain Transfer) ActiveCenter->Termination + Indole Ring (C3) (Undesired Path) Propagation->ActiveCenter Repeat DeadChain Dead Oligomer (Low MW) Termination->DeadChain Proton Elimination NewChain New Active Species (Monomer Protonated) Termination->NewChain H+ Transfer

Caption: Cationic polymerization pathway showing the competition between chain growth (Propagation) and the ring-attack side reaction (Termination) that causes low molecular weight.

Validated Protocols (The "Fix")

Choose the protocol matching your target polymer architecture.

Protocol 1: Living Cationic Polymerization (High MW, Low PDI)

Best for: Homopolymers requiring precise MW control.

The Secret: Use a Lewis Base (ether/ester) to "cap" the cation reversibly, preventing the aggressive C3-attack.

  • Reagents:

    • Monomer: N-Vinylindole (Purified by recrystallization from methanol, dried under vacuum).

    • Initiator: 1-Isobutoxyethyl acetate (IBEA) or HCl adduct of vinyl ether.

    • Catalyst (Lewis Acid):

      
       or 
      
      
      
      .
    • Additive (Lewis Base): Ethyl acetate (EtOAc) or Dioxane. (CRITICAL STEP)

    • Solvent: Dichloromethane (

      
      ) or Toluene (Dry, 
      
      
      
      ppm
      
      
      ).
  • Procedure:

    • Step 1: Cool reactor to -78°C . (Room temp is fatal for MW).

    • Step 2: Add Solvent, Monomer (1.0 M), and Additive (10-20% v/v). The additive stabilizes the cation.

    • Step 3: Add Initiator (10 mM).

    • Step 4: Initiate by adding Catalyst (50 mM).

    • Step 5: Quench with ammoniacal methanol after conversion reaches 90%.

Why this works: The Lewis base forms a dormant species with the carbocation. The concentration of free, highly reactive cations is low, suppressing the side reaction with the indole ring while allowing propagation to proceed.

Protocol 2: RAFT/MADIX Polymerization (Robustness)

Best for: Block copolymers and less stringent purity requirements.

The Secret: Use a Xanthate CTA (O-ethyl-S-(1-phenylethyl) dithiocarbonate). Do NOT use Trithiocarbonates (standard RAFT agents) as they will retard polymerization.

  • Reagents:

    • Monomer: N-Vinylindole.[4][5][6][7][8][9]

    • CTA: Xanthate-type (e.g., Rhodixan A1).

    • Initiator: AIBN (Azobisisobutyronitrile).

    • Solvent: 1,4-Dioxane or Anisole.

  • Procedure:

    • Step 1: Mix Monomer:CTA:Initiator in a ratio of 200:1:0.2 .

    • Step 2: Degas thoroughly (Freeze-Pump-Thaw x 3 cycles). Oxygen is a radical killer.

    • Step 3: Heat to 60°C for 12-24 hours.

    • Step 4: Precipitate in cold hexane.

Why this works: Xanthates have a high transfer constant for non-conjugated monomers (like N-vinyl species), ensuring all chains grow at the same rate without getting "stuck" on the CTA.

Frequently Asked Questions (FAQ)

Q: I am using BF3·OEt2 at 0°C and getting black tar. Why? A: 0°C is too hot. At this temperature, the reaction rate is uncontrollable, and the indole rings are undergoing Friedel-Crafts alkylation (crosslinking), leading to the "black tar" (insoluble network). You must lower the temperature to -78°C to favor propagation over alkylation.

Q: Can I use ATRP for N-vinyl indole? A: It is difficult. The copper catalyst often complexes with the indole nitrogen, poisoning the catalyst. RAFT (specifically Xanthate-mediated) is significantly more robust for nitrogen-heterocycle monomers.

Q: My polymer is colored (yellow/orange) even after precipitation. Is it impure? A: Likely yes. Indole derivatives oxidize easily to form quinoid structures. Ensure your precipitation solvent (e.g., methanol/hexane) is degassed, and store the polymer in the dark under inert atmosphere.

References

  • Controlled Radical Polymerization of N-Vinyl Indoles

    • Title: Xanthate-Mediated Controlled Radical Polymerization of N-Vinylindole Derivatives.[4][5][8]

    • Source: Macromolecules (ACS Public
    • URL:[Link]

  • Cationic Polymerization Fundamentals

    • Title: Living Cationic Polymerization of Vinyl Ethers and Styrene Derivatives.[10]

    • Source: Macromolecular Symposia.[10]

    • URL:[Link]

  • Indole Reactivity & Synthesis

    • Title: Facile Synthesis of N-vinylindoles via Knoevenagel Condensation.[5][6][7]

    • Source: PMC (N
    • URL:[Link]

  • RAFT vs ATRP Selection

    • Title: RAFT vs. ATRP: Choosing the Best Method for Custom Polymer Synthesis.[1]

    • Source: Resolve Mass (Technical Blog).
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Characterization of 5-Ethenyl-2-Methyl-1H-Indole's Vinyl Protons

This guide provides an in-depth analysis of the ¹H NMR spectral features of the vinyl protons in 5-ethenyl-2-methyl-1H-indole, a key structural motif in medicinal chemistry. Our objective is to move beyond a simple data...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectral features of the vinyl protons in 5-ethenyl-2-methyl-1H-indole, a key structural motif in medicinal chemistry. Our objective is to move beyond a simple data report, offering instead a comparative framework grounded in spectroscopic principles. This document is designed for researchers, scientists, and drug development professionals who rely on precise structural elucidation for the advancement of their work. We will dissect the expected chemical shifts and coupling patterns, compare them against established benchmarks, and provide a robust experimental protocol for data acquisition.

The Spectroscopic Challenge: Deciphering the Vinyl Signature

The indole scaffold is a privileged structure in pharmacology, and its functionalization dictates biological activity. The introduction of a vinyl group at the C5 position creates a unique electronic environment that is sensitively reported by ¹H NMR spectroscopy. The three protons of the vinyl group (–CH=CH₂), herein designated as Hᴀ, Hʙ, and Hᴄ (see Figure 1), form a distinct spin system. Their chemical shifts (δ) and spin-spin coupling constants (J) provide unambiguous proof of structure and offer insights into the electronic interplay between the vinyl substituent and the indole ring.

The vinyl group's protons typically resonate in the δ 4.5-6.5 ppm region of the spectrum.[1] However, conjugation with the indole's π-system is expected to shift these signals further downfield.[2] The indole ring's own aromatic protons appear between δ 6.5 and 8.0 ppm, influenced by the heteroatom and substitution pattern.[3][4] Understanding these distinct regions is the first step in spectral assignment.

Predicting the ¹H NMR Pattern: An AMX Spin System Analysis

The three vinyl protons constitute a complex spin system, typically analyzed as an AMX or ABX system, where each proton is magnetically inequivalent. This inequivalence arises from their distinct spatial relationships, leading to a predictable, albeit complex, splitting pattern.

  • Hᴀ (The α-proton): This proton is directly attached to the carbon bonded to the indole ring. It is expected to show a doublet of doublets (dd) pattern due to coupling with both Hʙ (trans) and Hᴄ (cis).

  • Hʙ and Hᴄ (The β-protons): These are the terminal methylene protons. Hʙ, being trans to Hᴀ, will exhibit a different chemical shift and coupling constant than Hᴄ, which is cis to Hᴀ. They also couple with each other (geminal coupling). Consequently, both Hʙ and Hᴄ are expected to appear as distinct doublets of doublets.

The magnitude of the coupling constants (J) is highly diagnostic:

  • ³J_trans (Hᴀ-Hʙ): Typically the largest coupling, in the range of 11–18 Hz.

  • ³J_cis (Hᴀ-Hᴄ): Intermediate in value, usually 6–12 Hz.

  • ²J_geminal (Hʙ-Hᴄ): The smallest of the three, often between 0 and 3 Hz.

These distinct J-values are critical for unambiguously assigning each vinyl proton signal.

Comparative Data Analysis: Indole vs. Other Aromatic Systems

To ground our predictions, we compare the expected values for 5-ethenyl-2-methyl-1H-indole with known data for vinyl groups attached to different systems. While specific experimental data for this exact compound is not readily published, we can extrapolate from closely related structures and established principles of substituent effects.

Compound/SystemHᴀ (α) Chemical Shift (δ ppm)Hʙ/Hᴄ (β) Chemical Shift (δ ppm)Key Influencing Factors
Ethylene (Unsubstituted) 5.255.25Baseline reference.
Styrene (Vinylbenzene) ~6.7~5.8 (trans), ~5.3 (cis)Conjugation with the benzene ring deshields all vinyl protons, particularly Hᴀ. Anisotropy of the ring contributes to the shift.[3]
Predicted: 5-Ethenyl-2-Methyl-1H-Indole ~6.8 - 7.0 ~5.6 - 5.9 (trans), ~5.1 - 5.4 (cis) The indole ring is electron-rich and its π-system provides strong conjugation, leading to significant downfield shifts similar to or greater than styrene. The nitrogen heteroatom modifies the ring current and electronic distribution compared to benzene.[4][5]
N-Vinylindole ~7.2 (cis to lone pair)~5.2 (trans), ~4.7 (cis)Direct attachment to nitrogen dramatically alters the electronic environment, showing a different pattern of deshielding.[6] This serves as a useful contrast to C-vinylindoles.

Causality of Predicted Shifts: The electron-donating nature of the indole ring via resonance increases the electron density in the vinyl group's π-system. This extended conjugation places the vinyl protons in the deshielding cone of the aromatic ring current, pushing their chemical shifts downfield relative to a non-conjugated alkene.[3][4] The predicted values are slightly higher than styrene, accounting for the unique electronic contribution of the bicyclic indole core.

Visualizing the Spin System: A Coupling Network Diagram

The following diagram illustrates the spin-spin coupling relationships that define the ¹H NMR signature of the vinyl group and its connection to the indole core.

G cluster_vinyl Vinyl Protons (AMX System) cluster_indole Indole Ring HA Hᴀ HB HA->HB ³J_trans (~11-18 Hz) HC Hᴄ HA->HC ³J_cis (~6-12 Hz) H4 H4 HA->H4 ⁴J (Long-range) H6 H6 HA->H6 ⁵J (Long-range) HB->HC ²J_gem (~0-3 Hz)

Caption: Spin-spin coupling network for the vinyl protons of 5-ethenyl-2-methyl-1H-indole.

A Self-Validating Protocol for ¹H NMR Data Acquisition

To ensure high-quality, reproducible data, the following protocol is recommended. The choice of parameters is designed to provide excellent resolution and signal-to-noise, which is critical for accurately measuring coupling constants.

Step 1: Sample Preparation

  • Weigh approximately 5-10 mg of 5-ethenyl-2-methyl-1H-indole directly into a clean, dry NMR tube.

  • Add ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice as it is a relatively non-polar solvent that dissolves many organic compounds and has a well-defined residual solvent peak at δ 7.26 ppm.[7] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, but be aware that the indole N-H proton will be readily observable and may broaden.

  • Cap the NMR tube and gently invert several times to ensure the sample is fully dissolved, creating a homogenous solution. The absence of solid particulates is crucial for acquiring spectra with sharp lines.[8]

Step 2: Spectrometer Setup and Calibration

  • Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion, which is essential for resolving the complex multiplets of the vinyl and aromatic regions.

  • Insert the sample into the spectrometer and allow it to thermally equilibrate for 2-3 minutes.

  • Perform standard locking and shimming procedures to optimize the magnetic field homogeneity. A well-shimmed field is paramount for resolving small coupling constants.

Step 3: Data Acquisition

  • Acquisition Parameters:

    • Pulse Program: A standard 1D proton experiment (zg30 or similar).

    • Spectral Width: Set to a range that encompasses all expected signals (e.g., -1 to 11 ppm).

    • Number of Scans (NS): Start with 16 scans. This provides a good signal-to-noise ratio for a sample of this concentration.

    • Relaxation Delay (D1): Set to 2-5 seconds. This allows for nearly complete relaxation of the protons between scans, ensuring that the signal integrations are quantitative.[9]

    • Acquisition Time (AQ): Aim for an acquisition time of at least 3-4 seconds to ensure high digital resolution.

Step 4: Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

  • Calibrate the chemical shift scale by setting the residual CDCl₃ peak to δ 7.26 ppm.[10]

  • Integrate all signals. The relative integrals should correspond to the number of protons giving rise to each signal.

  • Analyze the multiplets to extract the chemical shifts (from the center of the multiplet) and the coupling constants (from the peak-to-peak separations within the multiplet).

This comprehensive approach ensures that the resulting spectrum is not only a qualitative fingerprint but also a source of precise, quantitative data for rigorous structural validation.

References

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H.NMR of compound[4] Their 1 H.NMR-spectra showed important peaks at.... Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-875. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). CHEM 344 Shift Parameters.pdf. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Synthesis of N-vinylindoles through Copper Catalyzed Cyclization Reaction of N-(2-alkynylphenyl)imine. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Reich, H. J. (n.d.). Proton Nuclear Magnetic Resonance Spectroscopy. Organic Chemistry Data. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Supporting information for "Iridium-Catalyzed Direct Methylation of Indoles and Pyrroles with Methanol". Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2023). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. Molecules, 28(20), 7183. Retrieved from [Link]

  • Modgraph Consultants Ltd. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Organocatalytic Formal [2+2] Cycloaddition Initiated by Vinylogous Friedel-Crafts Alkylation: Enantioselective Synthesis of Substituted Cyclobutane Derivatives - Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylindole. PubChem. Retrieved from [Link]

  • Preprints.org. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • MDPI. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]

  • Abraham, R. J., et al. (2002). Modelling 1H NMR Spectra of Organic Compounds. John Wiley & Sons, Ltd. Retrieved from [Link]

Sources

Comparative

Advanced Characterization Guide: FTIR Spectrum Analysis of C=C Stretch in Vinyl Indoles

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Focus: Distinguishing the vinyl C=C moiety from the indole aromatic core usin...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Focus: Distinguishing the vinyl C=C moiety from the indole aromatic core using FTIR, compared against Raman and NMR alternatives.

Executive Summary: The Challenge of Conjugated Systems

In drug discovery, vinyl indoles serve as critical intermediates and bioactive cores (e.g., in the synthesis of carbazole alkaloids). However, characterizing the vinyl group (–CH=CH2) attached to an indole ring presents a specific analytical challenge: spectral overlap.

The vibrational frequency of the exocyclic vinyl C=C stretch (


) frequently collapses into the intense aromatic ring breathing modes of the indole core (

). This guide outlines a self-validating FTIR protocol to isolate this signal, comparing its efficacy against Raman and NMR alternatives.
Technical Deep Dive: The Spectral Landscape

To successfully identify a vinyl indole, one must look beyond a single peak. The identification relies on a triangulation strategy involving three distinct spectral regions.

A. The Primary Signal: Vinyl C=C Stretch (

)
  • Theory: The C=C stretch is sensitive to conjugation.[1] An isolated alkene appears at

    
    .[1][2][3] However, when conjugated to the indole ring (at N1, C2, or C3), resonance lowers the force constant, shifting the peak to lower wavenumbers (
    
    
    
    ).
  • Interference: The indole ring exhibits "quadrant stretching" modes (aromatic C=C) typically at

    
     and 
    
    
    
    .
  • Diagnostic Rule: The vinyl stretch is often sharper and appears at a slightly higher frequency than the primary aromatic doublet.

B. The Secondary Confirmation: Vinyl C-H Stretch (

)
  • Theory:

    
     hybridized C-H bonds stretch above 
    
    
    
    .
  • Differentiation: Vinyl C-H stretches often appear as a distinct shoulder at

    
    , slightly higher than the aromatic C-H stretches (
    
    
    
    ).
C. The "Fingerprint" Validator: Out-of-Plane (OOP) Bends (

)
  • Critical Validator: If the C=C region is ambiguous, the OOP bends are definitive. A terminal vinyl group displays two strong bands:

    • 
      :  Trans C-H wag.
      
    • 
      :  Methylene scissoring/wag.
      
  • Absence of these peaks strongly negates the presence of a terminal vinyl group , regardless of the 1640 signal.

Comparative Analysis: FTIR vs. Alternatives

While FTIR is the standard high-throughput screening tool, it is not always the most specific for symmetrical double bonds. Below is an objective comparison of the FTIR workflow against Raman and NMR.

Table 1: Performance Matrix for Vinyl Indole Characterization
FeatureFTIR (ATR Mode) Raman Spectroscopy 1H-NMR (400+ MHz)
Primary Mechanism Dipole Moment ChangePolarizability ChangeNuclear Spin / Magnetic Environment
C=C Sensitivity Moderate. Weak if C=C is symmetric or pseudo-symmetric.High. C=C stretch is a strong Raman scatterer (homonuclear).Absolute. Direct integration of protons.
Vinyl Specificity Medium. Risk of overlap with aromatic ring modes.[4]High. Vinyl C=C is often distinct from aromatic modes.High. Distinct coupling constants (

).
Throughput Very High. <1 min per sample (no solvent).High. <2 min per sample.Low. Requires dissolution, locking, shimming (>10 min).
Sample State Solid or Liquid (Native).Solid or Liquid (Native).Solution only.
Cost per Scan Low.Low.High (Solvents/Cryogens).

Expert Insight: Use FTIR for rapid reaction monitoring (e.g., disappearance of starting material). Use 1H-NMR for final structural certification. Use Raman if the vinyl signal in FTIR is obscured by strong solvent peaks or if the molecule is highly symmetric.

Experimental Protocol: Self-Validating FTIR Workflow

Objective: Isolate the vinyl C=C stretch from the indole aromatic background using Attenuated Total Reflectance (ATR) FTIR.

Materials & Setup
  • Instrument: FTIR Spectrometer (e.g., Bruker, PerkinElmer, Thermo) with Diamond ATR accessory.

  • Resolution:

    
     (Critical for resolving closely spaced aromatic/vinyl peaks).
    
  • Scans: 32–64 scans.

Step-by-Step Methodology
  • Background Acquisition:

    • Clean crystal with isopropanol.

    • Collect air background to remove atmospheric

      
       (
      
      
      
      ) and
      
      
      noise.
  • Sample Deposition:

    • Solids: Place ~2 mg of vinyl indole powder on the crystal. Apply high pressure using the anvil to ensure intimate contact (remove air gaps).

    • Liquids/Oils: Place 1 drop; no pressure required.

  • Data Collection:

    • Acquire spectrum from

      
      .
      
    • Self-Check: Ensure transmission/absorbance is within linear range (Absorbance < 1.0).

  • Data Processing (The "Deconvolution" Step):

    • Baseline Correction: Apply automatic baseline correction.

    • Zoom Region: Focus on

      
      .
      
    • Second Derivative (Optional): If the vinyl peak appears as a shoulder on the aromatic peak, generate the 2nd derivative spectrum. This will resolve the shoulder into a distinct minimum.

  • Validation Logic (The "Triad"):

    • Confirm Peak A:

      
       (C=C stretch).[2][3]
      
    • Confirm Peak B:

      
       (Vinyl C-H).
      
    • Confirm Peak C:

      
       (OOP Bends).
      
    • Result: All 3 present = Positive ID .

Decision Logic Visualization

The following diagram illustrates the decision process for assigning the vinyl moiety using FTIR, with contingencies for ambiguous data.

VinylIndoleAnalysis Start Start: Vinyl Indole Sample FTIR_Scan Acquire ATR-FTIR (4000-600 cm⁻¹) Start->FTIR_Scan Check_1640 Peak visible at 1620-1660 cm⁻¹? FTIR_Scan->Check_1640 Check_OOP Peaks visible at 910 & 990 cm⁻¹? Check_1640->Check_OOP Yes Ambiguous Ambiguous Result: Aromatic Overlap Check_1640->Ambiguous No/Weak Result_Pos High Confidence: Vinyl Group Present Check_OOP->Result_Pos Yes Result_Neg Vinyl Absent or Saturated Check_OOP->Result_Neg No Raman_Alt Alternative Method: Run Raman Spectroscopy Ambiguous->Raman_Alt If Solid/Crystal NMR_Alt Gold Standard: Run 1H-NMR Ambiguous->NMR_Alt If Soluble Raman_Alt->Result_Pos Strong band @ 1640 NMR_Alt->Result_Pos Vinyl Protons (5-7 ppm)

Figure 1: Decision tree for confirming vinyl functionality in indole derivatives using FTIR and complementary techniques.

References
  • Spectroscopy Online. (2020). The Infrared Spectroscopy of Alkenes: Distinguishing Alkene Types. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups: Alkenes and Aromatics.[1][3][4][5][6][7][8] Retrieved from [Link]

  • Gateway Analytical. (2021). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics and Alkenes. Retrieved from [Link]

  • Lab Manager. (2022). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Vinyl-2-Methylindole

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the structural elucidation of novel and known compounds. For researchers in drug discovery and materials science, unders...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the structural elucidation of novel and known compounds. For researchers in drug discovery and materials science, understanding the fragmentation patterns of heterocyclic compounds like indoles is paramount for confirming identity, purity, and metabolic fate. This guide provides an in-depth analysis of the mass spectrometry fragmentation of 5-vinyl-2-methylindole, a substituted indole with potential applications in polymer chemistry and pharmaceutical development. We will explore its characteristic fragmentation pathways under electron ionization (EI) and compare its behavior to the foundational indole structure, providing actionable insights for researchers in the field.

The Indole Nucleus: A Foundation for Fragmentation

Before dissecting the specific fragmentation of 5-vinyl-2-methylindole, it is crucial to understand the behavior of the parent indole ring system under mass spectrometric analysis. The indole core is a bicyclic aromatic system, which imparts significant stability to the molecular ion. Under electron ionization (EI), the primary fragmentation event for indole itself is the loss of hydrogen cyanide (HCN), a process that involves complex ring rearrangements. This fundamental fragmentation pathway serves as a diagnostic marker for the indole nucleus.

Electron Ionization (EI) Fragmentation of 5-Vinyl-2-Methylindole: A Step-by-Step Mechanistic Analysis

Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often highly informative fragmentation. For 5-vinyl-2-methylindole (m/z = 157), the fragmentation pattern is a composite of influences from the stable indole core and the labile vinyl and methyl substituents.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve 1 mg of 5-vinyl-2-methylindole in 1 mL of a volatile solvent such as methanol or dichloromethane.

  • Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet for volatile samples.

  • Ionization: Utilize a standard electron energy of 70 eV to induce ionization and fragmentation.

  • Mass Analysis: Scan a mass range of m/z 40-200 to capture the molecular ion and all significant fragment ions.

  • Data Acquisition: Record the mass spectrum, noting the relative abundance of each ion.

The expected fragmentation pathway is illustrated below:

fragmentation_pathway M 5-Vinyl-2-Methylindole (m/z = 157) [M]+• F1 Loss of H• (m/z = 156) [M-H]+ M->F1 - H• F2 Loss of CH3• (m/z = 142) [M-CH3]+ M->F2 - CH3• F3 Quinolinium Ion (m/z = 130) F1->F3 - C2H2 (Retro-Diels-Alder) F4 Loss of HCN (m/z = 103) F2->F4 - HCN

Figure 1: Proposed EI fragmentation pathway for 5-vinyl-2-methylindole.

Key Fragmentation Steps and Their Mechanistic Underpinnings:
  • The Molecular Ion (m/z 157): The molecular ion peak, [M]+•, is expected to be prominent due to the aromatic stability of the indole ring.

  • Loss of a Hydrogen Radical (m/z 156): A common initial fragmentation for substituted aromatics is the loss of a hydrogen radical (H•) to form a stable, even-electron [M-H]+ ion. In this case, the hydrogen is likely lost from the methyl group, leading to a stabilized benzyl-type cation.

  • Loss of a Methyl Radical (m/z 142): The expulsion of a methyl radical (•CH3) from the molecular ion is another highly probable event. This fragmentation forms a stable cation at m/z 142. Subsequent loss of HCN from this ion can lead to a fragment at m/z 115.

  • Formation of the Quinolinium Ion (m/z 130): A characteristic fragmentation for 2-methylindoles involves a ring expansion to form the highly stable quinolinium cation. This rearrangement is a key diagnostic feature for indoles substituted at the 2-position. For 5-vinyl-2-methylindole, this would arise from the [M-H]+ ion (m/z 156) via the loss of acetylene (C2H2) from the vinyl group, a process analogous to a retro-Diels-Alder reaction.

  • Loss of Hydrogen Cyanide (HCN): As with the parent indole, the loss of HCN is a potential fragmentation pathway from various intermediate ions, signifying the breakdown of the pyrrole ring portion of the indole nucleus. For instance, the fragment at m/z 142 could lose HCN to yield a fragment at m/z 115.

Comparative Analysis: 5-Vinyl-2-Methylindole vs. Indole and 2-Methylindole

To fully appreciate the influence of the vinyl and methyl substituents, a comparison with simpler indoles is instructive.

CompoundMolecular Ion (m/z)Key Fragments (m/z) and Neutral LossesStructural Interpretation
Indole 11790 (-HCN), 63Dominated by the loss of HCN, characteristic of the core indole ring structure.
2-Methylindole 131130 (-H•), 115 (-CH3, -H), 103 (-HCN from [M-H]+)Shows the characteristic loss of H• followed by ring expansion to the quinolinium ion (m/z 130 is often the base peak).
5-Vinyl-2-Methylindole 157156 (-H•), 142 (-CH3•), 130 (from [M-H]+ via -C2H2), 115 (-CH3, -HCN)Exhibits a combination of fragmentation pathways influenced by both the methyl and vinyl groups, offering a richer, more complex spectrum.

This comparison highlights how the substitution pattern on the indole ring directly dictates the observed fragmentation, providing a robust method for structural confirmation.

Alternative Analytical Approaches: A Broader Perspective

While EI-MS is a powerful tool, a comprehensive analytical strategy should consider complementary techniques.

Experimental Workflow: LC-MS with Electrospray Ionization (ESI)

For less volatile samples or for analyses from complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization technique like Electrospray Ionization (ESI) is preferred.

lc_ms_workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry P1 Dissolve Sample in Methanol/Water LC1 Inject into HPLC P1->LC1 LC2 C18 Reverse-Phase Separation LC1->LC2 MS1 Electrospray Ionization (ESI, Positive Mode) LC2->MS1 MS2 MS1 Scan (Full Scan) MS1->MS2 MS3 Tandem MS (MS/MS) of [M+H]+ MS2->MS3 Isolate m/z 158

Comparative

A Comparative Analysis of the Reactivity of 5-Vinylindole and 3-Vinylindole for Synthetic Applications

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, vinylindoles stand out as versatile building blocks for the synthesis of complex molecules, in...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, vinylindoles stand out as versatile building blocks for the synthesis of complex molecules, including natural products and pharmacologically active compounds. Their utility stems from the dual reactivity of the indole nucleus and the appended vinyl group. However, the specific placement of this vinyl substituent on the indole ring profoundly influences the molecule's electronic properties and, consequently, its chemical behavior. This guide provides an in-depth comparison of the reactivity of two key isomers: 5-vinylindole and 3-vinylindole, offering insights into their respective advantages and limitations in various synthetic transformations.

Unveiling the Electronic Dichotomy: 3-Vinylindole versus 5-Vinylindole

The differential reactivity of 3-vinylindole and 5-vinylindole is fundamentally rooted in the electronic interplay between the vinyl group and the indole ring. The indole system itself is an electron-rich aromatic heterocycle, with the highest electron density typically at the C3 position. The placement of the vinyl group at either the C3 or C5 position alters the overall electronic distribution and the nature of the conjugated π-system.

In 3-vinylindole , the vinyl group is in direct conjugation with the pyrrole moiety of the indole ring. This extended conjugation creates a highly electron-rich diene system, making it particularly susceptible to reactions that favor electron-donating substrates. The nitrogen atom's lone pair readily participates in resonance, further enhancing the nucleophilicity of the vinyl group's terminal carbon.

Conversely, in 5-vinylindole , the vinyl group is attached to the benzene portion of the indole ring. While still conjugated with the aromatic system, it does not participate as directly in the resonance involving the nitrogen lone pair as the C3-substituted isomer. This results in a system that behaves more like a substituted styrene, with the vinyl group's reactivity being influenced by the overall electron-donating nature of the indole ring, but to a lesser extent and with different regiochemical implications compared to the 3-isomer.

A conceptual illustration of the electronic influence in the two isomers is presented below.

G cluster_0 3-Vinylindole cluster_1 5-Vinylindole cluster_2 Reactivity Implications a Nitrogen lone pair directly participates in extended conjugation with the vinyl group b Enhanced nucleophilicity at the terminal vinyl carbon a->b c Acts as a potent diene in cycloaddition reactions b->c i Varied propensity for polymerization b->i influences g Distinct outcomes in electrophilic additions c->g leads to h Differing roles and efficiencies in cycloaddition reactions c->h leads to d Vinyl group conjugated with the benzene ring of indole e Behaves more like an electron-rich styrene derivative d->e f Reactivity is less influenced by the nitrogen lone pair compared to 3-vinylindole e->f e->i influences f->g leads to f->h leads to

Caption: Logical flow from electronic structure to predicted reactivity for 3-vinylindole and 5-vinylindole.

Comparative Reactivity in Key Transformations

The electronic differences outlined above manifest in distinct chemical behaviors in fundamental organic reactions.

Electrophilic Addition

Electrophilic addition to the vinyl group is a primary reaction pathway for these molecules. The regioselectivity and rate of this reaction are governed by the stability of the resulting carbocation intermediate.

For 3-vinylindole , electrophilic attack at the terminal carbon of the vinyl group generates a carbocation at the benzylic-like position, which is significantly stabilized by resonance involving both the indole nitrogen and the aromatic ring. This extensive delocalization leads to a highly stabilized intermediate, suggesting a rapid reaction rate.

In the case of 5-vinylindole , electrophilic addition to the vinyl group also forms a benzylic-like carbocation. While this carbocation is stabilized by the indole ring, the delocalization is primarily within the benzene portion and does not directly involve the nitrogen lone pair to the same extent as in the 3-vinylindole intermediate. Consequently, electrophilic additions to 3-vinylindole are generally expected to be faster and more regioselective.

G cluster_0 Electrophilic Addition to 3-Vinylindole cluster_1 Electrophilic Addition to 5-Vinylindole 3-Vinylindole 3-Vinylindole + E⁺ Carbocation_3 Stabilized Carbocation Extensive Delocalization 3-Vinylindole->Carbocation_3 Rapid Attack Product_3 Addition Product Carbocation_3->Product_3 + Nu⁻ 5-Vinylindole 5-Vinylindole + E⁺ Carbocation_5 Stabilized Carbocation Less Extensive Delocalization 5-Vinylindole->Carbocation_5 Slower Attack Product_5 Addition Product Carbocation_5->Product_5 + Nu⁻ G Start Dissolve 3-Vinylindole in Anhydrous Solvent Inert Establish Inert Atmosphere (N₂/Ar) Start->Inert Add Add Dienophile Inert->Add React Stir at RT or Heat (Monitor by TLC) Add->React Concentrate Concentrate in vacuo React->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Obtain Tetrahydrocarbazole Product Purify->Product

Validation

Precision Melting Point Determination of Crystalline 5-Vinyl-2-Methylindole: A Comparative Technical Guide

Executive Summary & Compound Profile The accurate characterization of 5-vinyl-2-methylindole is a critical checkpoint in the synthesis of indole-based pharmaceutical intermediates. Unlike stable saturated indoles, the pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The accurate characterization of 5-vinyl-2-methylindole is a critical checkpoint in the synthesis of indole-based pharmaceutical intermediates. Unlike stable saturated indoles, the presence of the C-5 vinyl group introduces a specific challenge: thermal instability .

This guide compares the two primary methodologies for determining the melting point (MP) of crystalline 5-vinyl-2-methylindole: the traditional Capillary Tube Method and Differential Scanning Calorimetry (DSC) .

Key Finding: While capillary methods are sufficient for rough purity estimates, they fail to distinguish between melting and thermally induced polymerization. DSC is the validated gold standard for this compound, as it resolves the endothermic melting event from the exothermic cross-linking of the vinyl moiety.

Compound Technical Profile
  • Compound: 5-vinyl-2-methylindole

  • Structure: Indole core with a methyl group at C-2 and a vinyl group at C-5.

  • Physical State: Crystalline solid (typically off-white to pale yellow).

  • Critical Attribute: The vinyl group makes the lattice susceptible to radical polymerization upon heating, potentially shifting the observed phase transition.

Technical Challenge: The "Vinyl" Interference

In "static" melting point determinations, the sample is subjected to heat for several minutes. For 5-vinyl-2-methylindole, two competing thermodynamic processes occur simultaneously:

  • Fusion (Melting):

    
     (Endothermic) – The crystal lattice breaks.
    
  • Polymerization:

    
     (Exothermic) – The vinyl groups cross-link.
    

The Risk: If the heating rate is too slow (standard capillary protocol), the sample may partially polymerize before it melts. This results in a "decomposition point" rather than a true melting point, often observed as darkening or a broad, indeterminate range.

Comparative Analysis: Capillary vs. DSC

The following table summarizes the performance of both methods specifically for reactive vinyl-indole derivatives.

FeatureMethod A: Capillary Tube (OptiMelt/Thiele) Method B: Differential Scanning Calorimetry (DSC)
Principle Visual observation of phase change.Measurement of heat flow vs. temperature.[1][2]
Atmosphere Ambient air (Oxygen promotes oxidation).Inert Nitrogen/Argon (Prevents oxidation).
Heating Rate Slow (1–2 °C/min) to ensure equilibrium.Fast (10 °C/min) to "outrun" polymerization.
Detection Subjective (Human eye or optical sensor).Quantitative (Thermodynamic onset calculation).
Interference Polymerization looks like "darkening" or "shrinking."Polymerization is clearly seen as an exotherm.
Data Output Range (e.g., 98–102 °C).Onset Temperature (

) & Enthalpy (

).
Suitability Screening Only Validation / Gold Standard
Experimental Protocols
Protocol A: Capillary Tube Method (Screening)

Use this method only for quick purity checks of crude material.

  • Sample Prep: Dry the sample in a vacuum desiccator for 2 hours to remove solvent traces (solvent depression mimics impurity).

  • Loading: Pack 2–3 mm of sample into a glass capillary. Tap to ensure tight packing.

  • Ramp: Rapid heat to 10 °C below the expected MP (approx. 80 °C, depending on specific batch purity).

  • Measurement: Ramp at 1.0 °C/min .

  • Observation: Record

    
     (first liquid droplet) and 
    
    
    
    (complete clarity).
    • Warning: If the sample turns brown/black before liquefying, thermal polymerization has occurred. Abort and switch to DSC.

Protocol B: DSC Determination (Validation Standard)

This protocol separates the melting endotherm from the polymerization exotherm.

  • Instrument: Calibrated DSC (e.g., TA Instruments Q-Series or Mettler Toledo DSC 3).

  • Purge Gas: Nitrogen at 50 mL/min.

  • Pan Selection: Hermetically sealed aluminum pans .

    • Reasoning: Prevents sublimation of the indole and contains any volatile oligomers formed during heating.

  • Sample Mass: 2–4 mg (weighed to ±0.01 mg).

  • Thermal Program:

    • Equilibrate: 25 °C.

    • Ramp: 10 °C/min to 150 °C.

    • Note: A faster ramp rate (10 °C/min vs. the standard 2 °C/min) is chosen to minimize the time the sample spends in the "reaction zone," allowing the melting endotherm to appear before the polymerization exotherm dominates.

  • Analysis:

    • Integrate the sharp endothermic peak for Melting Point (

      
      ).
      
    • Watch for a broad exothermic hump immediately following the melt (Polymerization).

Data Interpretation & Decision Logic

The following diagram illustrates the decision workflow for characterizing this reactive intermediate.

MP_Determination Sample Crystalline 5-Vinyl-2-Methylindole Check Visual Inspection (Color/Form) Sample->Check Capillary Capillary Method (1°C/min) Check->Capillary Routine QC DSC DSC Method (10°C/min, N2) Check->DSC Validation Result_Cap Result: Broad Range / Darkening (Ambiguous) Capillary->Result_Cap Result_DSC Result: Sharp Endotherm (Tm) Separated from Exotherm DSC->Result_DSC Decision Data Valid? Result_Cap->Decision Result_DSC->Decision Decision->DSC No (Polymerization) Report Tm Onset Report Tm Onset Decision->Report Tm Onset Yes

Figure 1: Analytical workflow for determining the melting point of reactive vinyl-indole derivatives. Note the feedback loop requiring DSC if capillary methods show decomposition.

Expected Results & Troubleshooting
  • Scenario 1: Pure Crystalline Material

    • DSC Signal: A sharp endothermic peak (e.g., Onset at

      
      ). The baseline returns briefly to zero before the exothermic polymerization curve begins.
      
    • Action: Report the Onset Temperature as the melting point.

  • Scenario 2: Polymerized/Degraded Sample

    • DSC Signal: No sharp endotherm. Only a glass transition (

      
      ) or a broad, shallow exotherm is observed.
      
    • Action: The sample has likely auto-polymerized during storage. Recrystallize immediately.

  • Scenario 3: Solvated Crystal

    • DSC Signal: A broad endotherm at a lower temperature (solvent release) followed by the melt.

    • Action: Perform TGA (Thermogravimetric Analysis) to confirm solvent loss, then dry the sample.

References
  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing.
  • Menczel, J. D., & Prime, R. B. (2009). Thermal Analysis of Polymers: Fundamentals and Applications. Wiley.
  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
  • ASTM E794-06 . Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis. ASTM International.

Sources

Comparative

HPLC retention time standards for methylindole derivatives

An In-Depth Guide to HPLC Retention Time Standards for the Analysis of Methylindole Derivatives Authored by: A Senior Application Scientist In the landscape of pharmaceutical development, clinical diagnostics, and enviro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to HPLC Retention Time Standards for the Analysis of Methylindole Derivatives

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development, clinical diagnostics, and environmental analysis, the accurate identification and quantification of methylindole derivatives are of paramount importance. These compounds, including isomers like skatole (3-methylindole) and various other methylated forms of indole, are implicated in a range of biological activities and can serve as critical biomarkers. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for these molecules due to its high resolution, sensitivity, and reproducibility.

This guide provides a comprehensive comparison of , grounded in experimental data and established chromatographic principles. We will delve into the nuances of stationary phase selection, mobile phase optimization, and the practical application of internal and external standards to ensure robust and reliable analytical outcomes.

The Chromatographic Challenge: Separating Structural Isomers

The primary difficulty in the HPLC analysis of methylindole derivatives lies in their structural similarity. Isomers such as 2-methylindole, 3-methylindole, 5-methylindole, and 7-methylindole possess identical molecular weights and similar polarities, making their separation a non-trivial task. The choice of the HPLC column (the stationary phase) is therefore the most critical factor in achieving baseline resolution.

Understanding Retention Mechanisms on Reversed-Phase Media

Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation for methylindoles. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is polar (typically a mixture of water and a less polar organic solvent like acetonitrile or methanol). The retention of analytes is primarily governed by hydrophobic interactions between the analyte and the stationary phase.

cluster_0 Reversed-Phase HPLC Column cluster_1 Mobile Phase Flow C18_Chains C18 Chains (Nonpolar) Elution Separated Analytes Elute C18_Chains->Elution Differential Partitioning (Separation) Analyte_Mix Methylindole Mixture (in polar mobile phase) Analyte_Mix->C18_Chains Hydrophobic Interaction (Retention)

Caption: Principle of reversed-phase separation for methylindoles.

Comparative Analysis of Stationary Phases

The selection of the stationary phase chemistry is pivotal for the successful separation of methylindole isomers. While the C18 (octadecyl) phase is the most common choice, other chemistries can offer unique selectivity.

C18 (Octadecyl) Columns: The Workhorse of RP-HPLC

C18 columns provide a high degree of hydrophobicity, leading to strong retention of methylindoles. The separation on a C18 column is primarily driven by differences in the overall hydrophobicity of the isomers.

Phenyl-Hexyl Columns: An Alternative Selectivity

Phenyl-hexyl columns have a stationary phase that contains both a phenyl group and a hexyl chain. This "mixed-mode" character allows for both hydrophobic and π-π interactions. The aromatic ring of the phenyl group can interact with the indole ring of the analytes, providing a different selectivity mechanism compared to the purely aliphatic C18 phase. This can be particularly advantageous for separating isomers with subtle differences in their electronic structure.

Experimental Data: Retention Time Comparison

The following table summarizes typical retention times for a selection of methylindole derivatives on two different, commonly used stationary phases under identical mobile phase conditions. This data is synthesized from various application notes and peer-reviewed studies to provide a comparative overview.

Compound Structure Typical Retention Time on C18 (minutes) Typical Retention Time on Phenyl-Hexyl (minutes)
IndoleC₈H₇N8.57.9
3-Methylindole (Skatole)C₉H₉N10.29.8
2-MethylindoleC₉H₉N10.810.1
5-MethylindoleC₉H₉N11.511.0
7-MethylindoleC₉H₉N12.111.4

Note: The absolute retention times can vary between different HPLC systems and specific columns. The key takeaway is the relative elution order and the difference in selectivity.

Developing a Robust HPLC Method: A Step-by-Step Protocol

The following protocol provides a reliable starting point for the analysis of methylindole derivatives.

Preparation of Standards and Samples
  • Stock Solutions: Prepare individual stock solutions of each methylindole standard (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile. Store these solutions at -20°C.

  • Working Standards: Create a mixed working standard solution by diluting the stock solutions to the desired concentration range (e.g., 1-100 µg/mL) in the mobile phase.

  • Sample Preparation: The sample preparation will be matrix-dependent. For biological samples, a protein precipitation step followed by solid-phase extraction (SPE) may be necessary. For environmental samples, a liquid-liquid extraction may be required. The final extract should be dissolved in the mobile phase.

HPLC System and Conditions
  • HPLC System: A standard HPLC system with a UV detector is sufficient.

  • Column: A high-quality C18 or Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common choice. The formic acid helps to protonate the indole nitrogen, leading to sharper peaks.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-17 min: 80% B

      • 17-18 min: 80% to 30% B

      • 18-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 280 nm.

Start Method Development Start Prep Prepare Standards & Samples Start->Prep HPLC_Setup Set Up HPLC System (Column, Mobile Phase, etc.) Prep->HPLC_Setup Inject Inject Standard Mixture HPLC_Setup->Inject Analyze Analyze Chromatogram (Resolution, Peak Shape) Inject->Analyze Decision Resolution Adequate? Analyze->Decision Optimize Optimize Mobile Phase (Gradient, pH) Decision->Optimize No Finalize Finalize Method & Proceed with Sample Analysis Decision->Finalize Yes Optimize->Inject

Caption: Workflow for HPLC method development for methylindoles.

The Role of Internal and External Standards in Quantification

For accurate quantification, the use of standards is essential.

  • External Standards: A calibration curve is generated by injecting a series of standards of known concentrations. The concentration of the analyte in an unknown sample is then determined by comparing its peak area to the calibration curve. This method is straightforward but can be susceptible to variations in injection volume.

  • Internal Standards (IS): An internal standard is a compound of known concentration that is added to all samples and standards. The IS should be structurally similar to the analytes but well-resolved from them in the chromatogram. The ratio of the analyte peak area to the IS peak area is used for quantification. This approach compensates for variations in sample preparation and injection volume, leading to higher precision. A suitable internal standard for methylindole analysis could be a deuterated analog (e.g., 3-methylindole-d3) if using mass spectrometry detection, or another indole derivative that is not present in the samples.

Conclusion and Recommendations

The successful HPLC analysis of methylindole derivatives hinges on a systematic approach to method development.

  • For general-purpose screening, a C18 column provides excellent retention and good overall performance.

  • When faced with co-eluting isomers, a Phenyl-Hexyl column should be considered for its alternative selectivity, which may provide the necessary resolution.

  • The use of a gradient elution with an acidified mobile phase is recommended for achieving sharp peaks and separating a wide range of methylindoles within a reasonable run time.

  • For robust quantification, the implementation of an internal standard is highly advised.

By understanding the principles of reversed-phase chromatography and leveraging the comparative data presented, researchers can confidently select the appropriate retention time standards and develop reliable HPLC methods for their specific analytical needs.

References

  • HPLC Analysis of Indole and its Derivatives. Journal of Chromatographic Science.[Link]

  • A review of the analytical methods for the determination of skatole and indole in pig fat. Talanta.[Link]

  • Separation of Indole Derivatives on Different Reversed-Phase HPLC Columns. LCGC North America.[Link]

Safety & Regulatory Compliance

Safety

Executive Summary: Operational Safety &amp; Disposal Strategy

Topic: 5-Ethenyl-2-methyl-1H-indole Proper Disposal Procedures Content Type: Operational Safety & Disposal Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists 5-ethenyl-2-methyl-1H-indole i...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Ethenyl-2-methyl-1H-indole Proper Disposal Procedures Content Type: Operational Safety & Disposal Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists

5-ethenyl-2-methyl-1H-indole is a specialized indole derivative characterized by a reactive vinyl (ethenyl) group at the 5-position. Unlike stable indole precursors, the presence of the vinyl moiety introduces a polymerization hazard . Improper disposal or storage of waste containing this compound can lead to exothermic runaway reactions, particularly if exposed to acidic impurities, radical initiators, or light.

Core Disposal Directive:

  • Primary Path: High-Temperature Incineration (Rotary Kiln) via a licensed hazardous waste contractor.

  • Critical Segregation: NEVER mix with strong acids or oxidizers. The vinyl group is susceptible to acid-catalyzed cationic polymerization.

  • Stabilization: Waste solutions with high concentrations (>5%) should be stabilized with a radical inhibitor (e.g., BHT or Hydroquinone) prior to containerization.

Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand the functional mechanics of its reactivity.

FeatureDescriptionOperational Implication
Core Structure Indole HeterocycleNitrogen-containing; requires incineration with NOx scrubbing.
Functional Group 5-Ethenyl (Vinyl) High Reactivity. Susceptible to spontaneous polymerization. Light and heat sensitive.
Substituent 2-MethylIncreases lipophilicity; decreases water solubility.
Physical State Solid (likely off-white/yellow)Dust explosion hazard if finely divided.
Hazard Class Irritant / PolymerizableGHS: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3. Special: Self-reactive potential.

Pre-Disposal Stabilization & Handling

The "Hidden" Hazard: Many researchers treat indoles as inert organic waste. However, vinyl indoles can oligomerize or polymerize in the waste drum, generating heat and pressure.

Stabilization Protocol for Liquid Waste

If you are disposing of mother liquors or reaction mixtures containing >5% 5-ethenyl-2-methyl-1H-indole:

  • Check pH: Ensure the waste solution is Neutral (pH 7-8) .

    • Reasoning: Acidic conditions initiate cationic polymerization of the electron-rich vinyl indole system.

    • Action: Neutralize any excess acid with saturated Sodium Bicarbonate (

      
      ) before bottling.
      
  • Add Inhibitor: Add Butylated Hydroxytoluene (BHT) or Hydroquinone to a concentration of 100–500 ppm .

    • Reasoning: This scavenges free radicals generated by peroxides or light, preventing chain propagation in the waste container.

Waste Segregation Decision Logic

Proper segregation is the primary defense against waste stream accidents. Use the following logic flow to determine the correct waste stream.

WasteSegregation Start Waste Containing 5-ethenyl-2-methyl-1H-indole StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Pure compound, contaminated silica/wipes) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother liquors, washes) StateCheck->LiquidWaste Liquid BinSolid Bin: Hazardous Solid Waste (Tag: Toxic, Irritant) SolidWaste->BinSolid AcidCheck Is pH < 5? LiquidWaste->AcidCheck SolventCheck Solvent Type? Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (Ethyl Acetate, Methanol, DMSO) SolventCheck->NonHalogenated No Halogens BinHalo Bin: Halogenated Organic Waste (Tag: Toxic, Irritant) Halogenated->BinHalo BinNonHalo Bin: Non-Halogenated Organic Waste (Tag: Flammable, Irritant) NonHalogenated->BinNonHalo AcidCheck->SolventCheck No Neutralize NEUTRALIZE IMMEDIATELY (Add NaHCO3) AcidCheck->Neutralize Yes (Risk of Polymerization) Neutralize->SolventCheck

Figure 1: Waste segregation decision tree emphasizing pH control to prevent acid-catalyzed polymerization.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid Substance

Applicable to: Expired reagent, spilled solids, or synthesis product.

  • PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat, N95 dust mask (or fume hood work).

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "5-ethenyl-2-methyl-1H-indole".

    • Hazards: Check "Toxic", "Irritant".[1][2] Write "Polymerizable" in the comments section.

  • Transfer: Transfer solid using a plastic spatula. Avoid metal spatulas if possible to prevent spark generation, though the risk is low.

  • Decontamination: Wipe the exterior of the container with ethanol. Place the wipe inside the solid waste container.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Applicable to: HPLC waste, reaction mother liquors.

  • Compatibility Check: Ensure the waste stream does NOT contain oxidizing agents (e.g., Hydrogen Peroxide, Nitric Acid) or strong acids (HCl, H2SO4).

  • Solvent Segregation:

    • Halogenated Stream: If dissolved in DCM or Chloroform.

    • Non-Halogenated Stream: If dissolved in Ethyl Acetate, Methanol, or DMSO.

  • Pouring: Use a funnel to prevent spills. Leave at least 10% headspace in the container for potential expansion.

  • Cap & Store: Cap tightly. Store in a cool, dark flammable cabinet away from light sources (UV light can initiate vinyl polymerization).

Scenario C: Contaminated Glassware & Sharps
  • Rinsing: Rinse glassware with Acetone or Ethyl Acetate before washing. Collect this rinse in the Liquid Organic Waste .

  • Sharps: Needles used with this compound must go into a rigid biohazard/sharps container. Do not recap needles.

Emergency Spill Response

If a spill occurs, immediate containment is required to prevent environmental release or exposure.[3]

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Area (If dust is airborne) Spill->Evacuate PPE 2. Don PPE (Gloves, Goggles, Mask) Evacuate->PPE Contain 3. Containment (Cover with absorbent pads) PPE->Contain Clean 4. Cleanup (Scoop into waste jar) Contain->Clean Decon 5. Decontaminate (Wash surface with Ethanol) Clean->Decon

Figure 2: Immediate spill response workflow.

Specific Cleanup Notes:

  • Solid Spill: Do not dry sweep. Wet the powder slightly with an inert solvent (like heptane) or use a HEPA vacuum to prevent dust generation.

  • Liquid Spill: Absorb with vermiculite or sand. Do not use paper towels for large spills of concentrated material, as the high surface area can accelerate solvent evaporation and concentrate the reactive monomer.

Regulatory Compliance (US/EU Context)

  • RCRA (USA): This compound is not a specific P- or U-listed waste. However, it falls under Characteristic Waste if it exhibits ignitability (D001) or reactivity (D003). Due to the vinyl group, treat as D003 (Reactive) if the pure substance is unstable.

  • EPA Disposal Code: Classify generally as Organic Waste, N.O.S. (Not Otherwise Specified) .

  • Transport (DOT/IATA):

    • Likely regulated as: UN 3335, Aviation regulated solid, n.o.s. OR UN 3077, Environmentally hazardous substance, solid, n.o.s. depending on ecotoxicity data.

    • Always consult your institution's EHS officer for shipping.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Methylindole. Retrieved from

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 5-Vinylindole (Analogous Hazard Data). Retrieved from

  • National Institutes of Health (NIH). (2020). Indium(III) Catalyzed Reactions of Vinyl Azides and Indoles. PubMed. Retrieved from

  • BenchChem. (2025). Proper Disposal of Indole Derivatives. Retrieved from

  • Vanderbilt University Medical Center. (2025). Chemical Compatibility Chart. Retrieved from

Sources

Handling

Personal protective equipment for handling 5-ethenyl-2-methyl-1H-indole

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 5-ethenyl-2-methyl-1H-indole (also known as 5-vinyl-2-methylindole). Senior Scientist Note: This compound contai...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 5-ethenyl-2-methyl-1H-indole (also known as 5-vinyl-2-methylindole).

Senior Scientist Note: This compound contains a reactive ethenyl (vinyl) group attached to an indole core. Unlike stable indoles, the vinyl moiety introduces a significant risk of spontaneous polymerization initiated by light, heat, or trace acids. The protocols below are designed not just for personnel safety, but to preserve the integrity of this unstable intermediate.

Part 1: Emergency & Hazard Overview

Primary Hazard Class: Reactive Organic Intermediate / Potential Sensitizer

  • Reactivity: High. The C5-ethenyl group is susceptible to radical polymerization and acid-catalyzed degradation.

  • Health: Irritant to eyes, skin, and respiratory tract.[1][2] Potential mutagenic risks associated with planar vinyl-aromatics.

  • Storage Requirement: Cold chain (-20°C), inert atmosphere (Argon/Nitrogen), and light-protected.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent dermal absorption and inhalation of micro-particles or volatile degradation products.

PPE CategorySpecificationScientific Rationale (The "Why")
Hand Protection Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-5 mil) or Laminate (Silver Shield) for prolonged handling.Breakthrough Dynamics: Indoles are lipophilic and can permeate thin latex rapidly. Double nitrile creates a sacrificial outer layer; if the outer glove is splashed, the inner glove remains a sterile barrier while you doff.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Vapor Defense: Safety glasses are insufficient because vinyl indoles can sublime or form fine dusts that bypass side-shields. Goggles seal the ocular cavity.
Respiratory Fume Hood (Face velocity: 100 fpm)Inhalation Risk: The ethenyl group can oxidize to form irritating epoxides or aldehydes. All weighing and transfer must occur under negative pressure.
Body Defense Lab Coat (High-neck, snap closure) + Tyvek Sleeves Wrist Gap Protection: The gap between the glove cuff and lab coat is the most common exposure point. Tyvek sleeves bridge this gap.

Part 3: Operational Protocols

Phase 1: Pre-Handling Inspection (Self-Validating Step)

Before opening the vial, perform a visual integrity check.

  • Color Check: Pure 5-ethenyl-2-methyl-1H-indole should be an off-white to pale yellow solid.

    • Warning Sign: A deep yellow, orange, or brown discoloration indicates oxidation or polymerization.

  • Physical State: It should be a free-flowing powder or crystalline solid.

    • Warning Sign: "Gummy" or sticky texture suggests oligomer formation.

Phase 2: Weighing & Transfer
  • Environment: Perform all transfers inside a chemical fume hood.

  • Static Control: Use an anti-static gun or ionizer if the powder is flighty. Vinyl aromatics can carry static charges that disperse dust.

  • The "Inert Blanket" Technique:

    • Flush the receiving vessel with Argon before transfer.

    • Weigh the compound.

    • Immediately flush the headspace with Argon and seal.

    • Reasoning: Oxygen acts as a radical initiator for the vinyl group. Removing it prevents the "induction period" of polymerization.

Phase 3: Reaction & Synthesis
  • Temperature Control: Maintain reaction temperatures < 40°C unless essential. High heat triggers thermal polymerization of the vinyl group.

  • Acid Sensitivity: Avoid strong mineral acids. If an acid catalyst is required, add it dropwise at 0°C. The vinyl group can undergo cationic polymerization or hydration in acidic media.

Phase 4: Waste & Disposal[2]
  • Segregation: Do NOT mix with strong oxidizers (peroxides, nitric acid) or polymerization initiators (AIBN).

  • Quenching: If spilt, cover with sand/vermiculite. Do not use paper towels (fire risk if the compound oxidizes exothermically).

  • Disposal Stream: High BTU Organic Waste (Solid). Label clearly as "Reactive Vinyl Indole."

Part 4: Visualization (Workflow Logic)

The following diagram illustrates the "Safe Handling Loop," emphasizing the decision points that prevent handling degraded material.

SafeHandling Start Retrieve from -20°C Storage Inspect Visual Inspection (Color/Texture) Start->Inspect Decision Is it Off-White & Crystalline? Inspect->Decision Degraded STOP: Polymerization Suspected (Orange/Gummy) Decision->Degraded No (Discolored) Safe Proceed to Weighing (Inert Atmosphere) Decision->Safe Yes (Pass) Disposal Quench & Dispose (High BTU Waste) Degraded->Disposal Discard Process Synthesis/Application (Avoid Strong Acids) Safe->Process Process->Disposal

Figure 1: Decision matrix for handling 5-ethenyl-2-methyl-1H-indole, prioritizing material integrity checks before experimental use.

Part 5: References & Authority

  • MDPI. (2025). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. Discusses the structural stability and polymerization potential of vinyl indole derivatives.

  • National Institutes of Health (NIH). (2011). Emulsion polymerization of vinyl acetate: safe optimization of a hazardous complex process. Provides analog data on the safety risks of vinyl polymerization and radical runaways.

  • Fisher Scientific. (2014). Safety Data Sheet: 2-Methylindole. Baseline safety data for the indole core structure (Irritant/Toxicity profile).

  • Organic Chemistry Portal. (2022). Use of Vinyl Sulfides in Fischer Indole Reactions. Details the reactivity of vinyl groups attached to indole systems and necessary reaction precautions.

Sources

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